molecular formula C25H23ClN6 B560676 LDN193189 hydrochloride CAS No. 1062368-62-0

LDN193189 hydrochloride

Cat. No.: B560676
CAS No.: 1062368-62-0
M. Wt: 442.9 g/mol
InChI Key: PCCDKTWDGDFRME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A selective BMP signaling inhibitor, inhibits the transcriptional activity of the BMP type I receptors ALK2 and ALK3 with IC50 of 5 nM and 30 nM, respectively, exhibits 200-fold selectivity for BMP versus TGF-β.> LDN193189 hydrochloride is a selective BMP type I receptor kinases inhibitor, which inhibits transcriptional activity of the BMP type I receptors ALK2 and ALK3 (IC50=5 nM and 30 nM, respectively), with substantially weaker effects on activin and the TGF-β type I receptors ALK4, ALK5 and ALK7 (IC50≥500 nM).

Properties

IUPAC Name

4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6.ClH/c1-2-4-24-22(3-1)21(9-10-27-24)23-16-29-31-17-19(15-28-25(23)31)18-5-7-20(8-6-18)30-13-11-26-12-14-30;/h1-10,15-17,26H,11-14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCDKTWDGDFRME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1062368-62-0
Record name LDN-193189 monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1062368620
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LDN-193189 MONOHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLH51K438W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

LDN193189 Hydrochloride: A Deep Dive into its Mechanism of Action as a BMP Signaling Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN193189 hydrochloride is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3][4][5] As a derivative of Dorsomorphin, it exhibits significantly higher potency and is a valuable tool for studying the physiological and pathological roles of BMP signaling.[3][6] This document provides a comprehensive technical overview of the core mechanism of action of LDN193189, including its molecular targets, downstream effects, and the experimental methodologies used for its characterization.

Core Mechanism of Action: Inhibition of BMP Type I Receptors

LDN193189 exerts its inhibitory effect by targeting the ATP-binding pocket of the intracellular kinase domain of BMP type I receptors, specifically Activin Receptor-Like Kinase 1 (ALK1), ALK2, ALK3, and ALK6.[3][6][7] By binding to these receptors, LDN193189 prevents their phosphorylation and subsequent activation by BMP type II receptors. This blockade is the initial and critical step in the inhibition of the entire downstream signaling cascade.

Quantitative Data: Inhibitory Potency

The inhibitory activity of LDN193189 is quantified by its half-maximal inhibitory concentration (IC50) values. Below is a summary of the reported IC50 values for its primary targets.

Target ReceptorIC50 Value (nM)Reference
ALK10.8[3][6][8][9]
ALK20.8 - 5[1][2][3][4][5][6][8][9][10][11]
ALK35.3 - 30[1][2][3][4][5][8][9][10][11]
ALK616.7[3][6][8][9]

LDN193189 demonstrates high selectivity for BMP type I receptors, with significantly weaker effects on the TGF-β and Activin type I receptors, ALK4, ALK5, and ALK7 (IC50 ≥ 500 nM).[2][8][11] This selectivity makes it a precise tool for dissecting the specific roles of the BMP pathway.

Downstream Signaling Consequences

The inhibition of ALK1, ALK2, ALK3, and ALK6 by LDN193189 leads to the abrogation of both canonical (Smad-dependent) and non-canonical (Smad-independent) BMP signaling pathways.

Canonical Smad Pathway

Upon activation, BMP type I receptors phosphorylate the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8. LDN193189 potently inhibits this phosphorylation event.[1][7][10][11] The prevention of R-Smad phosphorylation inhibits their complex formation with the common mediator Smad (co-Smad), Smad4. Consequently, the Smad complex cannot translocate to the nucleus to regulate the transcription of BMP target genes.

Non-Canonical Pathways

BMP signaling also activates Smad-independent pathways, including the p38 MAPK, ERK1/2, and Akt pathways.[1][7] Studies have shown that LDN193189 effectively inhibits the BMP-induced phosphorylation and activation of these non-canonical signaling molecules in various cell types, such as the murine mesenchymal precursor cell line C2C12.[1][7]

Signaling Pathway Diagram

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand BMPR-II BMPR-II BMP Ligand->BMPR-II Binds BMPR-I BMPR-I (ALK1/2/3/6) BMPR-II->BMPR-I Recruits & Phosphorylates R-Smad Smad1/5/8 BMPR-I->R-Smad Phosphorylates p38/Akt p38 / Akt BMPR-I->p38/Akt Activates LDN193189 LDN193189 LDN193189->BMPR-I Inhibits p-R-Smad p-Smad1/5/8 Smad Complex p-Smad1/5/8 + Smad4 p-R-Smad->Smad Complex Smad4 Smad4 Smad4->Smad Complex Gene Transcription Gene Transcription Smad Complex->Gene Transcription Translocates & Regulates p-p38/Akt p-p38 / p-Akt

Caption: BMP signaling pathway and the inhibitory action of LDN193189.

Experimental Protocols

The characterization of LDN193189's mechanism of action involves a series of in vitro and cell-based assays. Below are generalized protocols for key experiments.

In Vitro Kinase Assay for IC50 Determination
  • Objective: To determine the concentration of LDN193189 that inhibits 50% of the kinase activity of purified ALK1, ALK2, ALK3, and ALK6.

  • Materials: Recombinant human ALK1, ALK2, ALK3, and ALK6 kinase domains, appropriate kinase substrate (e.g., a generic peptide substrate), ATP, LDN193189 stock solution, kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare a serial dilution of LDN193189.

    • In a multi-well plate, add the kinase, the substrate, and the different concentrations of LDN193189 or vehicle control (DMSO).

    • Initiate the kinase reaction by adding ATP.

    • Incubate at the optimal temperature for the kinase (typically 30°C) for a defined period.

    • Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either the amount of phosphorylated substrate or the amount of ADP produced.

    • Plot the kinase activity against the logarithm of the LDN193189 concentration and fit the data to a dose-response curve to calculate the IC50 value.

Western Blot Analysis of Smad Phosphorylation
  • Objective: To assess the effect of LDN193189 on BMP-induced Smad1/5/8 phosphorylation in a cellular context.

  • Materials: C2C12 cells (or another BMP-responsive cell line), cell culture medium, BMP ligand (e.g., BMP2 or BMP4), LDN193189, cell lysis buffer, primary antibodies against phospho-Smad1/5/8 and total Smad1, and a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Procedure:

    • Plate C2C12 cells and grow to a suitable confluency.

    • Pre-treat the cells with various concentrations of LDN193189 or vehicle for a specified time (e.g., 1 hour).

    • Stimulate the cells with a BMP ligand for a short period (e.g., 30-60 minutes).

    • Lyse the cells and collect the protein extracts.

    • Determine the protein concentration of each lysate.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with the primary antibody against phospho-Smad1/5/8, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against total Smad1 to confirm equal protein loading.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cell-Based Western Blot Kinase Purified ALK Kinase Domain Reaction Kinase Reaction Kinase->Reaction Substrate_ATP Substrate + ATP Substrate_ATP->Reaction LDN_Dilution Serial Dilution of LDN193189 LDN_Dilution->Reaction Detection Detection of Kinase Activity Reaction->Detection IC50 IC50 Calculation Detection->IC50 Cell_Culture Culture BMP-responsive cells (e.g., C2C12) Pre-treatment Pre-treat with LDN193189 or Vehicle Cell_Culture->Pre-treatment Stimulation Stimulate with BMP Ligand Pre-treatment->Stimulation Lysis Cell Lysis and Protein Extraction Stimulation->Lysis Western_Blot SDS-PAGE and Western Blotting Lysis->Western_Blot Analysis Analysis of p-Smad and Total Smad Western_Blot->Analysis

Caption: Workflow for characterizing LDN193189's inhibitory activity.

Conclusion

This compound is a highly potent and selective inhibitor of the BMP signaling pathway, acting through the direct inhibition of the type I receptors ALK1, ALK2, ALK3, and ALK6. Its ability to block both canonical Smad and non-canonical signaling pathways makes it an indispensable tool in both basic research and drug development for pathologies associated with dysregulated BMP signaling, such as fibrodysplasia ossificans progressiva and certain cancers.[2][12] The experimental protocols outlined provide a foundational understanding of how the inhibitory properties of this compound are elucidated and quantified.

References

LDN193189 Hydrochloride: A Technical Guide to its Function as a Selective BMP Signaling Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LDN193189 hydrochloride is a potent and highly selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. A derivative of Dorsomorphin, it exhibits significantly greater potency, allowing for its use at lower concentrations. This document provides a comprehensive overview of the core function, mechanism of action, and key applications of this compound. It details its inhibitory effects on BMP type I receptors, the downstream consequences on both Smad and non-Smad signaling cascades, and its utility in diverse research areas, including stem cell differentiation and cancer biology. Quantitative data on its inhibitory potency are presented, along with detailed experimental protocols for its characterization and a visualization of the signaling pathway it modulates.

Core Function and Mechanism of Action

The primary function of LDN193189 is the inhibition of BMP signal transduction. BMPs are a group of growth factors belonging to the transforming growth factor-beta (TGF-β) superfamily, which play critical roles in embryonic development, tissue homeostasis, and regeneration. The signaling cascade is initiated when a BMP ligand binds to a complex of type I and type II serine/threonine kinase receptors on the cell surface.

LDN193189 exerts its function by acting as an ATP-competitive inhibitor, targeting the kinase domain of BMP type I receptors. Specifically, it shows high affinity for Activin receptor-like kinase-1 (ALK1), ALK2, ALK3, and ALK6. By binding to these receptors, LDN193189 prevents their phosphorylation and activation, thereby blocking all subsequent downstream signaling events. This inhibition is highly selective for the BMP pathway; for instance, it exhibits over 200-fold selectivity for BMP signaling compared to the TGF-β pathway, with minimal effect on the TGF-β type I receptor ALK5 or the associated Smad2/3 pathway.

Inhibition of BMP Signaling Pathways

The inhibition of ALK1, ALK2, ALK3, and ALK6 by LDN193189 effectively halts two main branches of BMP signaling: the canonical Smad pathway and the non-canonical (non-Smad) pathways.

3.1 Canonical Smad Pathway Upon activation by BMP ligands, the type I receptors phosphorylate the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8. These phosphorylated R-Smads then form a complex with the common-mediator Smad (Co-Smad), Smad4, which translocates to the nucleus to regulate the transcription of target genes. LDN193189 potently blocks the initial phosphorylation of Smad1/5/8, thus preventing gene transcription.

3.2 Non-Canonical Pathways In addition to the Smad-dependent cascade, BMP receptors can activate other signaling pathways, including the p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinase (ERK1/2), and Akt pathways. Studies in C2C12 mesenchymal precursor cells have demonstrated that LDN193189 effectively inhibits BMP-induced activation of p38, ERK1/2, and Akt alongside the Smad pathway.

BMP_Signaling_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Binds Type I Receptor Type I Receptor (ALK1/2/3/6) Type II Receptor->Type I Receptor Recruits & Phosphorylates R-Smads Smad1/5/8 Type I Receptor->R-Smads Phosphorylates Non-Smad p38, ERK, Akt Pathways Type I Receptor->Non-Smad Activates p-R-Smads p-Smad1/5/8 Smad Complex p-Smad1/5/8 + Smad4 Complex p-R-Smads->Smad Complex Binds to Co-Smad Smad4 Co-Smad->Smad Complex Transcription Target Gene Transcription Smad Complex->Transcription Regulates LDN193189 LDN193189 LDN193189->Type I Receptor Inhibits

Caption: Inhibition of the BMP signaling pathway by this compound.

Quantitative Analysis of Inhibitory Potency

The efficacy of LDN193189 has been quantified through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC₅₀) values highlight its potency and selectivity.

Target Assay Type IC₅₀ (nM) Reference(s)
ALK1 Kinase Assay0.8
ALK2 Kinase Assay0.8
ALK3 Kinase Assay5.3
ALK6 Kinase Assay16.7
ALK2 Transcriptional Activity (C2C12 cells)5
ALK3 Transcriptional Activity (C2C12 cells)30
BMP4-mediated Smad1/5/8 Activation Cell-based Assay5

Experimental Protocols

The inhibitory activity of LDN193189 is commonly assessed using cell-based assays that measure downstream effects of BMP signaling.

5.1 Protocol: Alkaline Phosphatase (ALP) Activity Assay in C2C12 Cells

This assay measures the osteogenic differentiation of C2C12 cells in response to BMP stimulation, a process that is inhibited by LDN193189. ALP is a key marker of osteoblast activity.

  • Cell Seeding: Plate C2C12 cells in 96-well plates at a density of 2,000-5,000 cells per well in DMEM supplemented with 2-10% FBS and allow them to adhere overnight.

  • Treatment: Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours. Subsequently, treat the cells in quadruplicate with a BMP ligand (e.g., 50 ng/mL BMP2 or BMP6) in the presence of varying concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Culture the cells for 3 to 6 days.

  • Cell Lysis: Aspirate the medium and wash the cells with PBS. Lyse the cells in a buffer containing 1% Triton X-100 in Tris-buffered saline.

  • ALP Measurement: Transfer the lysates to a new 96-well plate. Add a p-nitrophenylphosphate (pNPP) substrate reagent. Incubate at 37°C for 30-60 minutes.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the ALP activity.

  • Normalization (Optional): In parallel replicate wells, perform a cell viability assay (e.g

LDN193189 Hydrochloride: A Technical Guide to its Target Proteins and Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN193189 hydrochloride is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It is a derivative of Dorsomorphin, exhibiting greater specificity and potency. This technical guide provides an in-depth overview of the target proteins of LDN193189, the signaling pathways it modulates, and detailed experimental protocols for its study.

Core Target Proteins and Binding Affinities

LDN193189 primarily targets the ATP-binding pocket of the kinase domain of BMP type I receptors, also known as Activin receptor-like kinases (ALKs).[1] This inhibition prevents the phosphorylation of downstream signaling molecules, effectively blocking the BMP signaling cascade. The primary targets and their respective inhibitory concentrations (IC50) are summarized in the table below.

Target ProteinAlternative NameIC50 (nM)Reference(s)
ALK1ACVRL10.8[2][3][4]
ALK2ACVR10.8 - 5[2][3][4][5][6]
ALK3BMPR1A5.3 - 30[2][3][4][5][6]
ALK6BMPR1B16.7[2][3][4]

LDN193189 demonstrates significantly weaker inhibition against other TGF-β type I receptors, such as ALK4, ALK5, and ALK7, with IC50 values typically greater than 500 nM, highlighting its selectivity for the BMP pathway.[6][7]

Signaling Pathways Modulated by LDN193189

The binding of BMP ligands to their receptors initiates a signaling cascade that is broadly categorized into canonical (Smad-dependent) and non-canonical (Smad-independent) pathways. LDN193189 effectively inhibits both branches of BMP signaling.

Canonical Smad Pathway

The canonical BMP signaling pathway involves the phosphorylation of receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8. Upon phosphorylation by the activated type I receptor, these R-Smads form a complex with the common mediator Smad (Co-Smad), Smad4. This complex then translocates to the nucleus to regulate the transcription of BMP target genes.[1] LDN193189's inhibition of ALK1/2/3/6 kinase activity directly prevents the phosphorylation of Smad1/5/8.[8]

BMP_Smad_Pathway BMP Ligand BMP Ligand Type II Receptor Type II Receptor Type I Receptor (ALK1/2/3/6) Type I Receptor (ALK1/2/3/6) Type II Receptor->Type I Receptor (ALK1/2/3/6) Activates p-Smad1/5/8 p-Smad1/5/8 Type I Receptor (ALK1/2/3/6)->p-Smad1/5/8 Phosphorylates LDN193189 LDN193189 Smad Complex Smad Complex p-Smad1/5/8->Smad Complex Smad4 Smad4 Smad4->Smad Complex Nucleus Nucleus Smad Complex->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Regulates

Canonical BMP-Smad Signaling Pathway Inhibition by LDN193189.
Non-Canonical Pathways

In addition to the Smad pathway, BMP signaling can also activate Smad-independent pathways, including the p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinase (ERK1/2), and Akt pathways.[1] LDN193189 has been shown to inhibit the BMP-mediated activation of these non-canonical pathways.[1]

Non_Canonical_BMP_Pathway BMP Ligand BMP Ligand BMP Receptors BMP Receptors p38 MAPK p38 MAPK BMP Receptors->p38 MAPK ERK1/2 ERK1/2 BMP Receptors->ERK1/2 Akt Akt BMP Receptors->Akt LDN193189 LDN193189 Cellular Response Cellular Response p38 MAPK->Cellular Response ERK1/2->Cellular Response Akt->Cellular Response

Inhibition of Non-Canonical BMP Signaling by LDN193189.

Experimental Protocols

In Vitro ALK2 Kinase Assay (Radiometric)

This protocol is adapted from a radiometric assay to determine the IC50 of inhibitors against ALK2.

Materials:

  • Active ALK2 enzyme

  • Kinase Dilution Buffer

  • Kinase Assay Buffer

  • [γ-³³P]-ATP

  • Substrate (e.g., Casein)

  • This compound

  • P81 Phosphocellulose paper

  • Phosphoric acid

Procedure:

  • Enzyme Preparation: Dilute active ALK2 to the desired concentration in Kinase Dilution Buffer.

  • Inhibitor Preparation: Prepare serial dilutions of LDN193189 in the appropriate solvent (e.g., DMSO) and then dilute in Kinase Assay Buffer.

  • Reaction Setup: In a microcentrifuge tube, combine the diluted ALK2 enzyme, the substrate solution, and the diluted LDN193189 or vehicle control.

  • Initiation: Start the reaction by adding the [γ-³³P]-ATP solution.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes).

  • Termination: Spot a portion of the reaction mixture onto P81 phosphocellulose paper to stop the reaction.

  • Washing: Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Detection: Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each LDN193189 concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Phospho-Smad1/5/8 Inhibition

This protocol describes the detection of phosphorylated Smad1/5/8 in cell lysates following treatment with LDN193189.

Materials:

  • C2C12 cells (or other appropriate cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • BMP ligand (e.g., BMP2, BMP4)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-Smad1/5/8, anti-total Smad1, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Plate C2C12 cells and grow to a desired confluency. Serum-starve the cells for several hours before treatment. Pre-treat the cells with various concentrations of LDN193189 for 30-60 minutes. Stimulate the cells with a BMP ligand for 15-60 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-Smad1/5/8 signal to the total Smad1 and loading control signals.

C2C12 Cell Culture and Osteogenic Differentiation Assay

This protocol outlines the culture of C2C12 myoblasts and their differentiation into osteoblasts, a process that can be inhibited by LDN193189.

Materials:

  • C2C12 cells

  • Growth Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and penicillin/streptomycin.

  • Differentiation Medium: DMEM supplemented with 2-5% horse serum and penicillin/streptomycin.

  • BMP2

  • This compound

  • Alkaline Phosphatase (ALP) Assay Kit

Procedure:

  • Cell Culture: Maintain C2C12 cells in Growth Medium, passaging them before they reach confluency to prevent spontaneous differentiation.[9][10]

  • Differentiation Induction: Plate the cells at a high density. Once confluent, switch to Differentiation Medium containing BMP2 to induce osteogenic differentiation.

  • Inhibitor Treatment: Treat the cells with different concentrations of LDN193189 along with the BMP2-containing differentiation medium.

  • Assay: After several days of differentiation (e.g., 3-7 days), assess the degree of osteogenic differentiation by measuring the activity of alkaline phosphatase, an early marker of osteogenesis, using an ALP assay kit.

Experimental Workflow Visualization

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell In-Cell Analysis Kinase Assay Kinase Assay IC50 Determination IC50 Determination Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment LDN193189 +/- BMP Western Blot Western Blot Treatment->Western Blot Analyze Signaling Differentiation Assay Differentiation Assay Treatment->Differentiation Assay Assess Phenotype Data Analysis Data Analysis Western Blot->Data Analysis Differentiation Assay->Data Analysis

General Experimental Workflow for LDN193189 Evaluation.

Off-Target Effects and Selectivity

While LDN193189 is highly selective for BMP type I receptors, it is important to consider potential off-target effects, especially at higher concentrations. Kinome-wide screening has shown that LDN193189 can also bind to other kinases, including ActRIIA and ActRIIB, although with lower affinity.[11] Researchers should be mindful of these potential off-target activities and use the lowest effective concentration of the inhibitor in their experiments.

Conclusion

This compound is a valuable tool for studying the roles of BMP signaling in various biological processes. Its high potency and selectivity for BMP type I receptors, particularly ALK1, ALK2, ALK3, and ALK6, make it a superior alternative to less specific inhibitors. By understanding its target profile and the signaling pathways it modulates, researchers can effectively utilize LDN193189 to dissect the complexities of BMP signaling in health and disease. The provided experimental protocols offer a starting point for the in vitro and in-cell characterization of this potent inhibitor.

References

An In-depth Technical Guide to LDN193189 Hydrochloride: A Potent Inhibitor of the BMP Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LDN193189 hydrochloride, a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. This document details its mechanism of action, quantitative efficacy, and provides established experimental protocols for its use in research settings.

Introduction

This compound is a derivative of Dorsomorphin and is recognized for its high potency and selectivity in inhibiting BMP signaling. It has become an invaluable tool in developmental biology, stem cell research, and the study of various diseases where BMP signaling is dysregulated. LDN193189 primarily targets the BMP type I receptors, thereby preventing the downstream phosphorylation of Smad1/5/8 and subsequent gene transcription.

Chemical and Physical Properties

LDN193189 is available as a hydrochloride salt, which improves its solubility for experimental use.

PropertyValue
Chemical Name 4-(6-(4-(piperazin-1-yl)phenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline hydrochloride
Synonyms DM-3189
Molecular Formula C₂₅H₂₂N₆ · 2HCl
Molecular Weight 479.4 g/mol
Appearance Yellow solid
Purity >98%
Solubility Soluble up to 100 mM in DMSO and up to 50 mM in water. It is sparingly soluble in aqueous solutions.
Storage Store solid powder at 4°C desiccated, or DMSO solution at -20°C.

Mechanism of Action: Inhibition of BMP Signaling

The BMP signaling pathway is initiated by the binding of a BMP ligand to a heterotetrameric complex of type I and type II serine/threonine kinase receptors. This binding leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4, which then translocates to the nucleus to regulate the transcription of target genes.

LDN193189 acts as an ATP-competitive inhibitor, targeting the kinase domain of BMP type I receptors, primarily ALK1, ALK2, ALK3, and ALK6. By blocking the activity of these receptors, LDN193189 prevents the phosphorylation of Smad1/5/8, effectively halting the canonical BMP signaling cascade. It also inhibits non-Smad pathways, such as the p38 MAPK and Akt pathways, that can be activated by BMPs.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Receptor Complex Receptor Complex BMP Ligand->Receptor Complex Binds Type II Receptor Type II Receptor Type II Receptor->Receptor Complex Type I Receptor (ALK1/2/3/6) Type I Receptor (ALK1/2/3/6) Type I Receptor (ALK1/2/3/6)->Receptor Complex p-Type I Receptor p-Type I Receptor Receptor Complex->p-Type I Receptor Phosphorylates p-Smad1/5/8 p-Smad1/5/8 p-Type I Receptor->p-Smad1/5/8 Phosphorylates Smad1/5/8 Smad1/5/8 Smad1/5/8->p-Smad1/5/8 p-Smad Complex p-Smad Complex p-Smad1/5/8->p-Smad Complex Smad4 Smad4 Smad4->p-Smad Complex Gene Transcription Gene Transcription p-Smad Complex->Gene Transcription Translocates & Activates LDN193189 LDN193189 LDN193189->p-Type I Receptor Inhibits

Diagram 1: BMP Signaling Pathway and LDN193189 Inhibition.

Quantitative Data: Inhibitory Activity

LDN193189 exhibits high potency against several BMP type I receptors. The half-maximal inhibitory concentrations (IC50) have been determined through various assays.

Table 1: IC50 Values of LDN193189 in Cell-Free Kinase Assays

TargetIC50 (nM)
ALK1 0.8
ALK2 0.8
ALK3 5.3
ALK6 16.7
ALK4 101
ALK5 350
ActRIIA 210

Table 2: IC50 Values of LDN193189 in Cell-Based Assays

Assay TypeCell LineTarget/StimulusIC50 (nM)
Transcriptional Activity C2C12ALK25
Transcriptional Activity C2C12ALK330
Smad1/5/8 Phosphorylation VariousBMP45
Smad1/5/8 Phosphorylation VariousBMPs4.9

LDN193189 displays significant selectivity for BMP type I receptors

The Inhibitory Effect of LDN193189 Hydrochloride on Smad1/5/8 Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism and effect of LDN193189 hydrochloride on the phosphorylation of Smad1/5/8, key mediators of the Bone Morphogenetic Protein (BMP) signaling pathway. This document summarizes quantitative data, details experimental protocols, and provides visual representations of the underlying molecular interactions and experimental workflows.

Introduction to this compound and the BMP/Smad Pathway

Bone Morphogenetic Proteins (BMPs) are a group of growth factors belonging to the transforming growth factor-beta (TGF-β) superfamily that play crucial roles in embryonic development and adult tissue homeostasis.[1] The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface.[2] This binding event leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8.[3] Phosphorylated Smad1/5/8 (pSmad1/5/8) then forms a complex with the common mediator Smad4, which translocates to the nucleus to regulate the transcription of target genes.[3]

This compound is a potent and selective small molecule inhibitor of the BMP type I receptors ALK2 (Activin A receptor type I) and ALK3 (BMP receptor type IA), and to a lesser extent, ALK6 (BMP receptor type IB).[4][5] By binding to the ATP-binding pocket of these receptors, LDN193189 prevents their kinase activity, thereby blocking the downstream phosphorylation of Smad1/5/8.[2] This inhibitory action makes LDN193189 a valuable tool for studying BMP signaling and a potential therapeutic agent for diseases associated with aberrant BMP pathway activation.

Quantitative Analysis of LDN193189-Mediated Inhibition of Smad1/5/8 Phosphorylation

The inhibitory potency of LDN193189 on Smad1/5/8 phosphorylation has been quantified in various cell lines. The following tables summarize the dose-dependent effects of LDN193189 as reported in the literature.

Cell LineLigand (Concentration)LDN193189 ConcentrationTreatment DurationObserved Effect on pSmad1/5/8Reference
C2C12BMP2 (5 nM)0.5 µM1 hourNearly complete inhibition[6]
C2C12BMP6 (1 nM)0.5 µM1 hourNearly complete inhibition[6]
C2C12GDF5 (10 nM)0.5 µM1 hourNearly complete inhibition[6]
MPNST (ST88-14)Endogenous0.01 µM1 hourNearly complete inhibition[7]
MPNST (ST88-14)Endogenous0.01 µM48 hoursSustained inhibition[7]
PASMCsBMP4 (10 ng/mL)IC50 ≈ 5 nMNot specified50% inhibition[8]
HSGBMP6 (25 ng/mL)60 nMNot specifiedSignificant reversal of BMP6-induced phosphorylation[3]

Table 1: Dose-Dependent Inhibition of Smad1/5/8 Phosphorylation by LDN193189 in Various Cell Lines.

ReceptorIC50Assay TypeReference
ALK25 nMTranscriptional Activity Assay[8]
ALK330 nMTranscriptional Activity Assay[8]

Table 2: IC50 Values of LDN193189 for BMP Type I Receptors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effect of LDN193189 on Smad1/5/8 phosphorylation.

Western Blotting for pSmad1/5/8 Detection

This protocol describes the detection of phosphorylated Smad1/5/8 levels in cell lysates by Western blotting, a standard technique to quantify changes in protein phosphorylation.

Materials:

  • Cell culture reagents

  • This compound

  • BMP ligand (e.g., BMP2, BMP4, BMP6)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-Smad1/5/8

    • Rabbit or mouse anti-total Smad1

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Serum-starve the cells for several hours before treatment to reduce basal signaling. Pre-treat the cells with various concentrations of LDN193189 or vehicle control (e.g., DMSO) for a specified time (e.g., 30-60 minutes).

  • Ligand Stimulation: Stimulate the cells with a BMP ligand at a predetermined concentration and for a specific duration (e.g., 15-60 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice using lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against pSmad1/5/8 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total Smad1 and a loading control protein.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. The pSmad1/5/8 signal should be normalized to the total Smad1 and/or the loading control signal.

Immunofluorescence for pSmad1/5/8 Localization

This protocol allows for the visualization of the subcellular localization of pSmad1/5/8, specifically its nuclear translocation upon BMP stimulation and the inhibition of this process by LDN193189.

Materials:

  • Cells cultured on coverslips

  • This compound

  • BMP ligand

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 10% goat serum in PBS)

  • Primary antibody: Rabbit anti-phospho-Smad1/5/8

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture, Treatment, and Stimulation: Follow steps 1 and 2 from the Western blotting protocol, using cells grown on coverslips.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking and Antibody Incubation:

    • Wash with PBS.

    • Block the cells with blocking solution for 1 hour at room temperature.

    • Incubate with the primary antibody against pSmad1/5/8 diluted in blocking solution overnight at 4°C.

    • Wash with PBS.

    • Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash with PBS.

    • Incubate with DAPI for 5 minutes to stain the nuclei.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope and capture images. The inhibition of nuclear translocation of pSmad1/5/8 in LDN193189-treated cells can be observed.

Visualizing the Mechanism and Workflow

The following diagrams, generated using Graphviz, illustrate the BMP/Smad signaling pathway, the inhibitory action of LDN193189, and a typical experimental workflow.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Binds Type I Receptor (ALK2/3/6) Type I Receptor (ALK2/3/6) Type II Receptor->Type I Receptor (ALK2/3/6) Recruits & Phosphorylates Smad1/5/8 Smad1/5/8 Type I Receptor (ALK2/3/6)->Smad1/5/8 Phosphorylates pSmad1/5/8 pSmad1/5/8 Smad1/5/8->pSmad1/5/8 pSmad1/5/8-Smad4 Complex pSmad1/5/8-Smad4 Complex pSmad1/5/8->pSmad1/5/8-Smad4 Complex Smad4 Smad4 Smad4->pSmad1/5/8-Smad4 Complex Target Gene Transcription Target Gene Transcription pSmad1/5/8-Smad4 Complex->Target Gene Transcription Translocates & Regulates LDN193189 LDN193189 LDN193189->Type I Receptor (ALK2/3/6) Inhibits

Caption: BMP/Smad signaling pathway and the inhibitory action of LDN193189.

Western_Blot_Workflow A Cell Culture & Treatment (Vehicle, LDN193189) B BMP Ligand Stimulation A->B C Cell Lysis & Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (anti-pSmad1/5/8) F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis & Quantification I->J

Caption: Experimental workflow for Western blot analysis of pSmad1/5/8.

Logical_Relationship A This compound B Inhibition of ALK2/3/6 Kinase Activity A->B leads to C Decreased Smad1/5/8 Phosphorylation B->C results in D Reduced Nuclear Translocation of pSmad1/5/8-Smad4 Complex C->D causes E Altered Target Gene Expression D->E leads to

Caption: Logical relationship of LDN193189's mechanism of action.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the BMP type I receptors ALK2 and ALK3. Its ability to effectively block the phosphorylation of Smad1/5/8 makes it an indispensable tool for elucidating the roles of BMP signaling in various biological processes. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and molecular biology. The provided visualizations serve to clarify the complex signaling pathways and experimental procedures involved in studying the effects of this important inhibitor.

References

The Discovery and Development of LDN193189: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN193189 is a potent, small-molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1] It was developed through structure-activity relationship studies of dorsomorphin, the first-in-class BMP inhibitor, with the goal of improving potency and selectivity.[1] LDN193189 has emerged as a critical tool for studying the physiological and pathological roles of BMP signaling and holds therapeutic potential for treating disorders characterized by excessive BMP pathway activation, such as Fibrodysplasia Ossificans Progressiva (FOP) and certain cancers. This guide provides a comprehensive technical overview of the discovery, mechanism of action, and key experimental data related to LDN193189.

Discovery and Synthesis

LDN193189 was derived from a structure-activity relationship study of dorsomorphin, aiming to enhance its inhibitory activity and specificity for BMP type I receptors.[1] The synthesis of LDN193189 has been described by Cuny et al. in Bioorganic & Medicinal Chemistry Letters in 2008. While a detailed, step-by-step protocol is not publicly available, the synthesis involves a multi-step chemical process to construct the pyrazolo[1,5-a]pyrimidine (B1248293) core and introduce the quinoline (B57606) and piperazinylphenyl moieties that are crucial for its high-affinity binding to the ATP-binding pocket of the target kinases.

Mechanism of Action

LDN193189 is a highly potent and selective inhibitor of the BMP type I receptors, also known as Activin-like Kinase (ALK) receptors. It primarily targets ALK1, ALK2, ALK3, and ALK6, with significantly less activity against the TGF-β type I receptors ALK4, ALK5, and ALK7.[1][2][3][4] This selectivity allows for the specific interrogation of the BMP signaling cascade.

The binding of BMP ligands to a complex of type I and type II receptors leads to the phosphorylation and activation of the type I receptor kinase. This initiates a downstream signaling cascade involving both canonical (Smad-dependent) and non-canonical (Smad-independent) pathways. LDN193189 competitively inhibits the ATP-binding site of the ALK kinase domain, thereby preventing the phosphorylation of its downstream targets.

Canonical Smad Pathway Inhibition

The primary mechanism of BMP signal transduction is through the phosphorylation of receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8. Upon phosphorylation, these R-Smads form a complex with the common mediator Smad4 and translocate to the nucleus to regulate the transcription of BMP target genes. LDN193189 effectively blocks the phosphorylation of Smad1, Smad5, and Smad8, thus inhibiting the canonical BMP signaling pathway.[1][4]

Non-Canonical Pathway Inhibition

In addition to the Smad pathway, BMP receptors can also activate non-canonical signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) and Akt pathways.[5] Studies in C2C12 myoblast cells have demonstrated that LDN193189 also inhibits the BMP-induced phosphorylation of p38 and Akt, indicating its comprehensive blockade of BMP-mediated signaling.[5]

Quantitative Data

The inhibitory activity of LDN193189 has been quantified in various assays. The following tables summarize the key quantitative data for its potency and selectivity.

Table 1: In Vitro Kinase Assay - IC50 Values

Target KinaseIC50 (nM)Reference
ALK10.8[2]
ALK20.8, 5[1][2][3][4]
ALK35.3, 30[1][2][3][4]
ALK616.7[2]
ALK4>500[1][4]
ALK5>500[1][4]
ALK7>500[1][4]

Table 2: Cell-Based Assay - IC50 Values

Cell LineAssayTarget PathwayIC50 (nM)Reference
C2C12Alkaline PhosphataseBMP-induced Osteoblast Differentiation~5[3]
C2C12BRE-Luciferase ReporterBMP4-induced Smad1/5/8 activation5[3]

Signaling Pathways and Experimental Workflows

BMP Signaling Pathway and Inhibition by LDN193189

BMP_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand TypeII_R BMP Type II Receptor BMP->TypeII_R 1. Ligand Binding TypeI_R BMP Type I Receptor (ALK1/2/3/6) TypeII_R->TypeI_R SMAD158 Smad1/5/8 TypeI_R->SMAD158 3. Phosphorylation p38 p38 MAPK TypeI_R->p38 Akt Akt TypeI_R->Akt LDN193189 LDN193189 LDN193189->TypeI_R Inhibition pSMAD158 p-Smad1/5/8 SMAD_complex Smad1/5/8-Smad4 Complex pSMAD158->SMAD_complex SMAD4 Smad4 SMAD4->SMAD_complex Target_Genes Target Gene Transcription SMAD_complex->Target_Genes 4. Nuclear Translocation pp38 p-p38 MAPK pp38->Target_Genes pAkt p-Akt pAkt->Target_Genes

Caption: BMP signaling pathway and the inhibitory action of LDN193189.

Experimental Workflow: In Vitro Inhibition of BMP Signaling

In_Vitro_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis C2C12 C2C12 Cells Starvation Serum Starvation C2C12->Starvation Pretreatment Pre-treatment with LDN193189 or Vehicle Starvation->Pretreatment Stimulation Stimulation with BMP ligand (e.g., BMP4) Pretreatment->Stimulation Lysis Cell Lysis Stimulation->Lysis WesternBlot Western Blot Lysis->WesternBlot ALP_Assay Alkaline Phosphatase Assay Lysis->ALP_Assay Detection_pSmad Detection of p-Smad1/5/8 WesternBlot->Detection_pSmad Detection_pP38 Detection of p-p38 WesternBlot->Detection_pP38 Detection_pAkt Detection of p-Akt WesternBlot->Detection_pAkt ALP_Activity Measure ALP Activity ALP_Assay->ALP_Activity

Caption: Workflow for assessing LDN193189's in vitro inhibitory effects.

Experimental Workflow: In Vivo FOP Mouse Model

In_Vivo_FOP_Workflow cluster_model Animal Model cluster_induction Induction of Ectopic Ossification cluster_treatment Treatment cluster_analysis Analysis Mice Conditional caALK2 Transgenic Mice AdenoCre Intramuscular Injection of Adenovirus-Cre Mice->AdenoCre LDN_Treatment Systemic Administration of LDN193189 or Vehicle AdenoCre->LDN_Treatment Monitoring Monitor for Functional Impairment LDN_Treatment->Monitoring MicroCT Micro-CT Imaging Monitoring->MicroCT Histology Histological Analysis MicroCT->Histology Quantification Quantification of Ectopic Bone Histology->Quantification

Caption: Workflow for evaluating LDN193189's efficacy in a FOP mouse model.

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of LDN193189 on the kinase activity of purified ALK receptors.

Methodology:

  • Reagents: Recombinant human ALK1, ALK2, ALK3, ALK6, ALK4, ALK5, and ALK7 kinase domains, [γ-³²P]ATP, appropriate kinase buffer, and substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate).

  • Procedure:

    • Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

    • Add varying concentrations of LDN193189 or vehicle (DMSO) to the reaction mixture.

    • Initiate the kinase reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the reaction products by SDS-PAGE.

    • Visualize the phosphorylated substrate by autoradiography and quantify the band intensity.

    • Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

C2C12 Cell-Based Assays

Objective: To assess the inhibitory effect of LDN193189 on BMP-induced signaling and differentiation in a cellular context.

Cell Culture:

  • Murine C2C12 myoblast cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and penicillin/streptomycin at 37°C in a 5% CO₂ incubator.

Western Blot for Phosphorylated Proteins:

  • Procedure:

    • Seed C2C12 cells in 12-well plates and grow to near confluence.

    • Serum-starve the cells for 4-6 hours in DMEM with 0.5% FBS.

    • Pre-treat the cells with various concentrations of LDN193189 or vehicle for 30-60 minutes.

    • Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP4) for 30-60 minutes.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against p-Smad1/5/8, p-p38, p-Akt, and a loading control (e.g., GAPDH or β-tubulin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Alkaline Phosphatase (ALP) Assay:

  • Procedure:

    • Seed C2C12 cells in 96-well plates.

    • Treat the cells with a BMP ligand in the presence of varying concentrations of LDN193189 or vehicle for 3-5 days.

    • Lyse the cells and measure ALP activity using a colorimetric substrate such as p-nitrophenyl phosphate (B84403) (pNPP).

    • Measure the absorbance at 405 nm.

    • Normalize the ALP activity to the total protein content or cell number.

In Vivo Mouse Model of Fibrodysplasia Ossificans Progressiva (FOP)

Objective: To evaluate the in vivo efficacy of LDN193189 in preventing ectopic ossification.

Animal Model:

  • A conditional transgenic mouse model expressing a constitutively active form of ALK2 (caALK2, e.g., Q207D mutation) under the control of a floxed stop cassette is used.

Procedure:

  • Induction of Ectopic Ossification:

    • At postnatal day 2-7, inject adenovirus expressing Cre recombinase (Ad-Cre) intramuscularly into the hindlimb of the caALK2 transgenic mice to induce localized expression of the constitutively active receptor.

  • Treatment:

    • Administer LDN193189 (e.g., 3 mg/kg) or vehicle intraperitoneally twice daily, starting from the day of Ad-Cre injection.

  • Analysis:

    • Monitor the mice for signs of functional impairment, such as limb immobility.

    • At specified time points (e.g., 14, 28, and 56 days post-injection), euthanize the mice and collect the hindlimbs.

    • Analyze the extent of ectopic bone formation using micro-computed tomography (micro-CT).

    • Perform histological analysis of the affected tissues by staining with Hematoxylin and Eosin (H&E) and Safranin O/Fast Green to visualize bone and cartilage formation.

    • Quantify the volume of ectopic bone from the micro-CT data.

Breast Cancer Xenograft Model

Objective: To assess the effect of LDN193189 on tumor growth in a preclinical cancer model.

Animal Model:

  • Immunocompromised mice (e.g., nude or SCID mice) are used.

Procedure:

  • Tumor Cell Implantation:

    • Inject human breast cancer cells (e.g., MDA-MB-231) subcutaneously or orthotopically into the mammary fat pad of the mice.

  • Treatment:

    • Once the tumors reach a palpable size, randomize the mice into treatment groups.

    • Administer LDN193189 or vehicle systemically (e.g., intraperitoneally) according to a predetermined schedule.

  • Analysis:

    • Measure tumor volume regularly using calipers.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Perform immunohistochemical or western blot analysis on tumor lysates to assess the inhibition of BMP signaling.

Conclusion

LDN193189 is a powerful and selective tool for the investigation of BMP signaling. Its development has significantly advanced our understanding of the roles of this pathway in health and disease. The quantitative data and experimental protocols outlined in this guide provide a foundation for researchers and drug development professionals to effectively utilize LDN193189 in their studies. Further research into the therapeutic applications of LDN193189 and its derivatives may lead to novel treatments for a range of debilitating diseases.

References

An In-depth Technical Guide to the Structure-Activity Relationship of LDN193189 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDN193189 is a potent, selective, and cell-permeable small molecule inhibitor of Bone Morphogenetic Protein (BMP) type I receptor signaling. Derived from the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold of its predecessor, dorsomorphin (B1670891), LDN193189 exhibits significantly improved potency and specificity. This document provides a comprehensive analysis of the structure-activity relationship (SAR) of LDN193189, detailing the molecular determinants of its inhibitory activity. It includes quantitative data on its efficacy against various kinases, detailed experimental protocols for assessing its activity, and visual representations of its mechanism of action and related experimental workflows. This guide is intended to serve as a critical resource for researchers engaged in the study of BMP signaling and the development of related therapeutic agents.

Introduction: From Dorsomorphin to a Potent BMP Inhibitor

The discovery of LDN193189 was a result of systematic structure-activity relationship studies on dorsomorphin, a compound initially identified as an AMP-activated protein kinase (AMPK) inhibitor but later found to inhibit BMP signaling.[1][2] Dorsomorphin, while a valuable tool, suffered from moderate potency and off-target effects, notably on VEGFR-II.[3] The development of LDN193189 aimed to overcome these limitations. LDN193189 is built upon the same central pyrazolo[1,5-a]pyrimidine moiety as dorsomorphin but incorporates key structural modifications that dramatically enhance its inhibitory activity and selectivity for BMP type I receptors, specifically Activin receptor-like kinase-2 (ALK2) and ALK3.[1][4]

Mechanism of Action: Targeting the BMP Signaling Cascade

Bone Morphogenetic Proteins (BMPs) are a group of growth factors within the Transforming Growth Factor-β (TGF-β) superfamily that regulate a wide array of cellular processes.[4] The signaling cascade is initiated when a BMP ligand binds to a BMP type II receptor (BMPR-II), which then recruits and phosphorylates a BMP type I receptor (ALK1, ALK2, ALK3, or ALK6).[2][4] This phosphorylation event activates the type I receptor's intracellular kinase domain, which in turn phosphorylates receptor-regulated SMADs (SMAD1, SMAD5, and SMAD8).[5][6][7] These activated SMADs form a complex with the common-mediator SMAD (SMAD4), translocate to the nucleus, and regulate the transcription of target genes. LDN193189 acts as an ATP-competitive inhibitor, binding to the kinase domain of BMP type I receptors and preventing the phosphorylation of SMAD1/5/8.[1] In addition to the canonical SMAD pathway, LDN193189 has also been shown to inhibit BMP-induced non-canonical pathways, including the p38 MAPK, ERK, and Akt signaling cascades.[2][8][9]

Caption: Simplified BMP signaling pathway and the inhibitory action of LDN193189.

Core Structure-Activity Relationship (SAR) Insights

The enhanced potency of LDN193189 over dorsomorphin stems from specific chemical modifications to the pyrazolo[1,5-a]pyrimidine scaffold.

  • Replacement of 4-Pyridine with 4-Quinoline: A pivotal discovery was that replacing the 4-pyridine ring found in dorsomorphin with a 4-quinoline moiety at the C3 position dramatically increased inhibitory activity.[4] This larger, more rigid aromatic system likely engages in more favorable interactions within the ATP-binding pocket of the ALK kinases.

  • Substitutions on the Pendent Phenyl Ring: At the C6 position, LDN193189 features a 4-(piperazin-1-yl)phenyl group. Studies have shown that introducing substituents, such as an aminoether, at the 4-position of the pendent phenyl ring can increase activity three to fifteen-fold and improve aqueous solubility.[4]

  • Importance of Core Nitrogen Atoms: The integrity of the pyrazolo[1,5-a]pyrimidine core is crucial. The nitrogen atom at the 1-position of the ring system was found to be essential for inhibitory activity.[4] In contrast, the nitrogen at the 4-position was determined not to be vital for activity.[4]

  • Steric Hindrance at the C2 Position: The introduction of a substituent at the C2 position of the pyrazolo[1,5-a]pyrimidine ring was found to abolish the compound's inhibitory activity, suggesting this position is sterically sensitive.[4]

Quantitative Inhibitory Activity

LDN193189 demonstrates nanomolar potency against BMP type I receptors, with selectivity over other TGF-β family receptors like ALK4, ALK5, and ALK7.[7][10]

CompoundTargetIC₅₀ (nM)Assay TypeReference(s)
LDN193189 ALK10.8In vitro Kinase Assay[5][6][11][12]
ALK20.8In vitro Kinase Assay[5][6][11][12]
ALK35.3In vitro Kinase Assay[5][6][11][12]
ALK616.7In vitro Kinase Assay[5][6][11]
ALK2 (Transcriptional Activity)5Cell-based (C2C12)[5][6][7][8][9][10]
ALK3 (Transcriptional Activity)30Cell-based (C2C12)[5][6][7][8][9][10]
BMP4-mediated Smad1/5/8 Phosphorylation5Cell-based[5][6]
ALK4, ALK5, ALK7≥ 500-[7][10]
Dorsomorphin ALK2, ALK3, ALK6--[4]
DMH1 ALK2, ALK3Selective Inhibition-[3]
K02288 ALK1, ALK21-2In vitro Kinase Assay[13]
BMP6 Signaling< 50Cell-based (C2C12)[13]

Key Experimental Protocols

The characterization of LDN193189 and its analogs relies on a suite of biochemical and cell-based assays.

In Vitro Kinase Assay

This assay directly measures the ability of an inhibitor to block the enzymatic activity of a purified kinase.

  • Objective: To determine the IC₅₀ value of LDN193189 against specific ALK kinases.

  • Methodology:

    • Reaction Setup: Recombinant human ALK kinase is incubated in a reaction buffer containing a suitable substrate (e.g., a generic peptide substrate) and ATP (often radiolabeled [γ-³²P]ATP).

    • Inhibitor Addition: The reaction is performed in the presence of varying concentrations of LDN193189 (typically in DMSO).

    • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for phosphorylation.

    • Quenching & Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by separating the substrate via electrophoresis and detecting radioactivity or by using phosphorylation-specific antibodies in an ELISA format.

    • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control (DMSO). The IC₅₀ value is determined by fitting the data to a dose-response curve.

Cell-Based SMAD1/5/8 Phosphorylation Assay (Western Blot)

This assay assesses the inhibitor's ability to block BMP signaling within a cellular context. Murine C2C12 myoblast cells are a common model as they differentiate into osteoblasts in response to BMP stimulation.[2]

  • Objective: To measure the inhibition of BMP-induced SMAD1/5/8 phosphorylation.

  • Methodology:

    • Cell Culture: C2C12 cells are cultured to a desired confluency. They are often serum-starved prior to the experiment to reduce basal signaling.

    • Pre-treatment: Cells are pre-incubated with various concentrations of LDN193189 or vehicle for a short period (e.g., 1 hour).

    • Stimulation: Cells are then stimulated with a BMP ligand (e.g., 5 nM BMP2 or 1 nM BMP6) for a defined time (e.g., 1 hour).[2]

    • Lysis: Cells are washed and lysed to extract total protein.

    • Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated SMAD1/5/8 (pSMAD1/5/8) and total SMAD1/5/8 (as a loading control).

    • Detection & Analysis: Membranes are incubated with secondary antibodies and visualized. Band intensities are quantified to determine the ratio of pSMAD to total SMAD.

Western_Blot_Workflow cluster_prep Cell Preparation & Treatment cluster_analysis Analysis A 1. Culture C2C12 Cells B 2. Pre-treat with LDN193189 A->B C 3. Stimulate with BMP Ligand B->C D 4. Lyse Cells & Collect Protein C->D E 5. SDS-PAGE Separation D->E F 6. Transfer to Membrane E->F G 7. Antibody Probing (pSMAD & Total SMAD) F->G H 8. Detection & Quantification G->H

References

Unveiling the Potent and Selective Inhibition of BMP Signaling by LDN193189 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the pharmacological properties of LDN193189 hydrochloride, a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. Developed for researchers, scientists, and drug development professionals, this document details the molecule's mechanism of action, quantitative inhibitory activity, and key experimental protocols, supported by visual diagrams of relevant pathways and workflows.

Core Mechanism of Action: Selective Inhibition of BMP Type I Receptors

This compound is a derivative of Dorsomorphin, exhibiting significantly greater specificity for BMP receptors.[1] It functions as a competitive inhibitor of ATP binding to the kinase domain of BMP type I receptors, also known as Activin Receptor-Like Kinases (ALKs).[2] By blocking the kinase activity of these receptors, LDN193189 effectively prevents the phosphorylation and activation of downstream signaling mediators.

The primary targets of LDN193189 are ALK1, ALK2, ALK3, and ALK6.[2][3] This inhibition is highly selective, with significantly less activity against the TGF-β type I receptors ALK4, ALK5, and ALK7, making it a valuable tool to dissect the distinct roles of these signaling pathways.[4][5]

Quantitative Inhibitory Profile

The potency of this compound has been quantified through various in vitro assays, with IC50 values consistently in the low nanomolar range. These values highlight its strong inhibitory effect on the targeted BMP type I receptors.

Target ReceptorIC50 (nM) - Kinase AssayIC50 (nM) - Transcriptional Activity Assay
ALK10.8[3]-
ALK20.8, 5[3][6]5[6][7]
ALK35.3, 30[3][6]30[6][7]
ALK616.7[3]-

Table 1: Inhibitory Concentration (IC50) of LDN193189 against BMP Type I Receptors.

Off-Target ReceptorIC50 (nM)
ALK4≥ 500[4]
ALK5≥ 500[4]
ALK7≥ 500[4]

Table 2: Selectivity Profile of LDN193189 against TGF-β Type I Receptors.

Impact on Downstream Signaling Cascades

Inhibition of ALK1/2/3/6 by LDN193189 disrupts both the canonical Smad-dependent and the non-canonical Smad-independent signaling pathways initiated by BMP ligands.

Canonical Smad Pathway

BMP ligand binding to its receptor complex leads to the phosphorylation of Smad1, Smad5, and Smad8 (Smad1/5/8). LDN193189 potently blocks this phosphorylation event.[6] A concentration of 0.5 µM LDN193189 is sufficient to efficiently inhibit the phosphorylation of Smad1/5/8 in C2C12 cells stimulated with BMPs.[1]

BMP_Smad_Pathway BMP BMP Ligand BMPRII BMPR-II BMP->BMPRII Binds ALK ALK1/2/3/6 BMPRII->ALK Recruits & Phosphorylates pSmad p-Smad1/5/8 ALK->pSmad Phosphorylates LDN LDN193189 LDN->ALK Inhibits Complex p-Smad/Smad4 Complex pSmad->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Transcription Target Gene Transcription Nucleus->Transcription

Canonical BMP-Smad signaling pathway and the inhibitory action of LDN193189.
Non-Canonical Pathways

Beyond the Smad pathway, BMPs also activate non-canonical signaling cascades, including the p38 MAPK, ERK1/2, and Akt pathways. Studies in C2C12 cells have demonstrated that LDN193189 effectively inhibits BMP-mediated activation of these non-Smad pathways.[2]

BMP_NonSmad_Pathway BMP_ALK BMP-Activated ALK1/2/3/6 p38 p38 MAPK BMP_ALK->p38 ERK ERK1/2 BMP_ALK->ERK Akt Akt BMP_ALK->Akt LDN LDN193189 LDN->BMP_ALK Inhibits Cellular_Response Cellular Responses p38->Cellular_Response ERK->Cellular_Response Akt->Cellular_Response

Inhibition of non-canonical BMP signaling pathways by LDN193189.

Experimental Protocols

C2C12 Alkaline Phosphatase Activity Assay

This assay is a common method to assess the osteogenic differentiation of C2C12 mesenchymal precursor cells in response to BMP stimulation and its inhibition by LDN193189.

Methodology:

  • Cell Seeding: Seed C2C12 cells into 96-well plates at a density of 2,000 cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% Fetal Bovine Serum (FBS).[8]

  • Treatment: Treat the cells in quadruplicate with the desired BMP ligand (e.g., BMP2, BMP6) and varying concentrations of LDN193189 or a vehicle control.[8]

  • Incubation: Culture the cells for 6 days.[8]

  • Cell Lysis: Collect the cells in 50 µL of Tris-buffered saline containing 1% Triton X-100.[8]

  • Enzyme Assay: Add the cell lysates to a 96-well plate containing p-nitrophenylphosphate reagent and incubate for 1 hour.[8]

  • Data Acquisition: Measure the alkaline phosphatase activity by reading the absorbance at 405 nm.[8]

  • Normalization: Measure cell viability in replicate wells using a suitable assay (e.g., Cell Titer Aqueous One) to normalize the alkaline phosphatase activity to cell number.[2]

Alkaline_Phosphatase_Workflow cluster_prep Preparation cluster_culture Incubation cluster_assay Assay Seed Seed C2C12 cells (2,000 cells/well) Treat Add BMP ligand & LDN193189 Seed->Treat Incubate Incubate for 6 days Treat->Incubate Lyse Lyse cells Incubate->Lyse Add_Substrate Add p-nitrophenylphosphate Lyse->Add_Substrate Measure_Abs Measure Absorbance at 405 nm Add_Substrate->Measure_Abs

Workflow for the C2C12 alkaline phosphatase activity assay.
Western Blotting for Phosphorylated Smad1/5/8

This protocol details the detection of phosphorylated Smad1/5/8 in C2C12 cells to directly assess the inhibitory effect of LDN193189 on the canonical BMP signaling pathway.

Methodology:

  • Cell Culture and Starvation: Culture C2C12 cells in DMEM with 10% FBS. Prior to the experiment, starve the cells in serum-free DMEM for 5 hours.[2]

  • Inhibitor Pre-treatment: Pre-treat the starved cells with LDN193189 (e.g., 0.5 µM) or vehicle for 30 minutes.[1]

  • BMP Stimulation: Stimulate the cells with a BMP ligand (e.g., 5 nM BMP2) for a specified time (e.g., 60 minutes).[2]

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific for phosphorylated Smad1/5/8 (e.g., Cell Signaling #9511).[1]

    • Incubate with a suitable secondary antibody.

    • Detect the signal using an appropriate chemiluminescent substrate.

  • Loading Control: Probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-tubulin) to ensure equal protein loading.[1]

Solubility and Storage

This compound is soluble in water (up to 50 mM) and DMSO (up to 20 mM).[9] For long-term storage, it should be kept at -20°C as a solid, protected from light.[9][10] Stock solutions in DMSO can be stored at -20°C, and it is recommended to aliquot them to avoid repeated freeze-thaw cycles.[10]

Applications in Research

This compound is a versatile tool for a wide range of research applications, including:

  • Stem Cell Differentiation: It is widely used to direct the differentiation of pluripotent stem cells into various lineages, such as neural progenitor cells.[10]

  • Cancer Research: The role of BMP signaling in tumor growth and metastasis can be investigated using LDN193189.[10][11]

  • Developmental Biology: It is instrumental in studying the role of BMP signaling in embryonic development.

  • Disease Modeling: LDN193189 is used in models of diseases with aberrant BMP signaling, such as fibrodysplasia ossificans progressiva and vascular calcification.

Conclusion

This compound is a highly potent and selective inhibitor of the BMP signaling pathway. Its well-characterized mechanism of action, quantitative inhibitory profile, and established experimental utility make it an invaluable small molecule for researchers investigating the multifaceted roles of BMP signaling in health and disease. This guide provides a comprehensive technical resource to facilitate its effective use in the laboratory.

References

A Technical Guide to LDN193189 Hydrochloride in Stem Cell Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN193189 hydrochloride is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2] A derivative of Dorsomorphin, LDN193189 offers significantly greater potency, typically being used at concentrations approximately 100-fold lower than its parent compound.[1][3] Its high specificity for BMP type I receptors makes it an invaluable tool in stem cell biology, enabling directed differentiation and the study of developmental processes.[4] This technical guide provides an in-depth overview of LDN193189's mechanism of action, summarizes key quantitative data, and presents detailed experimental protocols and workflows for its application in stem cell research.

Mechanism of Action

LDN193189 functions by selectively inhibiting the kinase activity of BMP type I receptors, primarily Activin receptor-like kinase 1 (ALK1), ALK2, ALK3, and ALK6.[1][5] This inhibition prevents the downstream phosphorylation of SMAD proteins 1, 5, and 8.[6][7] The activated SMAD complex (pSMAD1/5/8) is responsible for translocating to the nucleus and regulating the transcription of BMP target genes, which are crucial for cell fate decisions in numerous developmental lineages. By blocking this cascade, LDN193189 effectively suppresses BMP-mediated signaling.[7] Notably, LDN193189 exhibits over 200-fold selectivity for BMP signaling over the Transforming Growth Factor-beta (TGF-β) pathway, which involves ALK4, ALK5, and ALK7 and the phosphorylation of SMAD2 and SMAD3.[8]

Quantitative Data

The following tables summarize the inhibitory concentrations (IC50) of this compound against various BMP and TGF-β type I receptors, as well as its effective concentrations in different cellular assays.

Target Receptor IC50 (nM) Assay Type
ALK10.8Cell-free kinase assay
ALK20.8, 5Cell-free kinase assay, Transcriptional activity
ALK35.3, 30Cell-free kinase assay, Transcriptional activity
ALK616.7Cell-free kinase assay
ALK4, ALK5, ALK7≥500Transcriptional activity

Data sourced from multiple references.[1][6][8][9][10][11]

Application Cell Line Effective Concentration Incubation Time
Inhibition of BMP4-mediated Smad1/5/8 activation-5 nM-
Promotion of MyogenesisC2C120.5 µM1 day
Repression of Smad1/5/8 activationPC3500 nM-
Cell Viability AssayEOC2160.1 - 10 µM1 - 9 days
Motor Neuron Differentiation from hiPSCsIBJ6 human fibroblast iPSCs100 nM18 days (in combination)

Data sourced from multiple references.[8]

Signaling Pathway Diagram

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Type I Receptor (ALK1/2/3/6) Type I Receptor (ALK1/2/3/6) Type II Receptor->Type I Receptor (ALK1/2/3/6) Recruitment & Phosphorylation pSMAD1/5/8 pSMAD1/5/8 Type I Receptor (ALK1/2/3/6)->pSMAD1/5/8 Phosphorylation SMAD1/5/8 SMAD1/5/8 SMAD1/5/8->pSMAD1/5/8 SMAD Complex pSMAD1/5/8 + SMAD4 pSMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Nuclear Translocation LDN193189 LDN193189 LDN193189->Type I Receptor (ALK1/2/3/6) Inhibition

Caption: BMP signaling pathway and the inhibitory action of LDN193189.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO) or sterile water

  • Sterile microcentrifuge tubes

  • Vortexer

Protocol:

  • Refer to the manufacturer's certificate of analysis for the specific molecular weight of the lot.[3]

  • To prepare a 10 mM stock solution in DMSO, for example, if the molecular weight is 479.4 g/mol , dissolve 4.794 mg of this compound in 1 mL of DMSO.

  • Alternatively, for a 10 mM stock solution in water, resuspend 10 mg in 2.09 mL of water (for a MW of 479.4 g/mol ).[3] Note that solubility is generally higher in DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller working volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[3]

  • Store the stock solution at -20°C, protected from light.[3]

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤0.1%) to avoid cytotoxicity.[3]

General Protocol for Neural Induction of Human Pluripotent Stem Cells (hPSCs)

This protocol is a generalized workflow based on the common application of LDN193189 in combination with other small molecules for neural induction.

Materials:

  • hPSCs (e.g., H9 embryonic stem cells or induced pluripotent stem cells)

  • Appropriate hPSC maintenance medium

  • Neural induction medium (e.g., DMEM/F12 with N2 and B27 supplements)

  • This compound (100 nM final concentration)

  • SB431542 (another small molecule inhibitor, often used in conjunction)

  • Cell culture plates coated with an appropriate substrate (e.g., Matrigel or Geltrex)

  • Standard cell culture equipment

Workflow Diagram:

Neural_Induction_Workflow Start Start hPSC_Culture Culture hPSCs to 80% confluency Start->hPSC_Culture Dissociate Dissociate hPSCs to single cells hPSC_Culture->Dissociate Plate Plate cells on coated plates in maintenance medium Dissociate->Plate Induction Change to Neural Induction Medium with LDN193189 (e.g., 100 nM) + SB431542 Plate->Induction Day 0 Culture_Days Culture for 5-7 days, changing medium daily Induction->Culture_Days Characterize Characterize neural progenitor cells (e.g., PAX6, SOX1 staining) Culture_Days->Characterize Day 5-7 End End Characterize->End

Caption: A general workflow for the neural induction of hPSCs using LDN193189.

Protocol:

  • Cell Culture: Culture hPSCs on a suitable matrix in maintenance medium until they reach approximately 80% confluency.

  • Dissociation: Dissociate the hPSCs into a single-cell suspension using a gentle cell dissociation reagent.

  • Plating: Plate the single cells at an appropriate density onto plates coated with Matrigel or a similar substrate in hPSC maintenance medium containing a ROCK inhibitor (e.g., Y-27632) to enhance survival.

  • Induction: The following day (Day 0), replace the medium with neural induction medium supplemented with LDN193189 (e.g., 100 nM) and often in combination with a TGF-β inhibitor like SB431542 (e.g., 10 µM). This dual inhibition of BMP and TGF-β signaling is a highly effective method for neural induction.

  • Maintenance: Culture the cells for 5-7 days, performing a full media change daily with fresh neural induction medium containing the small molecules.

  • Characterization: After the induction period, the resulting neural progenitor cells can be characterized by immunocytochemistry for markers such as PAX6 and SOX1.

Applications in Stem Cell Biology

This compound has been instrumental in a variety of stem cell differentiation protocols, including:

  • Neural Induction: As detailed above, it is widely used to efficiently generate neural progenitor cells from hPSCs.[1][3][4]

  • Dopaminergic Neuron Generation: It is a key component in protocols for differentiating hPSCs into midbrain dopaminergic neurons, which are relevant for studying and modeling Parkinson's disease.

  • Nociceptive Sensory Neuron Differentiation: In combination with other small molecules, LDN193189 accelerates the conversion of hPSCs into nociceptors.

  • Pancreatic Beta Cell Generation: It is utilized in multi-step protocols to guide the differentiation of hPSCs towards functional pancreatic beta cells for diabetes research.[2]

  • Organoid Formation: LDN193189 has been used in the generation of various organoids from hPSCs, including lung and blood vessel organoids.

Conclusion

This compound is a powerful and selective tool for manipulating cell fate in stem cell cultures. Its ability to specifically inhibit the BMP signaling pathway allows for the directed differentiation of pluripotent stem cells into a variety of desired lineages, particularly those of the neural ectoderm. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively incorporate LDN193189 into their stem cell biology workflows. As with any experimental system, optimization of concentrations and timing may be necessary for specific cell lines and desired outcomes.

References

The Role of LDN193189 in Developmental Biology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3][4] A derivative of Dorsomorphin, LDN193189 exhibits greater specificity and is typically used at concentrations approximately 100-fold lower than its parent compound.[1][5] This high affinity and selectivity make it an invaluable tool in developmental biology research, enabling the precise dissection of BMP signaling in a variety of processes including embryogenesis, cell fate determination, and tissue homeostasis.[6][7] This technical guide provides an in-depth overview of LDN193189, its mechanism of action, applications in developmental biology, and detailed experimental protocols.

Mechanism of Action

LDN193189 functions as an ATP-competitive inhibitor of the kinase domain of BMP type I receptors.[8] Specifically, it targets Activin receptor-like kinase-1 (ALK1), ALK2, ALK3, and ALK6.[1][5] By binding to these receptors, LDN193189 prevents their phosphorylation and activation by BMP type II receptors, thereby blocking the initiation of downstream signaling cascades.

The primary consequence of ALK1/2/3/6 inhibition is the prevention of the phosphorylation of receptor-regulated SMADs (R-SMADs), namely Smad1, Smad5, and Smad8.[7][9][10] This inhibition prevents their association with the common mediator Smad4 and subsequent translocation to the nucleus to regulate target gene expression.

Furthermore, research in C2C12 murine mesenchymal precursor cells has demonstrated that LDN193189 also inhibits non-canonical, non-Smad BMP signaling pathways.[6][11] This includes the suppression of BMP-mediated activation of p38 MAPK, ERK1/2, and Akt pathways.[6]

Quantitative Data: Inhibitory Activity

The inhibitory potency of LDN193189 against various receptors has been quantified through in vitro kinase assays and cell-based transcriptional activity assays. The following tables summarize the key half-maximal inhibitory concentration (IC50) values.

Target Receptor Assay Type IC50 (nM) Reference
ALK1Cell-free kinase assay0.8[9][12]
ALK2Cell-free kinase assay0.8[9][12]
ALK3Cell-free kinase assay5.3[9][12]
ALK6Cell-free kinase assay16.7[9][12]
ALK2Transcriptional activity (C2C12 cells)5[2][3][9][10][11][12][13][14][15]
ALK3Transcriptional activity (C2C12 cells)30[2][3][9][10][11][12][13][14][15]
ALK4Kinase Assay / Transcriptional activity101 / ≥500[7][8][12]
ALK5Transcriptional activity≥500[2][7]
ALK7Transcriptional activity≥500[2][7]
ActRIIAKinase Assay210[8][12]

LDN193189 demonstrates over 200-fold selectivity for BMP signaling versus the TGF-β signaling pathway.[9][12][13]

Signaling Pathways

The following diagrams illustrate the mechanism of action of LDN193189 on the canonical and non-canonical BMP signaling pathways.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_Ligand BMP Ligand BMPRII BMP Type II Receptor BMP_Ligand->BMPRII BMPRI BMP Type I Receptor (ALK2/3/6) BMPRII->BMPRI Activates R_SMAD Smad1/5/8 BMPRI->R_SMAD Phosphorylates TAK1_TAB1_XIAP TAK1/TAB1/XIAP BMPRI->TAK1_TAB1_XIAP Akt Akt BMPRI->Akt ERK1_2 ERK1/2 BMPRI->ERK1_2 LDN193189 LDN193189 LDN193189->BMPRI Inhibits p_R_SMAD p-Smad1/5/8 SMAD_Complex Smad Complex p_R_SMAD->SMAD_Complex SMAD4 Smad4 SMAD4->SMAD_Complex Target_Genes Target Gene Transcription SMAD_Complex->Target_Genes p38_MAPK p38 MAPK TAK1_TAB1_XIAP->p38_MAPK p_p38 p-p38 p_Akt p-Akt p_ERK p-ERK1/2 p_p38->Target_Genes p_Akt->Target_Genes p_ERK->Target_Genes Experimental_Workflow_In_Vitro cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prepare_Stock Prepare 10 mM LDN193189 in DMSO Pre_Treatment Pre-treat with LDN193189 or Vehicle (30 min) Prepare_Stock->Pre_Treatment Cell_Seeding Seed C2C12 cells (2000 cells/well) Cell_Seeding->Pre_Treatment Stimulation Add BMP Ligand (e.g., BMP4) Pre_Treatment->Stimulation Incubation Incubate for 6 days Stimulation->Incubation Cell_Lysis Lyse Cells Incubation->Cell_Lysis ALP_Assay Alkaline Phosphatase Assay (Abs 405nm) Cell_Lysis->ALP_Assay Viability_Assay Cell Viability Assay (Abs 490nm) Cell_Lysis->Viability_Assay

References

LDN193189 Hydrochloride: A Technical Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

LDN193189 hydrochloride is a potent and highly selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors, primarily targeting Activin receptor-like kinase 2 (ALK2) and ALK3. The BMP signaling pathway, a critical regulator of cellular proliferation, differentiation, and apoptosis, is frequently dysregulated in various cancers. This technical guide provides an in-depth overview of this compound's mechanism of action, its applications in cancer research, and detailed experimental protocols. It aims to serve as a comprehensive resource for researchers investigating the therapeutic potential of targeting the BMP pathway in oncology.

Introduction

Bone Morphogenetic Proteins (BMPs) are a group of growth factors belonging to the transforming growth factor-β (TGF-β) superfamily. They play a pivotal role in embryonic development and tissue homeostasis. However, aberrant BMP signaling has been implicated in the pathogenesis of numerous cancers, where it can paradoxically act as either a tumor promoter or suppressor depending on the cellular context.[1][2] The intricate role of the BMP pathway in cancer has made it an attractive target for therapeutic intervention.

This compound has emerged as a key pharmacological tool to investigate the consequences of BMP pathway inhibition. It is a derivative of Dorsomorphin, exhibiting greater potency and selectivity. This guide summarizes the current understanding of LDN193189's effects in various cancer models and provides standardized protocols for its use in preclinical research.

Mechanism of Action

LDN193189 exerts its biological effects by competitively binding to the ATP-binding pocket of the kinase domain of BMP type I receptors, thereby inhibiting their phosphorylation and subsequent activation. This blockade prevents the downstream phosphorylation of SMAD1, SMAD5, and SMAD8 (R-SMADs). Once phosphorylated, R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes, such as the Inhibitor of Differentiation (ID) family of proteins (ID1, ID2, ID3).[2][3] By inhibiting this cascade, LDN193189 effectively abrogates BMP-mediated signaling.

Beyond the canonical SMAD pathway, BMP signaling can also activate non-SMAD pathways, including the p38 MAP kinase (MAPK) and Akt signaling cascades. Evidence suggests that LDN193189 can also attenuate the activation of these pathways in response to BMP stimulation.[4][5]

Data Presentation

Inhibitory Activity of LDN193189

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of LDN193189 against various kinases, highlighting its selectivity for BMP type I receptors.

Target KinaseIC₅₀ (nM)Assay TypeReference
ALK10.8Kinase Assay[6][7]
ALK20.8 - 5Kinase Assay[6][7]
ALK35.3 - 30Kinase Assay[5][6][7]
ALK616.7Kinase Assay[6][7]
ALK4>500Kinase Assay[8]
ALK5>500Kinase Assay[8]
ALK7>500Kinase Assay[8]
p38 MAPKNo direct inhibitionCell-based Assay
AktNo direct inhibitionCell-based Assay[9]
In Vivo Efficacy of LDN193189 in Cancer Models

This table summarizes the outcomes of LDN193189 treatment in various preclinical cancer models. It is important to note the conflicting results, particularly in the context of metastasis.

Cancer TypeModelDosage and AdministrationKey FindingsReference
Prostate CancerPCa-118b tumor-bearing mice3 mg/kg, i.p.Attenuated tumor growth and reduced bone formation.[10]
Breast CancerMDA-MB-231 xenograft (ZNF217-overexpressing)3 mg/kg/day, i.p. for 35 daysSignificantly enhanced the number and size of bone metastases.[1][6][10]
Ovarian CancerMouse modelNot specifiedIncreased survival of mice.[6]
MelanomaC57BL6 mouse xenograft3 mg/kg, i.p. every 12 hours for 10 daysSignificant decrease in tumor growth rate.[4]

Signaling Pathways and Experimental Workflows

LDN193189 Inhibition of the BMP Signaling Pathway

BMP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand BMPR2 BMPR-II BMP->BMPR2 Binds ALK ALK2/3/6 (BMPR-I) BMPR2->ALK Activates pSMAD p-SMAD1/5/8 ALK->pSMAD Phosphorylates p38 p38 MAPK ALK->p38 Akt Akt ALK->Akt SMAD_complex p-SMAD1/5/8 + SMAD4 Complex pSMAD->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (e.g., ID1, ID2) SMAD_complex->Transcription Translocates to Nucleus p38->Transcription Akt->Transcription LDN LDN193189 LDN->ALK Inhibits

LDN193189 inhibits BMP type I receptors (ALK2/3/6), blocking SMAD and non-SMAD signaling.
Experimental Workflow for In Vivo Xenograft Studies

In_Vivo_Workflow cluster_prep Preparation cluster_implant Implantation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Cancer Cell Culture cell_harvest 2. Harvest & Count Cells cell_culture->cell_harvest injection 4. Subcutaneous or Orthotopic Injection of Cells cell_harvest->injection mouse_prep 3. Prepare Immunocompromised Mice mouse_prep->injection tumor_growth 5. Monitor Tumor Growth injection->tumor_growth randomization 6. Randomize Mice into Treatment & Control Groups tumor_growth->randomization treatment 7. Administer LDN193189 (e.g., i.p. injection) randomization->treatment measurement 8. Measure Tumor Volume and Body Weight treatment->measurement Throughout treatment period imaging 9. (Optional) Bioluminescent Imaging for Metastasis treatment->imaging endpoint 10. Euthanize and Collect Tissues measurement->endpoint imaging->endpoint analysis 11. Histology, Western Blot, qPCR of Tumor Tissue endpoint->analysis

A typical workflow for assessing the efficacy of LDN193189 in a mouse xenograft model.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the effect of LDN193189 on the viability of adherent cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to attach overnight.

  • Compound Treatment: Prepare a stock solution of LDN193189 in DMSO. Perform serial dilutions in culture medium to achieve desired final concentrations. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of LDN193189. Include vehicle control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Incubation: Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Western Blot for Phospho-SMAD1/5/8

This protocol details the detection of the activated form of SMAD1/5/8 following LDN193189 treatment.

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1/5/8, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with BMP ligand (e.g., BMP2 or BMP4) with or without pre-incubation with LDN193189 for a specified time. Lyse cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total SMAD1/5/8 and the loading control.

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of LDN193189.

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • Cancer cell line of interest, suspended in PBS or Matrigel

  • This compound

  • Vehicle for injection (e.g., saline, PBS with a solubilizing agent)

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Cell Implantation: Subcutaneously inject 1-5 x 10⁶ cancer cells into the flank of each mouse.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer LDN193189 (e.g., 3 mg/kg) and vehicle via intraperitoneal (i.p.) injection daily or as determined by pharmacokinetic studies.

  • Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice 2-3 times per week.

  • Endpoint: Continue the experiment for a predetermined duration or until tumors in the control group reach the maximum allowed size. Euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).

Cell Invasion Assay (Boyden Chamber Assay)

This protocol is for assessing the effect of LDN193189 on the invasive potential of cancer cells.

Materials:

  • 24-well plate with cell culture inserts (e.g., 8 µm pore size)

  • Matrigel or other basement membrane extract

  • Serum-free medium

  • Medium with a chemoattractant (e.g., 10% FBS)

  • This compound

  • Cotton swabs

  • Fixation and staining solution (e.g., methanol (B129727) and crystal violet)

Procedure:

  • Insert Coating: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the top of the inserts with the Matrigel solution and incubate to allow for gelling.

  • Cell Preparation: Culture cancer cells and serum-starve them for 18-24 hours. Harvest and resuspend the cells in serum-free medium, with or without LDN193189.

  • Assay Setup: Add medium with a chemoattractant to the lower chamber of the 24-well plate. Place the Matrigel-coated inserts into the wells and add the cell suspension to the top chamber.

  • Incubation: Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Removal of Non-invasive Cells: Carefully remove the non-invasive cells from the top of the insert with a cotton swab.

  • Fixation and Staining: Fix the cells that have invaded through the membrane with methanol and stain them with crystal violet.

  • Quantification: Count the number of stained, invaded cells on the bottom of the insert using a microscope.

Discussion and Future Directions

This compound is an invaluable tool for dissecting the role of the BMP signaling pathway in cancer. While numerous studies have demonstrated its ability to inhibit the growth of various cancer cells, the finding that it can promote metastasis in certain breast cancer models highlights the complexity of BMP signaling in the tumor microenvironment.[1][6] This underscores the importance of context-dependent evaluation of BMP inhibitors in oncology.

Future research should focus on:

  • Elucidating the mechanisms behind the paradoxical pro-metastatic effects of LDN193189.

  • Identifying predictive biomarkers to determine which tumors are most likely to respond favorably to BMP inhibition.

  • Investigating the potential of LDN193189 in combination with other anti-cancer therapies.

  • Developing novel BMP pathway inhibitors with improved tumor specificity and reduced off-target effects.

By continuing to explore the intricacies of the BMP pathway with selective inhibitors like LDN193189, the scientific community can move closer to developing effective and targeted therapies for a range of cancers.

References

LDN193189 Hydrochloride: A Potent and Selective Dorsomorphin Derivative for Probing BMP Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of LDN193189 hydrochloride, a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. As a derivative of Dorsomorphin (also known as Compound C), LDN193189 offers significantly improved potency and selectivity, making it a valuable tool for investigating the physiological and pathological roles of BMP signaling. This document details the mechanism of action of LDN193189, presents its quantitative biochemical and cellular activity, provides detailed experimental protocols for its use, and visualizes the key signaling pathways and experimental workflows.

Introduction: From Dorsomorphin to a More Potent Successor

Dorsomorphin was the first identified small molecule inhibitor of BMP signaling, targeting the ATP-binding pocket of the type I BMP receptors ALK2, ALK3, and ALK6.[1][2] While instrumental in advancing the understanding of BMP pathway function, Dorsomorphin exhibits off-target effects, notably inhibiting AMP-activated protein kinase (AMPK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3][4] This lack of specificity can confound experimental results and limit its therapeutic potential.

Through structure-activity relationship (SAR) studies of Dorsomorphin, LDN193189 was developed as a more potent and selective inhibitor of the BMP pathway.[5] LDN193189 demonstrates significantly higher affinity for the BMP type I receptors ALK1, ALK2, ALK3, and ALK6, with minimal inhibition of AMPK and VEGFR2 at concentrations effective for BMP pathway inhibition.[6][7][8] This enhanced selectivity profile makes LDN193189 a superior tool for dissecting the specific roles of BMP signaling in various biological processes, including embryonic development, neurogenesis, osteogenesis, and disease states like cancer and fibrodysplasia ossificans progressiva (FOP).[8][9][10]

Mechanism of Action: Targeting the BMP Type I Receptors

Bone Morphogenetic Proteins (BMPs) initiate signaling by binding to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor.[3] The activated type I receptor then propagates the signal through two main branches: the canonical SMAD-dependent pathway and the non-canonical SMAD-independent pathways.

This compound acts as an ATP-competitive inhibitor of the kinase domain of BMP type I receptors, primarily ALK1, ALK2, ALK3, and ALK6.[7][11] By occupying the ATP-binding pocket, LDN193189 prevents the phosphorylation of the receptor's downstream targets, effectively blocking both canonical and non-canonical BMP signaling cascades.[3]

Inhibition of the Canonical SMAD Pathway

The canonical BMP signaling pathway involves the phosphorylation of receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. Upon phosphorylation by the activated type I receptor, these R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex then translocates to the nucleus, where it acts as a transcription factor to regulate the expression of BMP target genes.[3][12] LDN193189 potently inhibits the phosphorylation of SMAD1/5/8, thereby preventing their nuclear translocation and subsequent gene transcription.[5]

Inhibition of Non-Canonical Pathways

In addition to the SMAD pathway, BMP receptors can activate several non-canonical signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[3] These pathways are thought to be mediated by the recruitment of adaptor proteins such as TAK1 and XIAP to the BMP receptor complex.[3][13] LDN193189 has been shown to inhibit the BMP-induced activation of both p38 MAPK and Akt, indicating its ability to block the full spectrum of BMP-mediated signaling.[3][5]

Quantitative Data: Potency and Selectivity

The enhanced potency and selectivity of LDN193189 over its parent compound, Dorsomorphin, are evident from in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) highlight the nanomolar potency of LDN193189 against its primary targets and its significantly reduced activity against other kinases.

Target Kinase LDN193189 IC50 (nM) Dorsomorphin IC50 (nM) Reference
ALK1 (ACVRL1)0.8-[7][11]
ALK2 (ACVR1)0.8~100-200[7][11][14]
ALK3 (BMPR1A)5.3~100-200[7][11][14]
ALK6 (BMPR1B)16.7~200[7][11]
ALK4 (ACVR1B)≥ 500-[15]
ALK5 (TGFBR1)≥ 500-[15]
ALK7 (ACVR1C)≥ 500-[15]
AMPK>10,000109[16]
VEGFR2 (KDR)~19,700~300[17]
RIPK225-[18]
GCK80-[18]
Table 1: Comparative IC50 values of LDN193189 and Dorsomorphin against various kinases. Note: IC50 values can vary depending on the assay conditions.

Experimental Protocols

This section provides detailed protocols for key experiments commonly used to characterize the activity of LDN193189.

In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol is adapted for measuring the inhibitory activity of LDN193189 against ALK2 kinase using a commercially available luminescent assay that quantifies ADP production.

Materials:

  • Recombinant human ALK2 (ACVR1) enzyme

  • Myelin Basic Protein (MBP) or a suitable peptide substrate

  • ATP

  • This compound

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of LDN193189 in DMSO. A typical starting concentration is 10 µM, followed by 1:3 or 1:10 dilutions. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme and Substrate Preparation: Dilute the ALK2 enzyme and substrate (MBP) to the desired concentrations in kinase buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme and micromolar range for the substrate.

  • Reaction Setup:

    • Add 1 µL of diluted LDN193189 or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the diluted ALK2 enzyme solution to each well.

    • Incubate for 10 minutes at room temperature.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP/substrate solution in kinase buffer. The ATP concentration should be close to the Km for ALK2 if known, or a standard concentration (e.g., 10 µM) can be used.

    • Add 2 µL of the 2X ATP/substrate solution to each well to start the reaction.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each LDN193189 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Phospho-SMAD1/5/8

This protocol describes the detection of phosphorylated SMAD1/5/8 in cell lysates following BMP stimulation and treatment with LDN193189.

Materials:

  • C2C12 cells (or other BMP-responsive cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant human BMP-2 (or other BMP ligand)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)

  • Primary antibodies:

    • Rabbit anti-phospho-SMAD1/5/8 (Ser463/465)

    • Rabbit anti-total SMAD1

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed C2C12 cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours in serum-free medium.

    • Pre-treat the cells with various concentrations of LDN193189 (e.g., 1 nM to 1 µM) or DMSO for 1 hour.

    • Stimulate the cells with BMP-2 (e.g., 50 ng/mL) for 30-60 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice for 20 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins on a 10% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-SMAD1/5/8 antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[19][20]

    • Wash the membrane three times with TBS-T.

    • Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBS-T.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total SMAD1 and β-actin.

BMP-Responsive Element (BRE) Luciferase Reporter Assay

This assay measures the transcriptional activity of the SMAD pathway in response to BMP signaling.

Materials:

  • C2C12 cells stably expressing a BRE-luciferase reporter construct (or transiently transfected cells)

  • Cell culture medium

  • Recombinant human BMP-2

  • This compound

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega)

  • 96-well white, clear-bottom assay plates

Procedure:

  • Cell Seeding: Seed the BRE-luciferase reporter cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Cell Treatment:

    • The next day, replace the medium with low-serum medium (e.g., 0.5% FBS).

    • Add serial dilutions of LDN193189 or DMSO to the wells.

    • After 1 hour, add BMP-2 (at a concentration that gives a robust luciferase signal, e.g., EC80) to the appropriate wells.

    • Incubate for 16-24 hours.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well according to the manufacturer's instructions.

    • Incubate for 5-10 minutes to allow for cell lysis and signal stabilization.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luciferase readings to a control (e.g., cells treated with BMP-2 and DMSO) and calculate the percent inhibition for each LDN193189 concentration. Determine the IC50 value from the dose-response curve.[21]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key concepts discussed in this guide.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor binds Type I Receptor (ALK1/2/3/6) Type I Receptor (ALK1/2/3/6) Type II Receptor->Type I Receptor (ALK1/2/3/6) activates SMAD1/5/8 SMAD1/5/8 Type I Receptor (ALK1/2/3/6)->SMAD1/5/8 phosphorylates TAK1 TAK1 Type I Receptor (ALK1/2/3/6)->TAK1 activates Akt Akt Type I Receptor (ALK1/2/3/6)->Akt activates p-SMAD1/5/8 p-SMAD1/5/8 SMAD1/5/8->p-SMAD1/5/8 SMAD Complex SMAD Complex p-SMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription regulates p38 MAPK p38 MAPK TAK1->p38 MAPK activates LDN193189 LDN193189 LDN193189->Type I Receptor (ALK1/2/3/6) inhibits

Caption: BMP Signaling Pathway and the inhibitory action of LDN193189.

Western_Blot_Workflow A Cell Culture & Treatment (BMP-2 +/- LDN193189) B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer to PVDF Membrane C->D E Blocking D->E F Primary Antibody Incubation (anti-pSMAD1/5/8) E->F G Secondary Antibody Incubation F->G H Signal Detection (ECL) G->H I Data Analysis H->I

Caption: Experimental workflow for Western blot analysis of pSMAD1/5/8.

Directed_Differentiation_Workflow A Pluripotent Stem Cells (PSCs) B Neural Induction Medium (containing LDN193189 & SB431542) A->B Day 0-11 C Neural Progenitor Cells (NPCs) B->C D Neuronal Differentiation & Maturation C->D Weeks 2-7 E Functional Neurons D->E

References

Methodological & Application

Application Notes and Protocols for Neural Differentiation of hPSCs using LDN193189 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neural differentiation of human pluripotent stem cells (hPSCs), including embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs), is a cornerstone for in vitro disease modeling, drug screening, and regenerative medicine. A highly efficient and reproducible method for directing hPSCs towards a neural fate is the dual inhibition of SMAD signaling. This approach leverages small molecules to block two key developmental pathways: the Bone Morphogenetic Protein (BMP) and the Transforming Growth-β (TGF-β) pathways. LDN193189 hydrochloride is a potent and selective small molecule inhibitor of the BMP pathway, targeting ALK1, ALK2, ALK3, and ALK6 receptors.[1] When used in combination with a TGF-β inhibitor such as SB431542, LDN193189 effectively promotes rapid and efficient neural induction, often achieving over 80% efficiency.[2] This document provides detailed protocols and supporting data for the use of this compound in the neural differentiation of hPSCs.

Signaling Pathway of Dual SMAD Inhibition

The dual SMAD inhibition strategy is based on blocking the intracellular signaling cascades of the BMP and TGF-β pathways, which would otherwise promote alternative cell fates. LDN193189 inhibits the phosphorylation of SMAD1/5/8 by BMP receptors (ALK1/2/3/6), while a second small molecule, typically SB431542, inhibits the phosphorylation of SMAD2/3 by TGF-β/Activin/Nodal receptors (ALK4/5/7).[2][3] This combined inhibition relieves the repression of neural genes and allows for the default differentiation of hPSCs into neural progenitors.

Dual_SMAD_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_receptor BMP Receptor (ALK1/2/3/6) SMAD158 SMAD1/5/8 BMP_receptor->SMAD158 P TGFb_receptor TGF-β/Activin Receptor (ALK4/5/7) SMAD23 SMAD2/3 TGFb_receptor->SMAD23 P BMP BMP BMP->BMP_receptor TGFb TGF-β/Activin TGFb->TGFb_receptor SMAD_complex1 SMAD1/5/8-SMAD4 Complex SMAD158->SMAD_complex1 SMAD4_1 SMAD4 SMAD4_1->SMAD_complex1 SMAD_complex2 SMAD2/3-SMAD4 Complex SMAD23->SMAD_complex2 SMAD4_2 SMAD4 SMAD4_2->SMAD_complex2 LDN193189 LDN193189 LDN193189->BMP_receptor SB431542 SB431542 SB431542->TGFb_receptor DNA_Meso Mesendodermal Gene Expression SMAD_complex1->DNA_Meso DNA_Neuro Neural Gene Expression SMAD_complex1->DNA_Neuro SMAD_complex2->DNA_Meso SMAD_complex2->DNA_Neuro

Caption: Dual SMAD inhibition pathway for neural induction.

Quantitative Data Summary

The efficiency of neural differentiation using LDN193189-based protocols is consistently high across multiple studies. The following table summarizes key quantitative outcomes.

Protocol SummaryKey Small MoleculesDuration of InductionNeural Progenitor MarkersReported EfficiencyReference
Dual SMAD InhibitionLDN193189, SB43154210-14 daysPAX6, NESTIN>80% neural induction[2]
Modified Dual SMAD with WNT inhibitionLDN193189, SB431542, XAV93910 daysPAX6, FOXG1, NESTINNot explicitly quantified, but successful differentiation reported[4][5][6]
Accelerated Cortical Neuron DifferentiationLDN193189, SB431542, XAV939, PD0325901, SU5402, DAPT13 daysPAX6Not explicitly quantified, but accelerated phenotype reported[7]
Adherent DifferentiationLDN193189 (200 nM), SB431542 (2 µM)7 daysColumnar neuroepitheliaHighly efficient as demonstrated by synchronized formation of neuroepithelia[8]
Embryoid Body-based DifferentiationLDN193189 (0.25 µM), SB431542 (5 µM)48 hours (initial induction)TUJ1, MAP2, NEUNPremature neural differentiation observed[9]

Experimental Protocol: Neural Induction of hPSCs

This protocol describes the differentiation of hPSCs into neural stem cells (NSCs) using a dual SMAD and Wnt inhibition method.

Materials
  • hPSCs cultured on a suitable matrix (e.g., Matrigel)

  • Essential 8™ Medium

  • DMEM/F-12, GlutaMAX™ supplement

  • N-2 Supplement (100X)

  • B-27 Supplement (50X)

  • Non-Essential Amino Acids Solution (100X)

  • 2-Mercaptoethanol (50 mM)

  • This compound (stock solution, e.g., 100 µM in DMSO)

  • SB431542 (stock solution, e.g., 10 mM in DMSO)

  • XAV939 (optional, for cortical fate; stock solution, e.g., 5 mM in DMSO)

  • ROCK inhibitor (Y-27632)

  • Accutase™ Cell Dissociation Reagent

  • DPBS

Media Preparation

Neural Induction Medium (NIM)

  • DMEM/F12, GlutaMAX™

  • 1X N-2 Supplement

  • 1X B-27 Supplement

  • 1X Non-Essential Amino Acids

  • 0.1 mM 2-Mercaptoethanol

  • 100 nM LDN193189[10]

  • 10 µM SB431542[10]

  • (Optional) 2 µM XAV939[5]

Neural Maintenance Medium (NMM)

  • DMEM/F12, GlutaMAX™

  • 1X N-2 Supplement

  • 1X B-27 Supplement

  • 1X Non-Essential Amino Acids

  • 0.1 mM 2-Mercaptoethanol

Experimental Workflow

Experimental_Workflow cluster_day_minus1 Day -1: Seeding cluster_day_0 Day 0: Induction Start cluster_day_1_9 Days 1-9: Induction cluster_day_10 Day 10: Passage cluster_day_11_onwards Day 11+: Maintenance/Further Differentiation seed_hpscs Seed hPSCs as single cells on Matrigel-coated plates in E8 medium with ROCK inhibitor start_induction Change medium to Neural Induction Medium (NIM) seed_hpscs->start_induction daily_change Perform daily medium change with fresh NIM start_induction->daily_change passage_nscs Passage cells with Accutase and re-plate as Neural Stem Cells (NSCs) in Neural Maintenance Medium (NMM) daily_change->passage_nscs maintenance Maintain NSCs in NMM or proceed with further differentiation into specific neuronal subtypes passage_nscs->maintenance

Caption: Experimental workflow for neural differentiation.

Step-by-Step Protocol

Day -1: Seeding hPSCs

  • Culture hPSCs to approximately 80-90% confluency.

  • Aspirate the medium and wash the cells with DPBS.

  • Add Accutase™ and incubate at 37°C until cells detach.

  • Resuspend the cells in Essential 8™ Medium and centrifuge.

  • Resuspend the cell pellet in Essential 8™ Medium supplemented with 10 µM ROCK inhibitor.

  • Plate the cells onto Matrigel-coated plates at a density of approximately 200,000 cells/cm².[7]

Day 0: Start of Neural Induction

  • Approximately 24 hours after seeding, when the cells have formed a monolayer, aspirate the medium.

  • Add fresh Neural Induction Medium (NIM). This is considered Day 0 of differentiation.

Days 1-9: Neural Induction

  • Perform a full medium change with fresh NIM every day.

  • Monitor the cells daily for morphological changes. The cells should adopt a more columnar, neuroepithelial morphology.

Day 10: Passaging Neural Stem Cells

  • By day 10, the culture should appear as a dense sheet of neural stem cells.

  • Aspirate the NIM and wash with DPBS.

  • Add Accutase™ and incubate at 37°C until the cells lift off.

  • Gently triturate to obtain a single-cell suspension.

  • Collect the cells and centrifuge.

  • Resuspend the NSC pellet in Neural Maintenance Medium (NMM) with 10 µM ROCK inhibitor for the first 24 hours.

  • The NSCs can now be expanded or used for further differentiation into specific neuronal subtypes.

Quality Control

The success of the neural differentiation can be assessed by immunocytochemistry for key markers. At day 10-14, a high percentage of cells should be positive for NSC markers such as PAX6, FOXG1, and NESTIN, and negative for the pluripotency marker OCT4.[4][6]

Conclusion

The use of this compound in a dual SMAD inhibition cocktail is a robust and highly efficient method for the neural differentiation of hPSCs. This protocol provides a reliable foundation for generating neural stem cells that can be further directed to specific neuronal and glial fates, enabling a wide range of applications in neuroscience research and drug development. The chemically defined nature of this small molecule-based approach reduces variability and enhances reproducibility compared to traditional methods.[2]

References

LDN193189 Hydrochloride: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing LDN193189 hydrochloride, a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway, in a variety of cell culture applications. Detailed protocols and quantitative data are presented to facilitate experimental design and ensure reproducible results.

Introduction

This compound is a derivative of Dorsomorphin and acts as a highly selective, cell-permeable inhibitor of BMP type I receptors.[1] It primarily targets Activin A receptor-like type 1 (ALK1), ALK2, and ALK3 with high affinity, and to a lesser extent, ALK6.[2][3][4][5] This inhibition prevents the phosphorylation of downstream mediators Smad1, Smad5, and Smad8, thereby blocking BMP-induced signaling cascades.[1][6][7] Due to its high potency and selectivity, with over 200-fold selectivity for BMP over TGF-β signaling, LDN193189 has become an invaluable tool in stem cell research, developmental biology, and cancer biology.[6][8]

Mechanism of Action: BMP Signaling Pathway

Bone Morphogenetic Proteins (BMPs) are a group of growth factors that play crucial roles in embryonic development and tissue homeostasis by regulating cell proliferation, differentiation, and apoptosis.[7] The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4, and translocate into the nucleus to regulate the transcription of target genes.[9] LDN193189 selectively inhibits the kinase activity of BMP type I receptors ALK1, ALK2, ALK3, and ALK6, thereby preventing the phosphorylation of Smad1/5/8 and blocking the downstream signaling cascade.[1][2][3][4]

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Binds Type I Receptor (ALK1/2/3/6) Type I Receptor (ALK1/2/3/6) Type II Receptor->Type I Receptor (ALK1/2/3/6) Activates R-Smads (Smad1/5/8) R-Smads (Smad1/5/8) Type I Receptor (ALK1/2/3/6)->R-Smads (Smad1/5/8) Phosphorylates p-R-Smads p-Smad1/5/8 R-Smads (Smad1/5/8)->p-R-Smads Smad Complex p-Smad1/5/8 / Smad4 Complex p-R-Smads->Smad Complex Co-Smad (Smad4) Co-Smad (Smad4) Co-Smad (Smad4)->Smad Complex Target Gene Transcription Target Gene Transcription Smad Complex->Target Gene Transcription Regulates LDN193189 LDN193189 LDN193189->Type I Receptor (ALK1/2/3/6) Inhibits

Diagram 1: BMP Signaling Pathway and the inhibitory action of LDN193189.

Quantitative Data Summary

The effective concentration of this compound can vary significantly depending on the cell type, application, and specific experimental conditions. Below is a summary of reported concentrations and their effects.

ApplicationCell TypeConcentration RangeObserved EffectReference
BMP Pathway Inhibition C2C12 myoblasts0.5 µMEfficiently inhibited BMP2, BMP6, and GDF5-mediated Smad1/5/8 phosphorylation.[7]
C2C12 myoblasts5 nM (IC₅₀)Inhibition of BMP4-mediated Smad1/5/8 activation.[6][8]
C2C12 myoblasts5 nM & 30 nM (IC₅₀)Inhibition of transcriptional activity of ALK2 and ALK3, respectively.[6][8]
Stem Cell Differentiation Human Pluripotent Stem Cells (hPSCs)100 nMUsed in combination with other small molecules for neural induction.
Human Pluripotent Stem Cells (hPSCs)Not specifiedPromotes differentiation into neural progenitor cells, neural crest cells, and anterior foregut endoderm.[2][10]
Mouse Embryonic Stem CellsNot specifiedPromotes differentiation into sensory epithelial cells of the inner ear.[10]
Cancer Research Breast Cancer Cells (MDA-MB-231)100 nM (10⁻⁷ M)Inhibited ZNF217-dependent cell migration and invasion.[11]
Prostate and Breast CancerNot specifiedInhibits tumor growth.[2][10]
Ovarian CancerNot specifiedPrevents cell proliferation.[2][10]
Various Cancer Cell Lines0.299 - 99.1 µM (IC₅₀)Wide range of IC₅₀ values across 907 cancer cell lines.[12]
General Cell Culture Various0.01 µM - 1 µMGeneral effective concentration range for cell culture applications.[1]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Warming bath or incubator at 37°C

Protocol:

  • Gently tap the vial of this compound powder to ensure all the powder is at the bottom.[1]

  • To prepare a 10 mM stock solution, reconstitute the powder in an appropriate volume of DMSO. For example, for 1 mg of powder (check the molecular weight on the product sheet, typically around 479.4 g/mol for the dihydrochloride (B599025) form), add the calculated volume of DMSO.[1]

  • To facilitate solubilization, warm the solution at 37°C for 3-5 minutes and vortex gently.[1]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1][3]

  • Store the aliquots at -20°C.[1][3]

Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5%, with some sources recommending to keep it below 0.1% to avoid potential cytotoxicity.[1][3][10]

General Protocol for Inhibition of BMP Signaling in Cell Culture

This protocol provides a general workflow for treating cells with LDN193189 to inhibit BMP signaling. Optimization of concentrations and incubation times is recommended for each specific cell line and experiment.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • BMP ligand (e.g., BMP2, BMP4, BMP6) as a positive control for pathway activation

  • Appropriate multi-well cell culture plates

Protocol:

  • Cell Seeding: Seed the cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.

  • Pre-treatment (Optional): For some experiments, it may be necessary to serum-starve the cells for a few hours prior to treatment to reduce basal signaling activity.

  • Preparation of Working Solution: Thaw an aliquot of the LDN193189 stock solution at 37°C.[1] Pre-warm the cell culture medium to 37°C to avoid precipitation of the compound.[1] Prepare the desired final concentration of LDN193189 by diluting the stock solution directly into the pre-warmed culture medium. For example, to achieve a final concentration of 100 nM from a 10 mM stock, perform a 1:100,000 dilution. Mix well.

  • Treatment: Remove the old medium from the cells and wash once with PBS. Add the medium containing the desired concentration of LDN193189 to the cells. Include appropriate controls:

    • Vehicle control (medium with the same final concentration of DMSO as the treated wells).

    • Positive control (medium with a BMP ligand to stimulate the pathway).

    • LDN193189 + BMP ligand to demonstrate the inhibitory effect.

  • Incubation: Incubate the cells for the desired period. Incubation times can range from a few hours to several days depending on the experimental endpoint. For instance, inhibition of Smad phosphorylation can be observed within an hour.[7]

  • Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as:

    • Western Blotting: To assess the phosphorylation status of Smad1/5/8.

    • Quantitative PCR (qPCR): To measure the expression of BMP target genes.

    • Reporter Assays: Using a BMP-responsive luciferase reporter to quantify pathway activity.

    • Phenotypic Assays: Such as differentiation markers, cell viability, or migration assays.

Experimental_Workflow A 1. Cell Seeding (Plate cells and allow to adhere) B 2. Pre-treatment (Optional) (e.g., Serum starvation) A->B C 3. Prepare Working Solutions (LDN193189, Controls, BMP ligand) B->C D 4. Cell Treatment (Add working solutions to cells) C->D E 5. Incubation (Time course as per experimental design) D->E F 6. Downstream Analysis (Western Blot, qPCR, Phenotypic Assays) E->F

Diagram 2: General experimental workflow for using LDN193189 in cell culture.

Applications in Research

  • Stem Cell Differentiation: LDN193189 is widely used in protocols for the directed differentiation of pluripotent stem cells (PSCs). By inhibiting BMP signaling, it can promote the differentiation of PSCs into various lineages, including neural progenitors, dopaminergic neurons, and anterior foregut endoderm.[1][2][4][10]

  • Cancer Research: The BMP pathway is implicated in both tumor suppression and progression depending on the cancer type.[11] LDN193189 is utilized to investigate the role of BMP signaling in cancer cell proliferation, migration, invasion, and tumor growth.[2][10][11]

  • Developmental Biology: As a selective inhibitor, LDN193189 is a valuable tool for dissecting the specific roles of BMP signaling during embryonic development and tissue morphogenesis.

  • Disease Modeling: The compound is used in in vitro and in vivo models of diseases where BMP signaling is dysregulated, such as fibrodysplasia ossificans progressiva (FOP) and certain vascular diseases.[13]

Conclusion

This compound is a potent and selective inhibitor of the BMP signaling pathway, making it an essential tool for a wide range of cell culture-based research. The provided data and protocols offer a foundation for incorporating this small molecule into experimental designs. As with any inhibitor, it is crucial to perform dose-response experiments and include appropriate controls to ensure the validity and reproducibility of the findings.

References

Application Notes and Protocols: LDN193189 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

LDN193189 hydrochloride is a potent, selective, and cell-permeable small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It is a derivative of dorsomorphin (B1670891) and acts primarily by inhibiting the BMP type I receptors ALK2 and ALK3, which in turn prevents the phosphorylation of SMAD1, SMAD5, and SMAD8.[1][2] This targeted inhibition makes LDN193189 a valuable tool in various research areas, including stem cell differentiation, developmental biology, and cancer research. These application notes provide detailed information on the solubility of this compound, protocols for its preparation and use, and an overview of its mechanism of action.

Physicochemical Properties and Solubility

This compound is typically supplied as a yellow to orange powder.[3] Its solubility can vary between suppliers and batches. It is generally more soluble in water than its non-hydrochloride form.[4] Below is a summary of reported solubility data in DMSO and water.

Table 1: Solubility of this compound

SolventReported Solubility
DMSO ~2 mg/mL[3][5], 10 mM[6], 20 mM[7], >2.1 mg/mL[8], 10 mg/mL (22.58 mM)[9], 12 mg/mL (25.03 mM)[10], 24 mg/mL (50.06 mM)[10]
Water Sparingly soluble in aqueous solutions[5], 50 mM[7], 15 mg/mL[3], minimum of 5 mg/mL[3], 96 mg/mL[10], ≥27.6 mg/mL[8]

Note: Solubility can be affected by factors such as temperature and the use of fresh versus moisture-absorbing DMSO. Warming the solution to 37°C for 2-5 minutes can aid in dissolution if a precipitate is observed.[1][6]

Mechanism of Action: Inhibition of BMP Signaling

This compound selectively inhibits the BMP type I receptors, Activin receptor-like kinase 2 (ALK2) and ALK3, with IC50 values of 5 nM and 30 nM, respectively.[6][7] This inhibition is over 200-fold more selective for BMP signaling compared to TGF-β signaling.[10] The binding of BMP ligands to their receptors normally triggers a signaling cascade that results in the phosphorylation of SMAD1, SMAD5, and SMAD8. These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes. LDN193189 blocks the initial phosphorylation step, thereby inhibiting the entire downstream pathway.[2]

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand BMPR-II BMPR-II (Type II Receptor) BMP Ligand->BMPR-II ALK2/3 ALK2/3 (Type I Receptor) BMPR-II->ALK2/3 Activates SMAD1/5/8 SMAD1/5/8 ALK2/3->SMAD1/5/8 Phosphorylates p-SMAD1/5/8 p-SMAD1/5/8 SMAD Complex p-SMAD1/5/8 / SMAD4 Complex p-SMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Regulates LDN193189 LDN193189 Hydrochloride LDN193189->ALK2/3 Inhibits

Caption: BMP signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortexer

  • Water bath or incubator at 37°C (optional)

Protocol:

  • Determine the required stock concentration: Common stock concentrations range from 1 mM to 10 mM.

  • Calculate the required amount of DMSO: To prepare a 10 mM stock solution from 10 mg of this compound (Molecular Weight: 479.4 g/mol ), you would add 2.086 mL of DMSO. For a 10 mg vial, adding 2.26 mL of DMSO will yield a 10 mM solution.[6]

  • Reconstitution:

    • Allow the this compound powder vial to equilibrate to room temperature before opening.

    • Add the calculated volume of DMSO to the vial.

    • Vortex thoroughly to dissolve the powder.

  • Aid Dissolution (if necessary): If a precipitate is observed, warm the solution to 37°C for 2-5 minutes and vortex again until the solution is clear.[1][6]

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile tubes.

    • Store the aliquots at -20°C for up to 6 months.[6] Avoid repeated freeze-thaw cycles.[1]

Protocol:

  • Thaw the stock solution: Thaw a single aliquot of the this compound stock solution at 37°C.[1]

  • Pre-warm the cell culture medium: To prevent precipitation, pre-warm the cell culture medium to 37°C before adding the compound.[1]

  • Dilute to the final working concentration: Dilute the stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentration. Effective concentrations for cell culture applications typically range from 0.01 µM to 1 µM.[1]

    • Important: The final concentration of DMSO in the cell culture medium should not exceed 0.1-0.5% to avoid solvent-induced toxicity.[1][11]

  • Sterilization: After adding the compound, mix the medium well and filter-sterilize it using a 0.2 µM low-protein binding filter.[1][6]

  • Aqueous Solution Stability: It is not recommended to store aqueous solutions for more than one day.[5]

Application Example: Neural Induction of Human Pluripotent Stem Cells (hPSCs)

LDN193189 is frequently used in combination with other small molecules to direct the differentiation of hPSCs into neural progenitor cells. A common approach involves the dual SMAD inhibition of both the BMP and TGF-β signaling pathways.

Protocol Workflow:

Neural_Induction_Workflow arrow arrow Start Start Plate_hPSCs Plate hPSCs on Matrigel-coated plates Start->Plate_hPSCs Add_Media Add Neural Induction Medium containing: - LDN193189 (e.g., 100 nM) - SB431542 (e.g., 10 µM) Plate_hPSCs->Add_Media Culture Culture for 5-7 days (Change medium daily) Add_Media->Culture Observe Observe morphological changes (e.g., formation of neural rosettes) Culture->Observe Characterize Characterize Neural Progenitor Cells (e.g., by PAX6/SOX1 immunostaining) Observe->Characterize End End Characterize->End

Caption: Workflow for neural induction of hPSCs using dual SMAD inhibition.

Disclaimer: This product is for research use only and is not intended for therapeutic or diagnostic use in humans or animals.[7] Users should review the complete Safety Data Sheet before handling the material.[5]

References

Application Note & Protocol: Utilizing LDN193189 Hydrochloride for Robust Generation of Human Cortical Organoids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

The generation of cortical organoids from human pluripotent stem cells (hPSCs) provides an invaluable in vitro system for modeling human brain development and disease. A critical initial step in this process is the directed differentiation of hPSCs into neuroectoderm, the precursor to all neural tissues. This is robustly achieved by inhibiting key signaling pathways that promote alternative cell fates.

LDN193189 hydrochloride is a potent and selective small-molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1] Endogenous BMP signaling promotes non-neural ectoderm and dorsal fates; therefore, its inhibition is essential for efficient neural induction.[2] LDN193189 functions by targeting the ATP-binding site of BMP type I receptors ALK1, ALK2, ALK3, and ALK6, thereby preventing the phosphorylation and activation of the canonical downstream effectors, SMAD1, SMAD5, and SMAD8.[3][4]

This inhibitor is a cornerstone of the widely adopted "dual SMAD inhibition" strategy for neural induction.[2] In this approach, LDN193189 (a BMP inhibitor) is used in concert with an inhibitor of the TGF-β/Activin/Nodal pathway, such as SB431542. This combined action effectively blocks the SMAD signaling arms responsible for specifying endoderm and mesoderm, thus efficiently funneling hPSCs toward a neuroectodermal fate.

For generating organoids with a specific cortical identity, recent studies have demonstrated that combining dual SMAD inhibition with the inhibition of the WNT signaling pathway ("Triple Inhibition") is superior to dual SMAD inhibition alone.[5][6][7] This triple-inhibition approach, using LDN193189, SB431542, and a WNT inhibitor like XAV939, more effectively suppresses non-cortical fates and yields organoids with a richer, more consistent cortical cell-type repertoire, including the generation of outer radial glia (oRG) progenitor cells.[5][8][9]

Quantitative Data

The efficacy and selectivity of LDN193189 are well-characterized. The following tables summarize its inhibitory activity and compare the outcomes of different inhibition strategies for cortical organoid generation.

Table 1: Inhibitory Concentration (IC₅₀) of LDN193189 on BMP Type I Receptors

Target Receptor Alternative Name IC₅₀ Value (nM) Citation(s)
ALK1 ACVRL1 0.8 [1]
ALK2 ACVR1 0.8 - 5 [1][3][4][10]
ALK3 BMPR1A 5.3 - 30 [1][3][4][10]

| ALK6 | BMPR1B | 16.7 |[1] |

Table 2: Comparison of Inhibition Strategies for Cortical Organoid Generation

Strategy Key Small Molecules Typical Concentration Outcome Citation(s)
Dual SMAD Inhibition LDN193189SB431542 100 nM10 µM Efficient neural induction. May result in variable cortical identity and enrichment of mid-hindbrain genes. [2][6][11]

| Triple Inhibition | LDN193189SB431542XAV939 | 100 nM10 µM2-5 µM | Robust and lasting cortical identity. Suppresses non-cortical fates and enriches for cortical progenitors, including outer radial glia (oRG). Produces more consistent cell-type proportions across cell lines. |[5][6][9][12][13] |

Visualized Signaling Pathways and Workflows

BMP_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Receptor Complex BMPRII ALK1/2/3/6 BMP Ligand->Receptor Complex:r1 Binds SMAD1/5/8 SMAD1/5/8 Receptor Complex:r2->SMAD1/5/8 Phosphorylates p-SMAD1/5/8 p-SMAD1/5/8 SMAD Complex p-SMAD1/5/8 + SMAD4 Complex p-SMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Target Gene Transcription SMAD Complex->Gene Transcription Regulates LDN193189 LDN193189 LDN193189->Receptor Complex:r2 Inhibits Kinase Activity Cortical_Organoid_Workflow node_hpsc hPSCs Culture node_eb Day 0: Embryoid Body (EB) Formation (9,000 cells/well in U-bottom plate) Medium: Neural Induction Medium + ROCKi node_hpsc->node_eb node_induction Days 1-4: Neural Induction (Triple Inhibition) Medium Change: NIM + LDN193189 (100nM) + SB431542 (10µM) + XAV939 (5µM) node_eb->node_induction node_dual_smad Days 5-7: Patterning (Dual SMAD) Medium Change: NIM + LDN193189 (100nM) + SB431542 (10µM) node_induction->node_dual_smad node_embedding Day 8: Embedding & Differentiation Embed in Matrigel droplet Medium: Cortical Differentiation Medium (CDM) without Vitamin A node_dual_smad->node_embedding node_maturation1 Days 9-18: Maturation Medium Change with CDM every 2-3 days node_embedding->node_maturation1 node_shaker Day 18+: Long-term Maturation Transfer to orbital shaker Medium: CDM with Vitamin A node_maturation1->node_shaker node_analysis Day 50+: Analysis (Immunohistochemistry, scRNA-seq, etc.) node_shaker->node_analysis Inhibition_Logic cluster_outcomes Differentiation Outcomes hPSC hPSCs Neuroectoderm General Neuroectoderm (Variable cortical fate, potential for non-cortical regions) hPSC->Neuroectoderm Dual SMAD Inhibition (LDN193189 + SB431542) Cortical_Neuroectoderm Robust Cortical Neuroectoderm (Homogenous cortical fate, suppressed non-cortical regions) hPSC->Cortical_Neuroectoderm Triple Inhibition (Dual SMAD + WNT Inhibition)

References

Application Notes & Protocols: LDN193189 Hydrochloride in 3D Cell Culture Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN193189 hydrochloride is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1] It is a derivative of dorsomorphin (B1670891) but is typically used at concentrations 100-fold lower.[1] LDN193189 primarily targets the BMP type I receptors ALK1, ALK2, ALK3, and ALK6, which in turn blocks the phosphorylation and activation of the canonical Smad1/5/8 pathway.[2][3]

Three-dimensional (3D) cell culture systems, such as spheroids and organoids, are gaining prominence in research as they more accurately mimic the complex in vivo microenvironment, including cell-cell interactions, nutrient gradients, and gene expression profiles.[4][5] The application of LDN193189 in these advanced models allows for more physiologically relevant investigations into developmental processes, disease modeling, and therapeutic screening.

Mechanism of Action: BMP Signaling Inhibition

The BMP signaling cascade is crucial for a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[4] The pathway is initiated when a BMP ligand binds to a complex of type I and type II serine/threonine kinase receptors.[6] This leads to the phosphorylation of the type I receptor, which then phosphorylates receptor-regulated SMADs (SMAD1, SMAD5, and SMAD8).[4][6] These activated R-SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes.[4][6] LDN193189 selectively inhibits the kinase activity of BMP type I receptors, thereby preventing the downstream signaling cascade.[7]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_Ligand BMP Ligand TypeII_R BMP Type II Receptor BMP_Ligand->TypeII_R Binds TypeI_R BMP Type I Receptor (ALK1/2/3/6) TypeII_R->TypeI_R Phosphorylates SMAD158 SMAD1/5/8 TypeI_R->SMAD158 Phosphorylates LDN LDN193189 LDN->TypeI_R Inhibits pSMAD158 p-SMAD1/5/8 SMAD_Complex p-SMAD1/5/8 + SMAD4 Complex pSMAD158->SMAD_Complex Binds SMAD4 SMAD4 SMAD4->SMAD_Complex Gene_Transcription Target Gene Transcription SMAD_Complex->Gene_Transcription Regulates

Caption: Inhibition of the canonical BMP-SMAD signaling pathway by LDN193189.

Application Notes

Oncology: Colorectal Cancer (CRC) Organoids

In specific molecular subtypes of CRC, the BMP pathway can act as a tumor promoter.[8] The use of LDN193189 in patient-derived CRC organoids has demonstrated that suppression of BMP signaling can suppress tumor growth.[8] This effect is mediated through the induction of Leucine-rich repeats and immunoglobulin-like domains protein 1 (LRIG1), which leads to the degradation of the Epidermal Growth Factor Receptor (EGFR).[8]

Notably, combining LDN193189 with the MEK inhibitor trametinib (B1684009) results in cooperative growth inhibition in susceptible CRC organoids, both in vitro and in vivo.[8] This suggests a potential combination therapy strategy for certain CRC cases.[8]

LDN LDN193189 BMP_Pathway BMP Pathway LDN->BMP_Pathway LRIG1 LRIG1 Expression BMP_Pathway->LRIG1 Suppresses EGFR EGFR LRIG1->EGFR Induces Degradation of Degradation Protein Degradation EGFR->Degradation Growth Organoid Growth Suppression Degradation->Growth

Caption: LDN193189 mechanism in colorectal cancer organoids.
Regenerative Medicine: Chondrogenesis of Mesenchymal Stromal Cells

LDN193189 is utilized to investigate the role of BMP signaling in the differentiation of bone marrow-derived stromal cells (BMSCs).[9][10] In 3D microtissue cultures, increasing concentrations of LDN193189 had a negative effect on the size of chondrogenic microtissues over a 14-day period.[9] While LDN193189 at concentrations up to 100 nM still permits chondrogenesis (the formation of cartilage-like tissue), it does not prevent the subsequent undesirable hypertrophy.[9][10][11]

However, the inhibitor is effective at countering the effects of exogenously added BMP-2 in monolayer cultures, reducing mineralization in osteogenic conditions and adipogenesis (lipid formation) in both osteogenic and adipogenic cultures.[9][11] This makes it a valuable tool for dissecting the specific roles of BMP signaling in BMSC fate decisions.

Developmental Biology: Directed Differentiation of Pluripotent Stem Cells

In the complex process of organoid formation from pluripotent stem cells (PSCs), precise control of signaling pathways is essential.[12] Wnt, FGF, and TGF-β/BMP are key signaling molecules governing germ layer formation and patterning.[12] LDN193189 is a critical component in many differentiation protocols, used to inhibit BMP signaling and direct cells toward specific lineages. For example, in anterior foregut endoderm patterning, BMP inhibition is required to promote the formation of SOX2-expressing cells, which can give rise to respiratory epithelium.[12] It is also widely used to promote the differentiation of PSCs into neural progenitor cells.[1]

Quantitative Data Summary

Table 1: Properties and Potency of this compound

Property Description Source
Target Pathway Bone Morphogenetic Protein (BMP) [1]
Primary Targets ALK1, ALK2, ALK3, ALK6 [1]
IC₅₀ for ALK1 0.8 nM [2]
IC₅₀ for ALK2 0.8 nM / 5 nM [2][7]
IC₅₀ for ALK3 5.3 nM / 30 nM [2][7]
IC₅₀ for ALK6 16.7 nM [2]

| Mechanism | Inhibits BMP-mediated Smad1/5/8 activation | |

Table 2: Effect of LDN193189 on BMSC Chondrogenic Microtissues (14-Day Culture)

LDN193189 Conc. (nM) Effect on Microtissue Diameter Effect on Glycosaminoglycan (GAG) Production Hypertrophy Prevention Source
0 (Vehicle) Baseline growth Baseline production Not prevented [9]
100 Reduced diameter vs. vehicle Modest negative impact Not prevented [9]

| 1000 | Significantly reduced diameter | Reduced GAG content | Not prevented |[9] |

Table 3: In Vivo Effect of LDN193189 in Combination with Trametinib on CRC Xenografts

Treatment Group Description Outcome Source
Vehicle Control Baseline tumor growth [8]
LDN193189 (3 mg/kg) BMP inhibition alone No significant inhibitory effect on tumor growth [8]
Trametinib (0.3 mg/kg) MEK inhibition alone Tumor growth inhibition [8]

| LDN193189 + Trametinib | Combination therapy | Enhanced, cooperative growth-inhibitory effect |[8] |

Experimental Protocols

The following protocols provide a general framework. Researchers should optimize conditions for their specific cell types and experimental goals.

Start Start: 2D Cell Culture Harvest 1. Harvest & Count Cells Start->Harvest Resuspend 2. Resuspend to desired concentration (e.g., 2.5x10^6 cells/mL) Harvest->Resuspend Seed 3. Seed Cells into 3D Culture Plate (e.g., Hanging Drop, Low-Adhesion) Resuspend->Seed Aggregate 4. Incubate to allow Spheroid Formation (24-72 hours) Seed->Aggregate Treat 5. Add Media with LDN193189 or Vehicle Aggregate->Treat Incubate_Treat 6. Incubate for experimental duration (e.g., 2-14 days) Treat->Incubate_Treat Analyze 7. Analyze Spheroids Incubate_Treat->Analyze

Caption: General experimental workflow for 3D spheroid culture and drug testing.
Protocol 1: 3D Spheroid/Microtissue Formation and LDN193189 Treatment

This protocol is adapted from methods for generating BMSC microtissues and general spheroid formation techniques.[9][13]

Materials:

  • Cells of interest grown in 2D culture

  • Complete cell culture medium

  • 3D culture-compatible plates (e.g., Nunclon Sphera, Microwell-mesh, or standard plates for hanging drop)[9][14]

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin or other cell detachment solution

Procedure:

  • Cell Preparation: a. Culture cells in standard 2D flasks to ~80-90% confluency. b. Aspirate medium, wash with PBS, and detach cells using trypsin. c. Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube. d. Centrifuge at 200 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh medium. e. Perform a cell count and determine viability. f. Adjust the cell suspension to the desired concentration (e.g., 1.25 x 10⁶ cells/mL for BMSC microtissues).[9]

  • Seeding for 3D Culture (Example: Microwell-mesh plate): a. Seed the cell suspension into the microwell plate (e.g., 1.25 x 10⁶ BMSC per well).[9] b. To promote aggregation, centrifuge the plate at 400 x g for 3 minutes.[9] c. Incubate the plate under standard conditions (37°C, 5% CO₂) to allow for self-assembly into microtissues, typically for 24-48 hours.

  • LDN193189 Treatment: a. Prepare serial dilutions of LDN193189 in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).[9] b. Include a vehicle control (e.g., 0.1% DMSO) in a separate set of wells.[9] c. Carefully exchange the medium in the wells with the prepared LDN193189-containing or vehicle control medium. d. Culture the spheroids for the desired experimental duration (e.g., 14 days), exchanging the medium every 2-3 days.[9]

Protocol 2: Analysis of Spheroid Growth and Viability

Procedure:

  • Spheroid Size Measurement: a. At specified time points (e.g., days 2, 8, 14), capture bright-field images of the spheroids using an inverted microscope.[9] b. Use imaging software (e.g., ImageJ) to measure the diameter or area of the spheroids.

  • Cell Viability Assay (e.g., AlamarBlue): a. At the end of the experiment, carefully remove the culture medium. b. Add fresh medium containing AlamarBlue reagent (or similar metabolic indicator) according to the manufacturer's instructions. c. Incubate for 1-4 hours at 37°C.[9] d. Measure the fluorescence or absorbance using a plate reader.[9]

Protocol 3: Assays for Cellular Differentiation

These assays are typically performed at the end of the culture period.

1. GAG Quantification (Chondrogenesis): a. Harvest microtissues and digest them overnight at 60°C in a papain solution.[9] b. Use a dimethylmethylene blue (DMMB) dye-binding assay to quantify sulfated glycosaminoglycan (GAG) content in the digest. c. Quantify the DNA content in the same digest using a fluorescent assay (e.g., PicoGreen) for normalization.[9]

2. Mineralization Staining (Osteogenesis): a. For cells grown in monolayer, fix the cells with 4% paraformaldehyde (PFA). b. Stain the fixed cells with Alizarin Red S solution, which binds to calcium deposits, for 10 minutes.[9] c. Wash extensively with distilled water to remove excess stain and visualize the red mineralized nodules.[9]

3. Lipid Staining (Adipogenesis): a. Fix cells with 4% PFA. b. Stain with Oil Red O solution to visualize lipid vacuoles within the cytoplasm.[9] c. Capture images via microscopy to assess the extent of adipogenic differentiation.[9]

References

Application Notes and Protocols for LDN193189 Hydrochloride in In Vivo Bone Formation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LDN193189 hydrochloride is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors ALK2 (Activin A receptor type I) and ALK3 (BMP receptor type IA).[1][2] By inhibiting these receptors, LDN193189 effectively blocks the downstream signaling cascade mediated by Smad1, Smad5, and Smad8 phosphorylation, which is crucial for bone formation and differentiation.[1][3][4] This targeted inhibition makes LDN193189 a valuable tool for in vivo studies investigating the role of the BMP pathway in both normal and pathological bone formation, including heterotopic ossification and bone regeneration. These application notes provide detailed protocols and data for the use of LDN193189 in in vivo bone formation research.

Mechanism of Action

LDN193189 functions by competitively binding to the ATP-binding pocket of the ALK2 and ALK3 kinase domains, preventing the phosphorylation and activation of downstream Smad proteins (Smad1, Smad5, and Smad8). This blockade of the canonical BMP signaling pathway inhibits the transcription of BMP target genes, thereby modulating cellular responses such as osteoblast differentiation and bone formation.[1][3][4] Beyond the canonical Smad pathway, LDN193189 has also been shown to inhibit non-Smad pathways induced by BMP, including the p38 MAPK, ERK1/2, and Akt signaling cascades.[5]

Figure 1: Simplified signaling pathway of BMP inhibition by LDN193189.

Quantitative Data Summary

The following table summarizes quantitative data from a representative in vivo study using LDN193189 in a mouse model of myeloma-induced bone disease. This data illustrates the potential of LDN193189 to modulate bone parameters.

ParameterControl GroupMyeloma Group (Vehicle)Myeloma Group (LDN193189)Unit
Total Bone Volume / Total Volume (BV/TV)0.150.080.12Ratio
Cortical Volume1.21.01.1mm³
Trabecular BV/TV0.120.050.09Ratio
Trabecular Thickness504045µm

Data adapted from a study on myeloma bone disease in mice. The values are illustrative approximations derived from graphical representations in the source and are intended for comparative purposes.

Experimental Protocols

In Vivo Ectopic Ossification Mouse Model

This protocol is adapted from studies on Fibrodysplasia Ossificans Progressiva (FOP), a genetic disorder characterized by excessive bone formation.

1. Animal Model:

  • Conditional constitutively active ALK2 (caALK2) transgenic mice are a suitable model.[1][6]

  • Wild-type littermates should be used as controls.

  • All animal procedures must be approved by the institutional animal care and use committee.

2. Reagents and Preparation:

  • This compound: Prepare a stock solution in a suitable solvent like sterile saline or a vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in water). The final concentration should be calculated based on the required dosage and injection volume.

  • Adenovirus expressing Cre recombinase (Ad.Cre): To induce the expression of caALK2 in the transgenic mice.[1]

3. Experimental Procedure:

  • Induction of Ectopic Ossification: At postnatal day 7 (P7), inject Ad.Cre intramuscularly into the hindlimb of caALK2 transgenic and wild-type mice to induce localized expression of the constitutively active receptor.[1]

  • LDN193189 Administration:

    • Dosage: Administer LDN193189 at a dose of 3 mg/kg body weight.[1]

    • Route of Administration: Intraperitoneal (i.p.) injection.[1]

    • Frequency: Administer daily, starting from the day of Ad.Cre injection.

  • Monitoring and Analysis:

    • Monitor the animals for the development of radiographic lesions, which typically become visible around P13-P15.[1]

    • At the end of the study period (e.g., P15, P30, or P60), euthanize the animals and collect the affected tissues.[6]

    • Radiographic Analysis: Perform X-ray imaging to visualize ectopic bone formation.[1][6]

    • Micro-Computed Tomography (µCT): For detailed 3D visualization and quantification of bone volume and architecture.

    • Histology: Process the tissues for histological analysis. Stain sections with Hematoxylin and Eosin (H&E) for general morphology and with Alizarin Red S and Alcian Blue to visualize mineralized bone and cartilage, respectively.[6]

    • Immunohistochemistry: Perform immunohistochemical staining for markers of bone formation (e.g., Runx2, Osterix) and BMP signaling (e.g., p-Smad1/5/8).[6]

Figure 2: Experimental workflow for the in vivo ectopic ossification model.
General In Vivo Bone Regeneration Model (e.g., Calvarial Defect)

This protocol provides a general framework for studying the effect of LDN193189 on bone regeneration in a critical-sized defect model.

1. Animal Model:

  • Adult male Wistar rats (or other suitable rodent models) are commonly used.

  • All animal procedures must be performed under anesthesia and with appropriate analgesia, following institutional guidelines.

2. Reagents and Preparation:

  • This compound: Prepare as described in the previous protocol.

  • Scaffold/Carrier (Optional): LDN193189 can be incorporated into a biodegradable scaffold (e.g., collagen sponge, hydrogel) for localized delivery to the defect site.

3. Experimental Procedure:

  • Surgical Creation of Defect:

    • Anesthetize the animal.

    • Create a critical-sized (e.g., 5 mm diameter) circular defect in the calvarium using a dental burr, taking care not to damage the underlying dura mater.

  • LDN193189 Administration:

    • Systemic Administration: Administer LDN193189 via intraperitoneal injection at a predetermined dose (e.g., 3 mg/kg) and frequency (e.g., daily).

    • Local Administration: Implant the scaffold loaded with LDN193189 directly into the defect.

  • Post-Operative Care:

    • Provide appropriate post-operative care, including analgesics and monitoring for signs of infection or distress.

  • Monitoring and Analysis (e.g., at 4 and 8 weeks post-surgery):

    • In-life Imaging: Micro-CT or radiographic imaging can be performed at different time points to monitor bone healing.

    • Endpoint Analysis:

      • Euthanize the animals and harvest the calvaria.

      • µCT Analysis: Quantify bone volume (BV), bone mineral density (BMD), and other relevant morphometric parameters within the defect area.

      • Histological Analysis: Decalcify the bone samples and embed in paraffin. Stain sections with H&E, Masson's trichrome, or other relevant stains to visualize new bone formation, collagen deposition, and cellular infiltration.

      • Immunohistochemistry: Stain for markers of osteogenesis (e.g., osteocalcin, osteopontin) and angiogenesis (e.g., CD31).

Figure 3: General workflow for an in vivo bone regeneration study.

References

Application Notes and Protocols: Combining LDN193189 with Other Small Molecules for Stem Cell Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The directed differentiation of pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into specific somatic cell types is a cornerstone of regenerative medicine and disease modeling. Small molecules have emerged as powerful tools to manipulate cell fate decisions with high efficiency and specificity.[1][2] LDN193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[3][4][5][6][7] It functions by targeting the type I BMP receptors ALK1, ALK2, ALK3, and ALK6, thereby preventing the phosphorylation of downstream mediators Smad1, Smad5, and Smad8.[3][4][5][8][9] This inhibition is critical for directing PSCs towards various lineages, particularly of the neural ectoderm.

These application notes provide detailed protocols and supporting data on the use of LDN193189 in combination with other small molecules to achieve efficient differentiation of PSCs into neural and pancreatic lineages.

Signaling Pathways in Stem Cell Differentiation

The differentiation of pluripotent stem cells is orchestrated by a complex network of signaling pathways. The combination of LDN193189 with other small molecules allows for precise manipulation of these pathways to guide cell fate.

Dual SMAD Inhibition for Neural Induction

A widely adopted strategy for neural induction from PSCs is the dual inhibition of the SMAD signaling pathways.[10] This involves the concurrent blockade of the BMP and TGF-β/Activin/Nodal pathways. LDN193189 is utilized to inhibit the BMP pathway, while a small molecule such as SB431542 is used to inhibit the TGF-β/Activin/Nodal pathway by targeting ALK4, ALK5, and ALK7.[11][12] This dual inhibition effectively removes the signals that promote mesendodermal fates, thereby directing the cells towards a neural ectoderm lineage.[13]

Dual_SMAD_Inhibition cluster_BMP BMP Pathway cluster_TGF TGF-β/Activin/Nodal Pathway BMP BMP Ligand BMPR BMP Receptor (ALK1/2/3/6) BMP->BMPR pSMAD158 pSMAD1/5/8 BMPR->pSMAD158 Neural_Induction Neural Induction TGF TGF-β/Activin/ Nodal Ligand TGFR TGF-β Receptor (ALK4/5/7) TGF->TGFR pSMAD23 pSMAD2/3 TGFR->pSMAD23 LDN193189 LDN193189 LDN193189->BMPR SB431542 SB431542 SB431542->TGFR

Dual SMAD Inhibition Pathway

Quantitative Data Summary

The following tables summarize the quantitative data from various protocols utilizing LDN193189 for stem cell differentiation.

Table 1: Small Molecule Combinations and Differentiation Outcomes

Target LineageSmall Molecule CombinationPluripotent Stem Cell TypeDifferentiation EfficiencyKey Markers Expressed
Neural Progenitor CellsLDN193189, SB431542[11][14]hESCs, hiPSCs>80% PAX6+ cells within 11 days[10]PAX6, SOX1[15]
Cortical NeuronsLDN193189, SB431542, XAV939, SU5402, DAPT[10]hPSCsFunctional neurons by day 16[10]TUJ1, PAX6[10]
Nociceptive Sensory NeuronsLDN193189, SB431542, CHIR99021, SU5402, DAPThPSCsAccelerated developmental timing[3]-
Pancreatic Beta CellsLDN193189, CHIR99021, SANT-1, Y27632, Compound E, RepSox, Triiodothyronine Salt[5][16]PSCsFunctional pancreatic beta cells[5][16]-

Table 2: IC50 Values of Key Small Molecules

Small MoleculeTarget(s)IC50
LDN193189ALK1, ALK2, ALK3, ALK60.8 nM, 0.8 nM, 5.3 nM, 16.7 nM[3][4][5][16]
SB431542ALK4, ALK5140 nM, 94 nM[11]
CHIR99021GSK3β-
SU5402FGFR-
DAPTγ-secretase (Notch)-
XAV939Tankyrase (WNT)-

Experimental Protocols

Protocol 1: Differentiation of hPSCs into Neural Progenitor Cells via Dual SMAD Inhibition

This protocol is adapted from Chambers et al. (2009) and is a foundational method for neural induction.[11]

Materials:

  • Human pluripotent stem cells (hESCs or hiPSCs)

  • Matrigel-coated plates

  • hESC medium

  • Neural Induction Medium (NIM)

  • LDN193189 (Stemcell Technologies, Cat# 72102 or similar)

  • SB431542 (Stemcell Technologies, Cat# 72232 or similar)

  • ROCK inhibitor Y-27632 (optional, for cell survival upon passaging)

Procedure:

  • Cell Plating: Plate hPSCs on Matrigel-coated plates at a density that will result in approximately 10% confluence one day after passaging.[15] If passaging as single cells, include 10 µM ROCK inhibitor Y-27632 in the medium for the first 24 hours.

  • Initiation of Differentiation: To initiate neural differentiation, replace the hESC medium with a 1:1 mixture of hESC medium and Neural Induction Medium (NIM).[15]

  • Small Molecule Treatment: Supplement the medium with 200 nM LDN193189 and 2 µM SB431542.[15]

  • Culture and Medium Change: Culture the cells for 7 days, changing the medium daily with fresh medium containing LDN193189 and SB431542.[15]

  • Characterization: After 7-11 days, the cells should exhibit neural progenitor morphology. The differentiation efficiency can be assessed by immunocytochemistry or flow cytometry for neural progenitor markers such as PAX6 and SOX1.[10][15]

Protocol1_Workflow Start Start: hPSCs on Matrigel Plating Plate hPSCs (~10% confluence) Start->Plating Differentiation Initiate Differentiation: hESC:NIM (1:1) Plating->Differentiation Treatment Add Small Molecules: LDN193189 (200 nM) SB431542 (2 µM) Differentiation->Treatment Culture Culture for 7 days (Daily medium change) Treatment->Culture Characterization Characterize Neural Progenitors (PAX6, SOX1) Culture->Characterization End End: Neural Progenitor Cells Characterization->End Protocol2_Workflow Start Start: hPSCs Plating Day -1: Plate hPSCs (200,000 cells/cm²) + FGF2, Y-27632 Start->Plating Initial_Diff Day 0-1: Initial Differentiation + LDN193189, SB431542, XAV939 Plating->Initial_Diff Accelerated_Induction Day 1-5: Accelerated Induction + PD0325901, SU5402 Initial_Diff->Accelerated_Induction Maturation_Induction Day 5-8: Neuronal Maturation + DAPT Accelerated_Induction->Maturation_Induction Maturation_Culture Day 8+: Maturation Culture (Neurobasal + BDNF, cAMP, Ascorbic Acid) Maturation_Induction->Maturation_Culture Characterization Day 16: Characterize Cortical Neurons (TUJ1, PAX6, Electrophysiology) Maturation_Culture->Characterization End End: Functional Cortical Neurons Characterization->End

References

Troubleshooting & Optimization

LDN193189 hydrochloride stability in culture medium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of LDN193189 hydrochloride in cell culture media.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like DMSO.[1] It is recommended to prepare a concentrated stock solution in DMSO, for example, at 10 mM.[2][3] To aid dissolution, you can warm the solution to 37°C for 3-5 minutes and vortex.[2][3] Store the DMSO stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.[2][4] Stock solutions in DMSO are reported to be stable for up to 6 months when stored correctly.[3]

Q2: What is the recommended final concentration of DMSO in the cell culture medium?

A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically not exceeding 0.5%, to minimize potential cytotoxic effects on your cells.[4] It is crucial to include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent effects.

Q3: I observed precipitation when adding the this compound DMSO stock to my culture medium. What should I do?

A3: Precipitation upon dilution of a DMSO stock in aqueous culture medium is a common issue with hydrophobic compounds. Here are several strategies to prevent this:

  • Pre-warm the medium: Gently warm your cell culture medium to 37°C before adding the inhibitor stock solution.[4]

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of medium, try a stepwise dilution. First, dilute the DMSO stock into a small volume of medium, and then add this intermediate dilution to the final culture volume.

  • Increase Mixing: Add the inhibitor stock solution dropwise to the medium while gently swirling or vortexing to ensure rapid and thorough mixing. This prevents localized high concentrations that are prone to precipitation.

  • Filter Sterilization: After adding the compound to the medium, it is good practice to filter-sterilize the final solution using a 0.2 µM low-protein binding filter.[3]

Q4: For how long is this compound stable in my cell culture medium at 37°C?

Quantitative Data on this compound

While specific stability data in culture medium is lacking, the following table summarizes other relevant quantitative information.

ParameterValueReference
IC₅₀ (ALK2) 5 nM[5]
IC₅₀ (ALK3) 30 nM[5]
Solubility in DMSO Approx. 2 mg/mL[1]
Storage of Solid -20°C[1]
Storage of DMSO Stock -20°C (up to 6 months)[3]
Pharmacokinetic Half-life (in mice) 1.6 hours[6]

Note: The in vivo half-life may not directly translate to in vitro stability in culture medium.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • DMSO

  • Your specific cell culture medium (e.g., DMEM) with and without serum

  • Phosphate-buffered saline (PBS)

  • 24-well tissue culture plates

  • HPLC system with a suitable detector (e.g., UV)

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • Microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare working solutions by diluting the stock solution in your cell culture medium (with and without serum) to a final concentration relevant to your experiments (e.g., 1 µM). Also, prepare a working solution in PBS to assess inherent aqueous stability.

  • Incubation:

    • Add 1 mL of each working solution to triplicate wells of a 24-well plate.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂.

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect 100 µL aliquots from each well. The 0-hour time point should be collected immediately after adding the working solution.

  • Sample Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.

  • HPLC Analysis:

    • Thaw the samples and, if necessary, precipitate proteins (e.g., by adding cold acetonitrile) and centrifuge to clarify the supernatant.

    • Analyze the concentration of this compound in each sample using a validated HPLC method.

    • Create a standard curve with known concentrations of this compound to quantify the amount in your experimental samples.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point by normalizing the peak area to the average peak area at time 0.

    • Plot the percentage remaining against time to determine the degradation kinetics and half-life (t₁/₂) of the compound in your specific medium.

Visualizations

BMP_Signaling_Pathway BMP BMP Ligand TypeII_R BMP Type II Receptor BMP->TypeII_R Binds TypeI_R BMP Type I Receptor (ALK2/3/6) TypeII_R->TypeI_R Recruits & Phosphorylates SMAD158 SMAD 1/5/8 TypeI_R->SMAD158 Phosphorylates LDN193189 LDN193189 hydrochloride LDN193189->TypeI_R Inhibits pSMAD158 p-SMAD 1/5/8 SMAD158->pSMAD158 Complex SMAD Complex pSMAD158->Complex SMAD4 SMAD 4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates

Caption: BMP signaling pathway inhibited by this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare 10 mM Stock in DMSO Prep_Working Prepare Working Solution in Culture Medium Prep_Stock->Prep_Working Treat_Cells Treat Cells with LDN193189 Prep_Working->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Assay Perform Cell-Based Assay Incubate->Assay Data_Analysis Analyze and Interpret Data Assay->Data_Analysis

Caption: General experimental workflow for using LDN193189 in cell-based assays.

References

Troubleshooting LDN193189 hydrochloride precipitation in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for LDN193189 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to the precipitation of this compound in aqueous solutions during their experiments.

Troubleshooting Guide

Precipitation of this compound in aqueous solutions can be a frustrating issue. This guide provides a systematic approach to identifying the cause of precipitation and offers solutions to resolve the problem.

Visual Troubleshooting Flowchart

Below is a flowchart to guide you through the troubleshooting process when you observe precipitation.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 cluster_7 cluster_8 cluster_9 cluster_10 cluster_11 start Precipitation Observed q1 Where did the precipitation occur? start->q1 a1_stock In Stock Solution (e.g., DMSO) q1->a1_stock a1_aqueous In Aqueous Solution (e.g., buffer, cell culture media) q1->a1_aqueous q2_stock Is the stock solution stored correctly? a1_stock->q2_stock q2_aqueous How was the aqueous solution prepared? a1_aqueous->q2_aqueous a2_yes Yes q2_stock->a2_yes a2_no No q2_stock->a2_no q3_stock Is the stock concentration too high? a2_yes->q3_stock solution_stock_storage Action: Review storage conditions. Store at -20°C or -80°C in small aliquots. Avoid repeated freeze-thaw cycles. a2_no->solution_stock_storage end Problem Resolved solution_stock_storage->end a3_yes Yes solution_stock_conc Action: Prepare a new stock solution at a lower concentration (e.g., 10 mM in DMSO). Ensure complete dissolution by warming to 37°C. a3_yes->solution_stock_conc a3_no No solution_stock_conc->end a2_rapid Rapid dilution of concentrated stock q2_aqueous->a2_rapid a2_slow Gradual dilution with mixing q2_aqueous->a2_slow solution_dilution Action: Use a serial dilution method. Add stock solution dropwise to pre-warmed aqueous solution while vortexing. a2_rapid->solution_dilution q3_aqueous What is the final concentration in the aqueous solution? a2_slow->q3_aqueous solution_dilution->end a3_high High solution_final_conc Action: Lower the final working concentration. Determine the maximum soluble concentration experimentally. a3_high->solution_final_conc a3_low Within soluble range q4_aqueous Are there signs of media incompatibility? a3_low->q4_aqueous solution_final_conc->end a4_yes Yes (e.g., pH shift, interaction with components) solution_media Action: Check the pH of your media after adding the compound. Consider using a different basal media formulation. Filter-sterilize the final solution. a4_yes->solution_media a4_no No a4_no->end If precipitation persists, consider alternative solvents or formulations. solution_media->end

Caption: Troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

Preparation and Storage

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.

Q2: What is the maximum soluble concentration of this compound in DMSO and water?

A2: The reported solubility of this compound can vary between suppliers. It is crucial to refer to the product-specific datasheet. The table below summarizes reported solubility data.

SolventReported Solubility
DMSO10 mM
~2 mg/mL to 24 mg/mL
WaterSparingly soluble
50 mM
≥27.6 mg/mL
Dimethyl formamide~1 mg/mL
EthanolInsoluble

Note: The dihydrochloride (B599025) and tetrahydrochloride salt forms may exhibit different solubilities. Always start with a lower concentration and visually confirm dissolution.

Q3: My this compound powder won't dissolve completely in DMSO. What should I do?

A3: If you observe a precipitate in your DMSO stock solution, you can try gently warming the solution to 37°C for 2 to 5 minutes. Vortexing or brief sonication can also aid in dissolution. It is also recommended to use fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.

Q4: How should I store my this compound stock solution?

A4: Store the powdered compound at 4°C protected from light. Once reconstituted in a solvent like DMSO, it is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. Stock solutions in DMSO are reported to be stable for up to 6 months when stored correctly. Aqueous solutions are not recommended for storage for more than one day.

Precipitation in Aqueous Solutions

Q5: I observed a precipitate immediately after diluting my DMSO stock solution into my aqueous buffer/cell culture medium. Why is this happening?

A5: This is a common issue known as "salting out" or precipitation due to a rapid change in solvent polarity. When a concentrated organic stock is added too quickly to an aqueous solution, the compound's local concentration can exceed its solubility limit in the mixed solvent, causing it to precipitate.

Q6: How can I prevent precipitation when diluting my stock solution into an aqueous medium?

A6: To prevent precipitation during dilution, follow these steps:

  • Pre-warm your aqueous medium to 37°C.

  • Use a serial dilution method. Instead of adding a very small volume of highly concentrated stock directly, make an intermediate dilution in your solvent or the aqueous medium.

  • Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling. This ensures rapid and even dispersion of the compound.

  • Ensure the final concentration of DMSO is low (typically ≤0.1% v/v) to minimize solvent effects on your cells and on the solubility of the compound.

Q7: My media with this compound looks fine initially, but a precipitate forms after a few hours or days in the incubator. What could be the cause?

A7: Delayed precipitation can be due to several factors:

  • Temperature changes: Fluctuations in temperature can affect the solubility of the compound.

  • pH shifts: The pH of cell culture media can change over time due to cellular metabolism, which can affect the solubility of a pH-sensitive compound.

  • Interaction with media components: The compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.

  • Evaporation: Evaporation of media in the incubator can increase the concentration of all components, potentially exceeding the solubility of this compound.

Q8: What can I do to prevent delayed precipitation in my cell culture experiments?

A8: Consider the following:

  • Maintain a stable incubator environment with proper temperature and humidity control to minimize evaporation.

  • Check the pH of your media after adding the compound.

  • Filter-sterilize the final working solution using a 0.2 µM low-protein binding filter after adding the compound to the medium. This can remove any initial micro-precipitates.

  • Determine the maximum soluble working concentration of this compound in your specific cell culture medium through a solubility test.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 442.94 g/mol for the hydrochloride salt; 479.4 g/mol for the dihydrochloride salt - check your product information)

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath at 37°C (optional)

Methodology:

  • Calculate the mass of this compound required to make a 10 mM stock solution. For example, for 1 mL of a 10 mM solution of the hydrochloride salt (MW 442.94), you would need 4.43 mg.

  • Weigh the calculated amount of powder and place it in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to the tube.

  • Vortex the tube vigorously until the powder is completely dissolved.

  • If the compound does not fully dissolve, warm the tube in a 37°C water bath for 2-5 minutes and vortex again.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes in sterile tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Your complete cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO₂)

Methodology:

  • Prepare a series of dilutions of the this compound stock solution in your pre-warmed cell culture medium. For example, you can prepare final concentrations ranging from 1 µM to 100 µM.

  • Ensure the final DMSO concentration is consistent across all dilutions and does not exceed 0.1%. Include a DMSO-only control.

  • Vortex each dilution immediately and thoroughly after adding the stock solution.

  • Incubate the tubes or plate at 37°C and 5% CO₂.

  • Visually inspect for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).

  • The highest concentration that remains clear throughout the observation period is your maximum working soluble concentration under those conditions.

Signaling Pathway

LDN193189 is a potent and selective inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It primarily targets the BMP type I receptors ALK2 and ALK3, thereby preventing the phosphorylation of Smad1, Smad5, and Smad8, which are key downstream effectors of the pathway.

BMP_Pathway BMP BMP Ligand TypeII_R BMP Type II Receptor BMP->TypeII_R Binds TypeI_R BMP Type I Receptor (ALK2/ALK3) TypeII_R->TypeI_R Recruits and Phosphorylates pSMAD p-Smad1/5/8 TypeI_R->pSMAD Phosphorylates LDN193189 LDN193189 LDN193189->TypeI_R Inhibits Complex Smad Complex pSMAD->Complex Binds Smad4 Smad4 Smad4->Complex Binds Nucleus Nucleus Complex->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Regulates

LDN193189 hydrochloride off-target effects at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information regarding the use of LDN193189 hydrochloride, with a specific focus on understanding and mitigating potential off-target effects at high concentrations.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected phenotypes in our cell-based assays at high concentrations of LDN193189. Could these be due to off-target effects?

A1: Yes, it is highly probable. While LDN193189 is a potent inhibitor of BMP type I receptors (ALK2 and ALK3), at higher concentrations, its selectivity can decrease, leading to the inhibition of other kinases and the modulation of unintended signaling pathways.[1][2] Unexpected phenotypes are a common indicator of off-target activity.

Q2: What are the known off-target kinases for LDN193189?

A2: Kinome profiling and other studies have identified several off-target kinases for LDN193189. Notably, these include other members of the TGF-β superfamily receptors such as ALK4 and the type II activin receptors ActRIIA and ActRIIB.[1][3] A summary of known on- and off-target activities is provided in the Data Presentation section below.

Q3: We've observed a paradoxical activation of p38 and Akt signaling in unstimulated cells upon treatment with high concentrations of LDN193189. Is this a known phenomenon?

A3: Yes, this paradoxical activation has been reported. High concentrations of LDN193189 can induce the phosphorylation of p38 MAPK and Akt in a ligand-independent manner in certain cell types, such as C2C12 cells.[2] This is a critical consideration when interpreting experimental results, as it deviates from the expected inhibitory effect on these pathways when stimulated by BMP ligands. The precise molecular mechanism behind this paradoxical activation is complex and may involve the inhibitor stabilizing a specific kinase conformation that favors phosphorylation by an upstream kinase or promoting autophosphorylation.[4][5]

Q4: How can we experimentally verify if the observed effects in our system are due to off-target activities of LDN193189?

A4: Several experimental approaches can be employed:

  • Kinase Selectivity Profiling: A broad screen of your inhibitor against a large panel of kinases (kinome profiling) is the most direct way to identify unintended targets.

  • Use of Structurally Different Inhibitors: Comparing the phenotype induced by LDN193189 with that of other structurally distinct inhibitors of the same target can help differentiate on-target from off-target effects.

  • Rescue Experiments: If you have identified a potential off-target, overexpressing a drug-resistant mutant of that target should rescue the off-target phenotype but not the on-target effects.

  • Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of LDN193189 to suspected off-target proteins within a cellular context.[6][7]

Troubleshooting Guides

Issue Possible Cause Troubleshooting Step Expected Outcome
Unexpected cell toxicity or reduced proliferation at high concentrations. Off-target kinase inhibition affecting cell viability pathways.Perform a dose-response curve to determine the minimal effective concentration for on-target inhibition. Test the inhibitor in multiple cell lines to assess if the toxicity is cell-type specific.Identification of a therapeutic window where on-target effects are observed without significant cytotoxicity.
Inconsistent or paradoxical results in signaling pathway analysis (e.g., p38/Akt activation). Paradoxical signaling at high inhibitor concentrations.Carefully titrate the LDN193189 concentration. Analyze downstream targets of the paradoxically activated pathways to confirm the functional consequence.A clear understanding of the concentration-dependent effects of the inhibitor on the signaling network.
Failure to replicate expected on-target effects. Poor inhibitor solubility or stability in experimental conditions.Ensure complete solubilization of this compound. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.Consistent and reproducible inhibition of the intended BMP signaling pathway.

Data Presentation

Summary of this compound Kinase Inhibition Profile
TargetMeasurementValueNotes
On-Target
ALK1IC50 (kinase assay)0.8 nM[3][8][9]Potent on-target activity.
ALK2IC50 (kinase assay)0.8 nM[3][8][9]Potent on-target activity.
ALK2IC50 (transcriptional activity)5 nM[2][3][9]Cellular potency.
ALK3IC50 (kinase assay)5.3 nM[3][8][9]Potent on-target activity.
ALK3IC50 (transcriptional activity)30 nM[2][3][9]Cellular potency.
ALK6IC50 (kinase assay)16.7 nM[3][8][9]On-target activity.
Off-Target
ALK4IC50 (kinase assay)101 nM[1][3]Weaker inhibition compared to on-targets.
ALK5IC50≥ 500 nM[9]Significantly less potent inhibition.
ALK7IC50≥ 500 nM[9]Significantly less potent inhibition.
ActRIIAIC50 (kinase assay)210 nM[1][3]Off-target activity on a type II receptor.
ActRIIAKd14 nM[1]High binding affinity.
ActRIIB% Binding (at 100 nM)88%[1]Significant binding at a high concentration.

Experimental Protocols

Protocol 1: Kinome-Wide Inhibitor Selectivity Profiling (Biochemical)

This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor using a commercial kinase profiling service.

  • Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in 100% DMSO).

  • Initial Single-Dose Screen: Submit the compound for an initial screen against a broad panel of kinases (e.g., >400 kinases) at one or two high concentrations (e.g., 1 µM and 10 µM).

  • Data Analysis: The service provider will report the percent inhibition for each kinase. Identify any kinases that are significantly inhibited (e.g., >50% inhibition).

  • Dose-Response (IC50) Determination: For any identified off-target kinases, perform follow-up dose-response assays to determine the IC50 values. This will provide a quantitative measure of the inhibitor's potency against these off-targets.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol outlines a method to verify the binding of LDN193189 to a suspected off-target kinase within intact cells.[6][7][10]

  • Cell Treatment: Treat cultured cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-3 hours).

  • Cell Harvesting and Lysis: Harvest the cells and resuspend them in a suitable buffer. Lyse the cells using freeze-thaw cycles.

  • Heat Treatment: Aliquot the cell lysates and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the specific target protein in the soluble fraction by Western blotting or other quantitative protein detection methods.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of LDN193189 indicates direct binding and stabilization of the protein.

Signaling Pathways and Experimental Workflows

BMP_Signaling_Pathway On-Target BMP Signaling Pathway BMP BMP Ligand TypeII_R Type II Receptor (e.g., BMPR2) BMP->TypeII_R binds TypeI_R Type I Receptor (ALK2, ALK3, ALK6) TypeII_R->TypeI_R recruits & phosphorylates Smad158 Smad1/5/8 TypeI_R->Smad158 phosphorylates LDN193189 LDN193189 LDN193189->TypeI_R inhibits pSmad158 p-Smad1/5/8 Smad4 Smad4 pSmad158->Smad4 binds Smad_complex Smad Complex Nucleus Nucleus Smad_complex->Nucleus translocates to Gene_expression Target Gene Expression Nucleus->Gene_expression regulates

Caption: On-Target BMP Signaling Pathway Inhibition by LDN193189.

Off_Target_Signaling Potential Off-Target Effects of High-Concentration LDN193189 cluster_paradoxical Paradoxical Activation cluster_inhibition Off-Target Inhibition p38 p38 MAPK p_p38 p-p38 p38->p_p38 phosphorylation Akt Akt p_Akt p-Akt Akt->p_Akt phosphorylation ActRII ActRIIA/B ALK4 ALK4 LDN_high High-Concentration LDN193189 LDN_high->p38 induces LDN_high->Akt induces LDN_high->ActRII inhibits LDN_high->ALK4 inhibits

Caption: Off-target effects of high-concentration LDN193189.

Experimental_Workflow Workflow for Investigating Off-Target Effects Start Start: Unexpected Phenotype with High [LDN193189] Kinome_Scan Kinome-Wide Selectivity Screen Start->Kinome_Scan Identify_Hits Identify Potential Off-Target Kinases Kinome_Scan->Identify_Hits Validate_Binding Validate Direct Binding (e.g., CETSA) Identify_Hits->Validate_Binding Functional_Assay Functional Cellular Assays (Dose-Response) Validate_Binding->Functional_Assay Confirm_Phenotype Confirm Off-Target Mediates Phenotype Functional_Assay->Confirm_Phenotype End End: Characterized Off-Target Effect Confirm_Phenotype->End

Caption: Experimental workflow for off-target effect investigation.

References

Technical Support Center: Optimizing LDN193189 Hydrochloride for Chondrogenesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing LDN193189 hydrochloride in chondrogenesis experiments. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to address common challenges and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for LDN193189 in the context of chondrogenesis?

A1: this compound is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors, specifically targeting Activin Receptor-Like Kinase 2 (ALK2) and ALK3. By inhibiting these receptors, LDN193189 blocks the downstream phosphorylation of Smad1/5/8, which in turn modulates the expression of genes involved in chondrogenesis and osteogenesis. The primary goal of using LDN193189 in chondrogenesis is often to promote cartilage formation while preventing hypertrophic differentiation, a common issue in in vitro chondrogenesis of mesenchymal stem cells (MSCs).

Q2: What is the recommended concentration range for LDN193189 in chondrogenesis experiments?

A2: The optimal concentration of LDN193189 can vary depending on the cell type and specific experimental conditions. However, for chondrogenesis of bone marrow-derived stromal cells (BMSCs), a concentration range of 0.1 nM to 100 nM has been investigated. Concentrations between 0.1 nM and 10 nM generally do not negatively impact microtissue growth or glycosaminoglycan (GAG) production. A concentration of 100 nM has been shown to modestly reduce microtissue size and GAG content, while 1000 nM (1 µM) appears to be cytotoxic.

Q3: Can LDN193189 completely prevent hypertrophy during BMSC chondrogenesis?

A3: While LDN193189 is effective at inhibiting BMP signaling, current research suggests that it does not completely prevent hypertrophy during BMSC chondrogenesis in a 14-day microtissue culture model. Although it can counter BMP-2 induced mineralization in osteogenic cultures, its blockade of BMP signaling is insufficient to fully prevent the expression of hypertrophic markers like COL10A1 in chondrogenic cultures.

Q4: How should I prepare and store this compound?

A4: this compound is typically dissolved in a solvent like DMSO to create a stock solution. For experimental use, the stock solution is further diluted in the cell culture medium to the desired final concentration. It is crucial to use a vehicle control (e.g., 0.1% DMSO) in your experiments to account for any effects of the solvent. Stock solutions should be stored at -20°C or -80°C as recommended by the manufacturer to maintain stability.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced Cell Viability / Cytotoxicity LDN193189 concentration is too high.Titrate the LDN193189 concentration. A study on BMSC microtissues showed that 1000 nM (1 µM) was cytotoxic, leading to reduced microtissue diameter, GAG content, and DNA content. Consider using a concentration range of 0.1 nM to 100 nM.
Poor Chondrogenesis (Low GAG content, low COL2A1 expression) Suboptimal LDN193189 concentration.While high concentrations can be detrimental, an optimal concentration is key. At 100 nM, a reduction in GAG content and COL2A1 expression has been observed in some donors. Try concentrations in the lower range (0.1-10 nM) which have been shown to have minimal negative impact on chondrogenesis.
Inconsistent Results Between Experiments or Donors Biological variability between cell donors.Donor-to-donor variability is a known factor in BMSC research. It is recommended to use multiple donors for your experiments to ensure the observed effects are consistent and not donor-specific.
Failure to Prevent Hypertrophy (High COL10A1 expression) Insufficient inhibition of all hypertrophic pathways by LDN193189 alone.LDN193189 primarily targets the BMP-Smad1/5/8 pathway. Hypertrophy is a complex process involving multiple signaling pathways. Research indicates that LDN193189 alone may not be sufficient to prevent hypertrophy in BMSC chondrogenesis. Consider exploring combinations with other inhibitors or growth factors that target alternative hypertrophic pathways.
Unexpected Effects on Cell Differentiation Off-target effects or complex downstream signaling.LDN193189 is selective for ALK2/3 but may also inhibit ALK6. Ensure your experimental design includes appropriate controls to dissect the specific effects of BMP signaling inhibition.

Quantitative Data Summary

The following tables summarize the effects of different concentrations of LDN193189 on BMSC microtissue chondrogenesis after 14 days of culture. Data is adapted from Franco et al., 2022.

Table 1: Effect of LDN193189 on BMSC Microtissue Diameter

LDN193189 Concentration (nM)Average Microtissue Diameter (µm)% Change from Control (0 nM)
0 (Vehicle Control)~6000%
0.1No significant change~0%
1No significant change~0%
10Slight decrease~ -5%
100Significant decrease~ -25%
1000Drastic decrease~ -50%

Table 2: Effect of LDN193189 on Glycosaminoglycan (GAG) and DNA Content

LDN193189 Concentration (nM)GAG Content (% of Control)DNA Content (% of Control)
0 (Vehicle Control)100%100%
0.1~100%~100%
1~100%~100%
10~90%~100%
100~60%~80% (donor-dependent)
1000~20%~40% (donor-dependent)

Table 3: Gene Expression Analysis of Chondrogenic and Hypertrophic Markers

Gene100 nM LDN1931891000 nM LDN193189
Chondrogenic Markers
COL2A1Reduced (statistically significant in 2 of 4 donors)Reduced (statistically significant in 2 of 4 donors)
ACANNot significantly downregulatedNot significantly downregulated
SOX9No consistent changeNo consistent change
Hypertrophic Markers
*COL10A

How to avoid LDN193189 hydrochloride degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of LDN193189 hydrochloride to prevent its degradation.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and use of this compound, helping you identify potential problems and implement corrective actions.

Symptom Potential Cause Recommended Solution
Reduced Potency in Assays Chemical degradation of the compound due to improper storage.- Prepare fresh working solutions from a new aliquot of the frozen stock for each experiment. - Verify the storage conditions of your stock solutions (see storage recommendations below). - Perform a stability check of your compound using the experimental protocol provided.
Visible Particulates or Cloudiness in Solution Precipitation of the compound from the solution, possibly due to exceeding solubility limits or solvent evaporation.- Warm the solution to 37°C for 5-10 minutes and vortex to redissolve. - Ensure the storage container is sealed tightly to prevent solvent evaporation. - Confirm that the concentration of your solution does not exceed the solubility limit in the chosen solvent.
Color Change of Solid or Solution Potential degradation of the compound. The solid is typically a yellow to orange powder.- Discard the compound if a significant color change is observed. - Protect the compound from light during storage and handling.
Inconsistent Experimental Results Inter-aliquot variability, possibly due to repeated freeze-thaw cycles or degradation of an older stock solution.- Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. - Use a fresh aliquot for each experiment. - If the problem persists, use a new vial of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C, where it is stable for at least four years.[1] For short-term storage, it can be kept at 4°C.[2] It is crucial to store the compound in a tightly sealed container, away from moisture and light.[2][3][4]

Q2: How should I prepare and store stock solutions of this compound?

A2: Stock solutions are typically prepared in DMSO or water.[1][5] For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -80°C (stable for up to one year) or -20°C (stable for 1-6 months).[5] It is critical to avoid repeated freeze-thaw cycles.[3][5] Aqueous solutions are not recommended for storage for more than one day.[1]

Q3: What solvents are compatible with this compound?

A3: this compound is soluble in DMSO (at approximately 10-20 mM) and water (at approximately 50 mM).[1][5] Some sources also indicate solubility in methanol.[6]

Q4: What are the primary factors that can cause degradation of this compound?

A4: The main factors that can lead to the degradation of this compound are:

  • Hydrolysis: The molecule contains functional groups that could be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The nitrogen-containing heterocyclic rings in the structure can be prone to oxidation.

  • Photodegradation: Exposure to light, especially UV light, can cause degradation.[7]

Q5: How can I tell if my this compound has degraded?

A5: Signs of degradation can include a noticeable decrease in the compound's potency in your biological assays, changes in the physical appearance of the solid or solution (e.g., color change, precipitation), or the appearance of new peaks in an analytical analysis such as HPLC.

Storage Condition Summary

Form Solvent Storage Temperature Duration Key Considerations
Solid N/A-20°C≥ 4 years[1]Protect from light and moisture.[2][3][4]
Solution DMSO-80°C~1 yearAliquot to avoid freeze-thaw cycles.
Solution DMSO-20°C1-6 months[5]Aliquot to avoid freeze-thaw cycles.
Solution Water-20°C≤ 1 month[5]Prepare fresh if possible; not recommended for long-term storage.[1]

Experimental Protocols

Protocol for Assessing the Stability of this compound by HPLC

This protocol provides a framework for a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound and a sample of the stock solution at 70°C for 48 hours.

  • Photodegradation: Expose the solid compound and a sample of the stock solution to direct sunlight or a photostability chamber for 24 hours.

3. Sample Analysis:

  • Following the stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid is a common starting point.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Visualizations

G Troubleshooting Workflow for this compound Storage start Start: Inconsistent Results or Suspected Degradation check_storage Verify Storage Conditions: - Temperature (-20°C or -80°C)? - Protected from light? - Tightly sealed? start->check_storage storage_ok Storage Conditions Correct check_storage->storage_ok Yes storage_bad Correct Storage Conditions: - Store at recommended temperature. - Use amber vials or wrap in foil. - Ensure container is sealed. check_storage->storage_bad No check_handling Review Handling Procedures: - Repeated freeze-thaw cycles? - Using fresh aliquots? storage_ok->check_handling storage_bad->check_handling handling_ok Handling Procedures Correct check_handling->handling_ok Yes handling_bad Improve Handling: - Aliquot stock into single-use amounts. - Use a fresh aliquot for each experiment. check_handling->handling_bad No run_stability Perform Stability Check: - Use HPLC to assess purity and presence of degradation products. handling_ok->run_stability handling_bad->run_stability degraded Compound is Degraded run_stability->degraded Degradation Detected stable Compound is Stable run_stability->stable No Degradation end_degraded Discard and use a new batch of compound. degraded->end_degraded end_stable Investigate other experimental variables. stable->end_stable

Caption: Troubleshooting workflow for this compound storage issues.

G Potential Degradation Pathways of LDN193189 LDN This compound hydrolysis Hydrolysis (Acidic/Basic Conditions) LDN->hydrolysis oxidation Oxidation (Exposure to Air/Oxidizing Agents) LDN->oxidation photodegradation Photodegradation (Exposure to Light/UV) LDN->photodegradation products Degradation Products hydrolysis->products oxidation->products photodegradation->products

Caption: Potential degradation pathways for this compound.

G Inhibited BMP Signaling Pathway BMP BMP Ligand TypeII BMP Type II Receptor BMP->TypeII TypeI BMP Type I Receptor (ALK2/ALK3) TypeII->TypeI phosphorylates Smad Smad1/5/8 TypeI->Smad phosphorylates LDN LDN193189 LDN->TypeI inhibits pSmad p-Smad1/5/8 Smad->pSmad Complex p-Smad/Smad4 Complex pSmad->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Transcription Gene Transcription Nucleus->Transcription

Caption: The BMP signaling pathway inhibited by this compound.

References

Technical Support Center: LDN193189 Hydrochloride in Differentiation Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using LDN193189 hydrochloride in cellular differentiation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3] It is a derivative of Dorsomorphin but is typically used at concentrations approximately 100-fold lower.[1] Its primary mechanism of action is the inhibition of the kinase activity of BMP type I receptors, specifically ALK1, ALK2, ALK3, and ALK6.[1][3][4] By blocking these receptors, LDN193189 prevents the phosphorylation of downstream mediators Smad1, Smad5, and Smad8, thereby inhibiting the canonical BMP signaling cascade.[2][5][6]

Q2: In which differentiation protocols is LDN193189 commonly used?

LDN193189 is widely used to direct the differentiation of pluripotent stem cells (PSCs), including human and mouse embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into various lineages. Notable applications include:

  • Neural Induction: Promoting the differentiation of neural progenitor cells and cortical neurons.[1][3]

  • Pancreatic Beta Cell Differentiation: Used in combination with other small molecules to generate functional pancreatic beta cells.[3][4]

  • Anterior Foregut Endoderm Formation: Facilitating differentiation from definitive endoderm.[1][7]

  • Neural Crest Cell Derivation: Promoting the formation of neural crest cells from human PSCs.[1][7]

  • Sensory Epithelial Cell Generation: Aiding in the differentiation of inner ear sensory epithelial cells from mouse ESCs.[1][7]

Q3: What is the recommended working concentration for LDN193189?

The optimal working concentration of LDN193189 is highly dependent on the cell type and the specific differentiation protocol. However, a general range is between 100 nM and 1 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific application. High concentrations (e.g., 10 µM) have been shown to have off-target effects.[5][8]

Q4: How should I prepare and store this compound stock solutions?

This compound is typically supplied as a powder.[3][4][6] Stock solutions are commonly prepared in DMSO.[2][6][9] For long-term storage, it is recommended to store the powder at -20°C.[3][6] Reconstituted stock solutions in DMSO should also be stored at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.[2][7] Some suppliers suggest that aqueous solutions should not be stored for more than one day.[6] Always refer to the manufacturer's specific instructions for storage and stability information.

Troubleshooting Guide

Issue 1: High variability and inconsistent differentiation efficiency between experiments.

Potential Cause Recommended Solution
Inconsistent LDN193189 Activity Ensure proper storage of both the powder and stock solutions to prevent degradation. Prepare fresh dilutions in culture medium for each experiment.[7]
Variable Cell Plating Density Optimize and maintain a consistent cell seeding density, as this can significantly impact differentiation outcomes.
Batch-to-Batch Reagent Variability If possible, test new batches of LDN193189, media, and supplements against a previously validated batch to ensure consistency. Consider purchasing GMP-grade small molecules for critical applications.[4]
Inconsistent Timing of Treatment Adhere strictly to the timing of LDN193189 addition and removal as specified in the protocol. Even minor deviations can alter cell fate decisions.

Issue 2: Low differentiation efficiency into the desired cell type.

Potential Cause Recommended Solution
Suboptimal LDN193189 Concentration Perform a concentration titration experiment (e.g., 50 nM to 1 µM) to determine the optimal concentration for your specific cell line and protocol.
Poor Quality of Starting Cells Ensure the starting pluripotent stem cells are of high quality, with a normal karyotype and expressing appropriate pluripotency markers.
Inefficient BMP Pathway Inhibition Verify the inhibitory activity of your LDN193189 stock by performing a downstream analysis, such as Western blotting for phosphorylated Smad1/5/8.
Presence of Mycoplasma Contamination Regularly test cell cultures for mycoplasma contamination, as it can significantly affect differentiation potential.

Issue 3: Increased cell death or cytotoxicity observed after LDN193189 treatment.

Potential Cause Recommended Solution
High Concentration of LDN193189 High concentrations of LDN193189 can be toxic to some cell types. Reduce the concentration and perform a viability assay (e.g., Trypan Blue exclusion, MTT assay) to determine the cytotoxic threshold.
High DMSO Concentration in Culture The final concentration of DMSO in the culture medium should typically not exceed 0.1% to avoid solvent-induced toxicity.[7][10]
Poor Quality or Purity of the Compound Ensure you are using a high-purity form of this compound. Impurities can contribute to cytotoxicity. Look for suppliers that provide a certificate of analysis with purity data.[1][2]

Issue 4: Differentiation into an undesired cell lineage.

Potential Cause Recommended Solution
Off-Target Effects At higher concentrations, LDN193189 can have off-target effects on other signaling pathways, such as the p38 MAPK and Akt pathways.[5][8][11] Using the lowest effective concentration can minimize these effects.
Incorrect Timing of BMP Inhibition The temporal window for BMP inhibition is often critical for specifying a particular lineage. Carefully review and optimize the timing of LDN193189 treatment.
Cross-Reactivity with Other Pathways While more selective than Dorsomorphin, LDN193189 may still have some minor effects on other TGF-β superfamily receptors. Consider using it in combination with other specific inhibitors to refine the signaling environment.

Quantitative Data Summary

Table 1: Inhibitory Concentrations (IC₅₀) of LDN193189 against BMP Type I Receptors.

Target ReceptorIC₅₀ (nM)Reference
ALK10.8[1]
ALK20.8 - 5[1][2][12]
ALK35.3 - 30[1][2][12]
ALK616.7[1]

Table 2: Reported Effective Concentrations of LDN193189 in Differentiation Protocols.

Cell TypeDifferentiation OutcomeEffective ConcentrationReference
Human Pluripotent Stem CellsNeural Progenitor Cells100 nM[1]
Human Pluripotent Stem CellsPancreatic Beta CellsNot specified, used in combination[3][4]
Bone Marrow Stromal CellsInhibition of Osteogenesis100 - 1000 nM[13]
C2C12 CellsInhibition of Smad1/5/8 Phosphorylation0.5 µM[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound

  • Materials:

    • This compound powder (e.g., 1 mg)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, nuclease-free microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

    • Aseptically weigh the desired amount of powder. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 479.4 g/mol ), you would add 208.6 µL of DMSO.

    • Add the calculated volume of DMSO to the vial containing the powder.

    • Vortex briefly to dissolve the powder completely. Gentle warming (e.g., 37°C) may be necessary to ensure full dissolution.[14]

    • Aliquot the stock solution into smaller working volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: General Workflow for Neural Induction of hPSCs using LDN193189

  • Cell Plating: Plate human pluripotent stem cells (hPSCs) as single cells or small aggregates on a suitable matrix (e.g., Matrigel or Geltrex) in mTeSR1 or a similar maintenance medium.

  • Initiation of Differentiation: When the cells reach the desired confluency (typically 70-80%), replace the maintenance medium with a neural induction medium. A common basal medium is DMEM/F12 supplemented with N2 and B27.

  • Dual SMAD Inhibition: To promote efficient neural induction, inhibit both the BMP and TGF-β signaling pathways. Add LDN193189 (e.g., 100 nM) to inhibit BMP signaling and an ALK4/5/7 inhibitor such as SB431542 (e.g., 10 µM) to inhibit TGF-β signaling.

  • Medium Changes: Perform daily medium changes with fresh neural induction medium containing both inhibitors.

  • Monitoring Differentiation: Monitor the cells daily for morphological changes indicative of neural induction, such as the formation of neural rosettes.

  • Duration of Treatment: Continue the dual SMAD inhibition for a period of 5 to 7 days, depending on the specific cell line and protocol.

  • Further Differentiation: After the initial neural induction phase, the resulting neural progenitor cells can be further differentiated into specific neuronal subtypes using appropriate growth factors and signaling molecules.

Visualizations

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMP BMP Ligand TypeII_R Type II Receptor BMP->TypeII_R binds TypeI_R Type I Receptor (ALK1/2/3/6) TypeII_R->TypeI_R phosphorylates pSMAD p-Smad1/5/8 TypeI_R->pSMAD phosphorylates Complex Smad Complex pSMAD->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Gene Target Gene Transcription Nucleus->Gene regulates LDN LDN193189 LDN->TypeI_R inhibits

Caption: BMP signaling pathway and the inhibitory action of LDN193189.

Caption: Troubleshooting workflow for LDN193189 experiments.

References

Cell viability issues with LDN193189 hydrochloride treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding cell viability issues observed during experiments with LDN193189 hydrochloride.

Troubleshooting Guide

Unexpected cell death or a lack of desired effect can arise from several factors during treatment with LDN193189. This guide outlines common issues, their potential causes, and recommended solutions.

IssuePotential CauseRecommended SolutionKey Considerations
High Cell Toxicity / Unexpected Cell Death Concentration Too High: LDN193189 can be cytotoxic at high concentrations. For example, 1,000 nM (1 µM) has been shown to be cytotoxic in bone marrow stromal cells (BMSCs) and reduce viability in adipogenic cultures.Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and assay. Start with a low nanomolar range (e.g., 1-100 nM).The effective IC50 for ALK2 is ~5 nM, so high concentrations are often unnecessary for target inhibition.
Solvent Toxicity: The solvent, typically DMSO, can be toxic to cells, especially at concentrations above 0.1%-0.5%.Ensure the final concentration of the solvent in your culture medium is consistent across all wells (including vehicle controls) and is at a non-toxic level (ideally ≤0.1%).Always run a vehicle-only control (cells + medium + same concentration of DMSO as your highest drug dose) to assess solvent toxicity.
Compound Instability/Precipitation: LDN193189, particularly the non-hydrochloride form, has poor solubility. Precipitation in media can lead to inconsistent effects and cytotoxicity.Use the more water-soluble hydrochloride salt (LDN193189 2HCl). Prepare fresh dilutions from a concentrated stock solution for each experiment. Visually inspect media for any signs of precipitation.To improve solubility, you can warm the tube to 37°C and/or use an ultrasonic bath for a short period.
Off-Target Effects: At higher concentrations (e.g., 10 µM), LDN193189 can induce ligand-independent phosphorylation of p38 and Akt, which could be a stress response leading to cell death.Use the lowest effective concentration that achieves inhibition of pSMAD1/5/8 without affecting other pathways. Confirm target engagement via Western blot.Off-target effects are a known consideration for many kinase inhibitors; LDN193189 is more specific than its parent compound, dorsomorphin, but caution is still needed.
Inconsistent or No Inhibitory Effect Sub-optimal Concentration: The concentration used may be too low to effectively inhibit the BMP pathway in your specific cell model.Titrate the concentration of LDN193189 to find the optimal dose for inhibiting SMAD1/5/8 phosphorylation in your cells. The IC50 for ALK2 is ~5 nM and for ALK3 is ~30 nM.The required concentration can be cell-type dependent.
Cell Seeding Density: Very high or very low cell density can alter the cellular response to treatment.Optimize cell seeding density to ensure cells are in a logarithmic growth phase during the experiment. Follow established protocols for your cell line.For C2C12 cells, a density of 2,000 cells/well in a 96-well plate has been used for 6-day assays.
Incorrect Incubation Time: The duration of treatment may be too short to observe an effect or too long, leading to secondary effects or cytotoxicity.Perform a time-course experiment to determine the optimal treatment duration. Effects on SMAD phosphorylation can be seen in as little as 30-60 minutes.For differentiation or proliferation assays, longer incubation times (days) are common, which requires careful concentration selection to avoid long-term toxicity.
Degradation of Compound: Improper storage of the stock solution can lead to a loss of potency.Store stock solutions at -20°C or -80°C. Aliquot the stock to avoid repeated freeze-thaw cycles.Some suppliers recommend preparing stock solutions fresh before use.

Quantitative Data Summary

Inhibitory Potency (IC50) of LDN193189
Target KinaseIC50 ValueNotes
ALK10.8 nMPotent inhibitor.
ALK20.8 - 5 nMPotent inhibitor; primary target for many applications.
ALK35.3 - 30 nMPotent inhibitor.
ALK616.7 nMPotent inhibitor.
Reported Cytotoxic Concentrations
Cell Type / ModelConcentrationObserved Effect
Bone Marrow Stromal Cells (BMSCs)1,000 nM (1 µM)Cytotoxic; resulted in a significant reduction in microtissue diameter and DNA content.
BMSC Adipogenic Cultures1,000 nM (1 µM)Sharp drop in cell viability.
C2C12 Myoblasts10 µMInduced strong ligand-independent p38 and Akt phosphorylation, suggesting a stress response.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for LDN193189?

A1: LDN193189 is a potent, small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It specifically targets the ATP-binding pocket of BMP type I receptors, primarily Activin Receptor-Like Kinase 2 (ALK2) and ALK3. By inhibiting these kinases, it blocks the phosphorylation of downstream effector proteins SMAD1, SMAD5, and SMAD8, which prevents their translocation to the nucleus and subsequent regulation of target gene expression.

Q2: What are the recommended working concentrations for LDN193189?

A2: The optimal working concentration is highly dependent on the cell type and the duration of the experiment.

  • For inhibiting SMAD phosphorylation: Concentrations from 5 nM to 100 nM are typically effective. The IC50 for ALK2 is approximately 5 nM.

  • For long-term culture (e.g., differentiation): It is crucial to start with a low nanomolar range (e.g., 0.1-100 nM) and perform a dose-response curve to find a concentration that is effective without being cytotoxic over the extended period.

  • Avoid high concentrations: Concentrations at or above 1,000 nM (1 µM) have been reported to be cytotoxic to certain cell types.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is more water-soluble than its parent form.

  • Solvent: For a concentrated stock, use sterile DMSO (e.g., 10-20 mM) or water (e.g., ≤ 50 mM).

  • Preparation: To aid dissolution, you can gently warm the solution to 37°C or briefly sonicate it.

  • Storage: Store the stock solution in small aliquots at -20°C for several months. Avoid repeated freeze-thaw cycles to maintain compound integrity.

  • Working Dilution: For experiments, dilute the stock solution into your cell culture medium immediately before use. Ensure the final DMSO concentration remains non-toxic to your cells (ideally ≤0.1%).

Q4: What are the known off-target effects of LDN193189?

A4: While LDN193189 is significantly more selective than the earlier inhibitor dorsomorphin, off-target effects can still occur, particularly at higher concentrations. It has been shown to inhibit other protein kinases. At concentrations of 10 µM, it can cause ligand-independent phosphorylation of p38 MAPK and Akt in C2C12 cells, which may represent a cellular stress response. Therefore, using the lowest effective concentration and verifying target inhibition (e.g., pSMAD levels) is critical.

Q5: Can LDN193189 treatment induce apoptosis?

A5: Yes, at cytotoxic concentrations, LDN193189 can induce cell death, which may occur through apoptosis. While direct apoptosis induction at typical working concentrations is not a primary reported effect, any compound causing significant cellular stress can trigger apoptotic pathways. If you suspect apoptosis, you can perform assays such as caspase activity assays or TUNEL staining to confirm.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a general method for assessing cell viability following LDN193189 treatment.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest LDN193189 dose).

  • Treatment: Remove the old medium from the cells and add the prepared LDN193189 dilutions and vehicle controls. Include wells with medium only (no cells) as a background control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.45-0.5 mg/mL.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Read Absorbance: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Western Blot for pSMAD1/5/8 Inhibition

This protocol confirms the on-target activity of LDN193189.

  • Cell Seeding and Starvation: Seed cells in 6-well plates. Once they reach 70-80% confluency, starve them in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours.

  • Inhibitor Pre-treatment: Treat the cells with various concentrations of LDN193189 (e.g., 0, 10, 50, 100 nM) for 1-2 hours.

  • BMP Stimulation: Stimulate the cells by adding a BMP ligand (e.g., 50 ng/mL BMP4) for 30-60 minutes. Include a non-stimulated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against phosphorylated SMAD1/5/8 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total SMAD1/5/8 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Visualizations

LDN193189 hydrochloride lot-to-lot variability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing LDN193189 hydrochloride. The following information is designed to address potential issues, including lot-to-lot variability, to ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3] It primarily targets the BMP type I receptors ALK1, ALK2, ALK3, and ALK6, with IC50 values in the low nanomolar range.[4][5][6][7][8] By inhibiting these receptors, LDN193189 prevents the phosphorylation of downstream mediators Smad1, Smad5, and Smad8, thereby blocking the canonical BMP signaling cascade.[9][10][11] This compound is a derivative of dorsomorphin (B1670891) but is significantly more potent.[1][7]

Q2: Why is lot-to-lot variability a concern for small molecule inhibitors like this compound?

A2: Lot-to-lot variation is a critical factor that can impact the reproducibility of experiments.[12][13][14] Inconsistent results between different batches of a small molecule inhibitor can arise from variations in purity, the presence of impurities, different salt forms or solvates, and changes in physical properties like solubility.[14][15] For a potent inhibitor like LDN193189, even minor differences in concentration or the presence of active or interfering impurities can lead to significant changes in experimental outcomes, such as altered IC50 values or unexpected off-target effects.

Q3: What are the best practices for preparing and storing this compound stock solutions?

A3: Proper handling and storage are crucial for maintaining the integrity of this compound.[16][17]

  • Reconstitution: this compound is typically supplied as a crystalline solid and is soluble in organic solvents like DMSO.[9] For a 10 mM stock solution, for example, you would reconstitute the appropriate mass of the compound in DMSO.[18] If precipitation is observed, gently warming the solution to 37°C may aid in dissolution.[18]

  • Storage: Store the solid compound at -20°C, protected from light.[9][18] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[16][17][19] It is generally not recommended to store aqueous solutions for more than one day.[9]

Q4: How can I assess the quality and activity of a new lot of this compound?

A4: Before initiating critical experiments, it is advisable to perform quality control checks on any new lot of this compound. This can include:

  • Analytical Chemistry: Techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the purity and identity of the compound.[16]

  • Functional Assays: A dose-response experiment should be conducted to determine the IC50 value of the new lot in a relevant cell-based assay, such as measuring the inhibition of BMP4-induced alkaline phosphatase activity in C2C12 cells.[6][8] This IC50 value should be compared to previously established values from other lots.

Troubleshooting Guides

Issue 1: Inconsistent or Reduced Inhibition of BMP Signaling

If you observe a decrease in the expected inhibitory effect of this compound, consider the following troubleshooting steps:

Potential Cause Troubleshooting Step
Compound Degradation Prepare a fresh stock solution from the solid compound.[16] Ensure proper storage conditions have been maintained (protection from light, appropriate temperature, minimal freeze-thaw cycles).[15][17] Verify the purity of the stock solution using HPLC or LC-MS if possible.[16]
Precipitation in Media This compound has limited aqueous solubility.[9] When diluting the DMSO stock into aqueous cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid precipitation and solvent toxicity.[15] Visually inspect the media for any precipitate after adding the compound. Consider preparing fresh dilutions for each experiment.
Incorrect Concentration Re-calculate the dilutions and ensure accurate pipetting. If possible, verify the concentration of the stock solution using analytical methods.
Cell-Based Issues Ensure the cell line is responsive to BMP stimulation. Use a positive control for BMP signaling. Standardize cell passage number and confluency, as these can affect cellular responses.[15]
Issue 2: Unexpected Cellular Toxicity

If you observe increased cell death or unexpected morphological changes upon treatment with a new lot of this compound, consider these possibilities:

Potential Cause Troubleshooting Step
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level (ideally ≤ 0.1%).[15] Run a vehicle control (media with the same concentration of solvent) to assess its effect on cell viability.[15]
Compound Impurities The new lot may contain toxic impurities. Compare the purity of the new lot to previous lots using HPLC or LC-MS if available. Contact the supplier for the certificate of analysis.
Off-Target Effects While LDN193189 is selective, high concentrations can lead to off-target effects.[15] Perform a dose-response curve to determine the optimal concentration that inhibits BMP signaling without causing significant toxicity. Consider using a structurally unrelated BMP inhibitor to confirm that the observed phenotype is due to on-target inhibition.[15]

Data Presentation

When comparing different lots of this compound, it is crucial to systematically evaluate and compare key parameters. The following tables provide a template for organizing your data.

Table 1: Physical and Chemical Properties of Different this compound Lots

Lot NumberAppearancePurity (by HPLC)Solubility in DMSO (mg/mL)
Lot AWhite to off-white solid>99%~2
Lot BYellowish solid97.5%~1.5
Lot CWhite crystalline solid>98%~2

Table 2: Functional Comparison of Different this compound Lots

Lot NumberIC50 in C2C12 Alkaline Phosphatase Assay (nM)Observed Toxicity at 1 µM
Lot A5.2None
Lot B15.8Mild toxicity
Lot C6.1None

Experimental Protocols

Protocol 1: Determination of IC50 for this compound in a C2C12 Cell-Based Alkaline Phosphatase Assay

This protocol is adapted from established methods for assessing BMP signaling inhibition.[6][8]

  • Cell Seeding: Seed C2C12 cells in a 96-well plate at a density of 2,000 cells per well in DMEM supplemented with 2% FBS. Allow cells to attach overnight.

  • Compound Preparation: Prepare a dilution series of this compound from your stock solution. A typical concentration range would be from 1 µM down to 0.1 nM.

  • Treatment: Treat the cells in quadruplicate with the LDN193189 dilution series for 30 minutes. Then, add a constant concentration of BMP4 (e.g., 10 ng/mL) to stimulate BMP signaling. Include appropriate controls (vehicle control, BMP4 only).

  • Incubation: Incubate the cells for 6 days.

  • Cell Lysis: Lyse the cells in a suitable buffer (e.g., Tris-buffered saline with 1% Triton X-100).

  • Alkaline Phosphatase Assay: Transfer the cell lysates to a new 96-well plate and add a p-nitrophenylphosphate (pNPP) substrate solution.

  • Measurement: Measure the absorbance at 405 nm after 1 hour.

  • Data Analysis: Normalize the data to the BMP4-only control and plot the dose-response curve. Calculate the IC50 value using non-linear regression analysis.

Visualizations

BMP Signaling Pathway and Inhibition by LDN193189

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand TypeII_R BMP Type II Receptor BMP->TypeII_R binds TypeI_R BMP Type I Receptor (ALK1/2/3/6) TypeII_R->TypeI_R recruits p_TypeI_R Phosphorylated Type I Receptor TypeI_R->p_TypeI_R phosphorylates SMAD158 SMAD1/5/8 p_TypeI_R->SMAD158 phosphorylates p_SMAD158 p-SMAD1/5/8 SMAD158->p_SMAD158 SMAD_complex SMAD Complex p_SMAD158->SMAD_complex binds SMAD4 SMAD4 SMAD4->SMAD_complex binds Gene_Expression Target Gene Expression SMAD_complex->Gene_Expression regulates LDN193189 LDN193189 LDN193189->p_TypeI_R inhibits Lot_Qualification_Workflow start Receive New Lot of LDN193189 doc_review Review Certificate of Analysis start->doc_review solubility_test Perform Solubility Test (e.g., in DMSO) doc_review->solubility_test stock_prep Prepare Stock Solution solubility_test->stock_prep purity_analysis Purity Analysis (HPLC/LC-MS) stock_prep->purity_analysis functional_assay Functional Assay (e.g., C2C12 IC50) stock_prep->functional_assay compare_data Compare with Previous Lots purity_analysis->compare_data functional_assay->compare_data accept Accept Lot for Experimental Use compare_data->accept Data Consistent reject Reject Lot/ Contact Supplier compare_data->reject Data Inconsistent Troubleshooting_Tree start Inconsistent Results with LDN193189 check_stock Is the stock solution fresh and properly stored? start->check_stock yes_stock Yes check_stock->yes_stock no_stock No check_stock->no_stock check_solubility Is there precipitation in the final medium? yes_stock->check_solubility make_fresh_stock Prepare fresh stock and repeat experiment no_stock->make_fresh_stock yes_solubility Yes check_solubility->yes_solubility no_solubility No check_solubility->no_solubility optimize_dilution Optimize dilution method (e.g., lower final DMSO) yes_solubility->optimize_dilution check_assay Are assay controls (positive/negative) behaving as expected? no_solubility->check_assay yes_assay Yes check_assay->yes_assay no_assay No check_assay->no_assay lot_variability Consider Lot-to-Lot Variability yes_assay->lot_variability troubleshoot_assay Troubleshoot general assay conditions (cells, reagents, etc.) no_assay->troubleshoot_assay qualify_lot Perform Lot Qualification (see workflow) lot_variability->qualify_lot

References

Unexpected morphological changes in cells treated with LDN193189

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals observing unexpected morphological changes in cells treated with LDN193189.

Troubleshooting Guide

This guide addresses specific issues users may encounter during their experiments, focusing on unexpected changes in cell morphology.

Question Possible Causes Suggested Solutions
Why are my cells rounding up and detaching after LDN193189 treatment? High Concentration/Cytotoxicity: The concentration of LDN193189 may be too high for your specific cell type, leading to cytotoxicity. Off-target effects can also contribute to cell death.[1] Solvent Toxicity: If using DMSO as a solvent, final concentrations above 0.1% can be toxic to some cells.[2] Suboptimal Cell Health: Pre-existing issues with cell health, such as contamination or high passage number, can be exacerbated by the inhibitor treatment.[3]Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration of LDN193189 for your cell line using a cell viability assay (see Experimental Protocols). Control for Solvent Effects: Ensure the final DMSO concentration is low (ideally ≤ 0.1%) and include a vehicle-only control in your experiments.[1] Ensure Healthy Cell Culture: Use low passage number cells, regularly test for mycoplasma contamination, and ensure optimal culture conditions before starting the experiment.[3]
My cells show altered cytoskeletal organization (e.g., changes in actin filaments). Is this expected? On-Target BMP Pathway Inhibition: The BMP signaling pathway can influence the expression of genes involved in cytoskeletal organization and cell adhesion. Inhibition of this pathway may lead to morphological changes in certain cell types. Off-Target Effects: LDN193189 can inhibit other signaling pathways, such as p38 MAPK and Akt, which are known regulators of the cytoskeleton.[4][5]Investigate Downstream Targets: Use immunofluorescence to visualize changes in key cytoskeletal proteins (e.g., F-actin, α-tubulin). See the protocol below. Analyze Pathway Inhibition: Perform Western blotting to confirm the inhibition of SMAD1/5/8 phosphorylation (on-target) and to check for the inhibition of p38 and Akt phosphorylation (off-target).
I am observing inconsistent morphological changes between experiments. Compound Stability: LDN193189, like many small molecules, can degrade over time, especially with repeated freeze-thaw cycles or improper storage.[1] Variability in Cell Culture: Differences in cell density, passage number, or serum batches can lead to inconsistent cellular responses.[1] Inconsistent Dosing: Inaccurate pipetting or incomplete mixing of the compound in the media can result in variable effective concentrations.Proper Compound Handling: Aliquot the stock solution to avoid repeated freeze-thaw cycles and store it at -20°C or colder, protected from light.[2] Standardize Protocols: Maintain consistent cell culture practices, including seeding density and passage number. Ensure Accurate Dosing: Calibrate pipettes regularly and ensure thorough mixing of LDN193189 in the culture media before adding it to the cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for LDN193189?

A1: LDN193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It specifically targets the ATP-binding site of the type I BMP receptors ALK1, ALK2, ALK3, and ALK6, with high affinity for ALK2 and ALK3.[2][6][7] This inhibition prevents the phosphorylation of downstream mediators SMAD1, SMAD5, and SMAD8, thereby blocking the canonical BMP signaling cascade.[4][8]

Q2: What are the known off-target effects of LDN193189?

A2: While being highly selective for BMP type I receptors, LDN193189 has been shown to have potential off-target effects, particularly at higher concentrations. It can inhibit other signaling pathways, including p38 MAPK and Akt (Protein Kinase B).[4][5] These pathways are involved in a wide range of cellular processes, including cell survival, proliferation, and cytoskeletal dynamics.

Q3: What are the recommended working concentrations for LDN193189?

A3: The effective concentration of LDN193189 can vary significantly depending on the cell type and the specific experimental context. Generally, it is used at concentrations approximately 100-fold lower than its parent compound, Dorsomorphin.[2][6] A typical starting range for in vitro experiments is 5 nM to 500 nM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific application.

Q4: How should I prepare and store LDN193189 stock solutions?

A4: LDN193189 is typically dissolved in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).[2] It is recommended to aliquot the stock solution into smaller working volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C, protected from light.[2] When preparing your working concentration, dilute the stock solution in your cell culture medium immediately before use.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of LDN193189 in your culture medium. Include a vehicle-only control (e.g., DMSO at the highest concentration used). Replace the existing medium with the medium containing the different concentrations of the inhibitor.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-only control.

Immunofluorescence Staining for Cytoskeletal Proteins
  • Cell Culture: Grow cells on glass coverslips in a multi-well plate and treat with the desired concentration of LDN193189 and controls.

  • Fixation: After treatment, wash the cells with PBS and fix them with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize them with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against your proteins of interest (e.g., anti-β-Actin, anti-α-Tubulin) diluted in the blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with fluorescently labeled secondary antibodies diluted in the blocking buffer for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash with PBS and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope and capture images for analysis.

Visualizations

BMP_Signaling_Pathway cluster_membrane Cell Membrane TypeII_R BMP Type II Receptor TypeI_R BMP Type I Receptor (ALK1/2/3/6) TypeII_R->TypeI_R recruits & phosphorylates pSMAD p-SMAD1/5/8 TypeI_R->pSMAD phosphorylates BMP BMP Ligand BMP->TypeII_R binds LDN193189 LDN193189 LDN193189->TypeI_R inhibits Complex p-SMAD/SMAD4 Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus translocates to Transcription Target Gene Transcription Nucleus->Transcription regulates

Caption: Canonical BMP signaling pathway and the inhibitory action of LDN193189.

Troubleshooting_Workflow Start Unexpected Morphological Changes Observed Check1 Is cell viability reduced? Start->Check1 Action1 Perform dose-response and check solvent toxicity Check1->Action1 Yes Check2 Are cytoskeletal changes observed? Check1->Check2 No Conclusion1 Optimize concentration and controls Action1->Conclusion1 Action2 Immunofluorescence for actin/tubulin Check2->Action2 Yes Check3 Are results inconsistent? Check2->Check3 No Conclusion2 Investigate on-target vs. off-target effects Action2->Conclusion2 Action3 Review compound handling & cell culture practices Check3->Action3 Yes Conclusion3 Standardize protocols Action3->Conclusion3

Caption: A workflow for troubleshooting unexpected morphological changes.

Potential_Causes cluster_causes Potential Causes Morphology Unexpected Morphological Changes OnTarget On-Target Effect (BMP Pathway Inhibition) Morphology->OnTarget OffTarget Off-Target Effect (e.g., p38, Akt inhibition) Morphology->OffTarget Experimental Experimental Artifact (Cytotoxicity, Solvent Effect, Poor Cell Health) Morphology->Experimental

References

Minimizing non-specific binding of LDN193189 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize non-specific binding of LDN193189 hydrochloride in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

LDN193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors.[1] It specifically targets Activin Receptor-Like Kinase 2 (ALK2) and ALK3, with IC50 values of 5 nM and 30 nM, respectively.[1] By inhibiting these receptors, LDN193189 blocks the phosphorylation of downstream mediators Smad1, Smad5, and Smad8, thereby inhibiting BMP signaling.[2][3]

Q2: What are the common causes of non-specific binding with small molecule inhibitors like LDN193189?

Non-specific binding of small molecules can be attributed to several factors, including:

  • Hydrophobic interactions: Lipophilic compounds can non-specifically adhere to plasticware, membranes, and proteins.

  • Electrostatic interactions: Charged molecules can interact with oppositely charged surfaces or macromolecules.

  • Poor solubility: Compounds that are not fully dissolved in aqueous assay buffers can form aggregates that trap proteins non-specifically. This compound is sparingly soluble in aqueous solutions, which can contribute to this issue.[4]

  • High compound concentration: Using concentrations significantly above the IC50 can lead to lower affinity, non-specific interactions.

Q3: What are the known off-target effects of LDN193189?

While highly selective for BMP type I receptors, LDN193189 can exhibit off-target activity, especially at higher concentrations. At a concentration of 1 µM, LDN-193189 has been shown to inhibit 21 other kinases by more than 50%.[5] It is crucial to differentiate between non-specific binding and off-target effects. Off-target effects are specific, albeit unintended, interactions with other biological molecules, whereas non-specific binding is a more random adhesion to surfaces and proteins.

Q4: How can I improve the solubility of this compound in my experiments?

This compound is soluble in water up to 50 mM and in DMSO up to 10 mM.[6] However, it is only sparingly soluble in aqueous buffers.[4] To improve solubility and reduce the risk of precipitation:

  • Prepare a concentrated stock solution in DMSO.

  • When diluting into your final aqueous buffer, do so incrementally while vortexing.

  • Avoid storing dilute aqueous solutions for extended periods.[4]

  • The final DMSO concentration in your assay should be kept low (ideally ≤0.1%) to avoid solvent-induced artifacts.

Troubleshooting Guides

Issue 1: High background in Western Blots when using LDN193189.

Possible Cause:

  • Non-specific binding of LDN193189 to the membrane or other proteins.

  • Sub-optimal blocking or washing steps.

Solutions:

  • Optimize Blocking Buffer:

    • Increase the concentration of your blocking agent (e.g., 5% BSA or non-fat dry milk).

    • Add a non-ionic detergent like Tween-20 (0.05-0.1%) to your blocking and wash buffers to disrupt hydrophobic interactions.

  • Modify Wash Buffers:

    • Increase the number and duration of wash steps.

    • Increase the salt concentration (e.g., up to 500 mM NaCl) in your wash buffer to reduce electrostatic interactions.

  • Control for Compound Effects:

    • Run a control lane with your vehicle (e.g., DMSO) at the same final concentration used for LDN193189.

    • Consider including a "no primary antibody" control to ensure the secondary antibody is not the source of the background.

Issue 2: Unexpected bands or altered protein migration in the presence of LDN193189.

Possible Cause:

  • Off-target effects of LDN193189 on other kinases, leading to changes in the phosphorylation state and migration of other proteins.

  • Non-specific binding of the inhibitor to proteins in the lysate, potentially altering their conformation or interaction with other proteins.

Solutions:

  • Distinguish Off-Target Effects from Non-Specific Binding:

    • Perform a dose-response experiment. True off-target effects will likely show a concentration-dependent relationship, while non-specific binding may appear more abruptly at higher concentrations.

    • Consult literature for known off-target effects of LDN193189 at the concentration you are using.[5][7]

  • Optimize Lysate Preparation and Incubation:

    • Pre-clear your lysate with protein A/G beads to remove proteins that non-specifically bind to the beads.

    • Include a non-ionic detergent (e.g., 0.1% Triton X-100) in your lysis buffer.

    • Reduce the incubation time of the lysate with LDN193189 if possible.

Issue 3: Reduced signal of the target protein in immunoprecipitation (IP) followed by Western Blot.

Possible Cause:

  • LDN193189 interfering with the antibody-antigen interaction.

  • Non-specific binding of the inhibitor to the IP beads, hindering the binding of the antibody-protein complex.

Solutions:

  • Optimize IP Protocol:

    • Wash the beads thoroughly with IP wash buffer containing a non-ionic detergent (e.g., 0.1% NP-40 or Triton X-100) before and after incubation with the lysate.

    • Consider adding BSA (e.g., 0.1-0.5 mg/mL) to your IP buffer to block non-specific sites on the beads.

  • Modify Incubation Steps:

    • If possible, perform the IP first to capture the target protein and then introduce LDN193189 during the wash steps or just before elution, depending on the experimental goal.

    • Elute the protein from the beads using a low pH glycine (B1666218) buffer and neutralize immediately, as this can sometimes be gentler than boiling in SDS-PAGE sample buffer and may reduce co-elution of non-specifically bound molecules.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₅H₂₂N₆ · 2HCl[6]
Molecular Weight 479.4 g/mol [6]
Solubility in Water up to 50 mM[6]
Solubility in DMSO up to 10 mM[6]
Aqueous Buffer Solubility Sparingly soluble[4]

Table 2: Recommended Buffer Additives to Minimize Non-Specific Binding

AdditiveTypical ConcentrationPurpose
BSA (Bovine Serum Albumin) 1-5% (blocking), 0.1-0.5 mg/mL (in solution)Blocks non-specific protein binding sites on surfaces.
Tween-20 0.05-0.1% (v/v)Non-ionic detergent to reduce hydrophobic interactions.
Triton X-100 0.1-1% (v/v)Non-ionic detergent for cell lysis and reducing hydrophobic interactions.
NaCl (Sodium Chloride) 150-500 mMReduces non-specific electrostatic interactions.

Experimental Protocols

Protocol 1: Western Blotting with LDN193189 Treatment

  • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors and 0.1% Triton X-100.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Sample Preparation: Prepare samples with Laemmli buffer. For treated samples, ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all samples, including the untreated control.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in Tris-buffered saline with 0.1% Tween-20 (TBST) containing 5% non-fat dry milk or 5% BSA.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in TBST with 5% BSA overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST containing an increased NaCl concentration (e.g., 250 mM).

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody in TBST with 5% non-fat dry milk for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 7.

  • Detection: Detect with an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Immunoprecipitation with LDN193189 Treatment

  • Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors).

  • Pre-clearing: Incubate the lysate with protein A/G agarose (B213101) beads for 30-60 minutes at 4°C to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the primary antibody for 2-4 hours or overnight at 4°C.

    • Add fresh protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads and wash three times with IP wash buffer (IP lysis buffer with NaCl concentration increased to 300-500 mM).

    • Perform a final wash with a buffer containing the baseline salt concentration (150 mM NaCl).

  • Elution: Elute the protein-antibody complex from the beads by boiling in 2X Laemmli sample buffer for 5 minutes.

  • Analysis: Analyze the eluate by Western blotting as described in Protocol 1.

Visualizations

BMP_Signaling_Pathway BMP BMP Ligand Receptor BMP Type I/II Receptor Complex BMP->Receptor Binds Smad158 Smad1/5/8 Receptor->Smad158 Phosphorylates LDN LDN193189 LDN->Receptor Inhibits pSmad158 p-Smad1/5/8 Smad158->pSmad158 Complex p-Smad1/5/8 + Smad4 Complex pSmad158->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Regulates

Caption: BMP signaling pathway and the inhibitory action of LDN193189.

Troubleshooting_Workflow Start High Background or Unexpected Results with LDN193189 CheckSolubility Is LDN193189 fully dissolved in assay buffer? Start->CheckSolubility OptimizeBuffer Optimize Assay Buffer (Add detergent, adjust salt/pH) CheckSolubility->OptimizeBuffer No RunControls Run Proper Controls (Vehicle, no primary Ab) CheckSolubility->RunControls Yes OptimizeBuffer->RunControls DoseResponse Perform Dose-Response Experiment RunControls->DoseResponse EvaluateResults Evaluate Results DoseResponse->EvaluateResults OffTarget Consider Off-Target Effects EvaluateResults->OffTarget Dose-dependent effect NonSpecific Non-Specific Binding EvaluateResults->NonSpecific Threshold effect Resolved Issue Resolved EvaluateResults->Resolved Issue gone

Caption: Troubleshooting workflow for non-specific binding of LDN193189.

Decision_Tree Start Unexpected Effect Observed DoseDependent Is the effect dose-dependent and saturable? Start->DoseDependent Consistent Is the effect consistent with known off-target kinase inhibition? DoseDependent->Consistent Yes Disrupted Is the effect disrupted by detergents or high salt? DoseDependent->Disrupted No OffTarget Likely Off-Target Effect Consistent->OffTarget Yes FurtherInvestigate Further Investigation Needed Consistent->FurtherInvestigate No NonSpecific Likely Non-Specific Binding Disrupted->NonSpecific Yes Disrupted->FurtherInvestigate No

Caption: Differentiating between non-specific binding and off-target effects.

References

LDN193189 hydrochloride effect on cell proliferation rates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of LDN193189 hydrochloride in cell proliferation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

LDN193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2] It specifically targets the ATP-binding site of the intracellular kinase domain of BMP type I receptors, including ALK1, ALK2, ALK3, and ALK6, thereby preventing their phosphorylation and activation.[1] This blockade inhibits the downstream signaling cascade, including both the canonical Smad pathway (Smad1/5/8 phosphorylation) and non-Smad pathways like p38 MAPK and Akt.[3][4]

Q2: What is the effect of LDN193189 on cell proliferation?

The effect of LDN193189 on cell proliferation is context-dependent and varies significantly across different cell types.

  • Inhibition of Proliferation: In many cancer cell lines, LDN193189 has been shown to inhibit or prevent cell proliferation. This has been observed in ovarian, prostate, and breast cancer cells.[1][2][5]

  • Induction of Differentiation: In contrast, in pluripotent stem cells and neural progenitor cells, LDN193189 is often used to promote differentiation into specific lineages, such as neurons.[2]

Q3: What are the recommended working concentrations for LDN193189 in cell culture?

The optimal concentration of LDN193189 depends on the cell type and the specific experimental goals. However, a general range can be recommended based on its IC50 values for its primary targets.

  • For inhibiting BMP signaling: Concentrations in the low nanomolar range (5-100 nM) are typically effective for blocking ALK receptor activity.

  • For cell proliferation assays: A wider range, often from low nanomolar to low micromolar (e.g., 0.1 µM to 10 µM), is commonly tested to determine the dose-response relationship.[1]

It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Q4: How should I prepare and store this compound?

This compound is typically a solid. For cell culture experiments, it is recommended to prepare a concentrated stock solution in a suitable solvent, such as DMSO.

  • Reconstitution: Dissolve the solid in DMSO to create a stock solution (e.g., 10 mM).

  • Storage: Store the stock solution at -20°C. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of LDN193189 on its primary targets and its effect on the proliferation of various cancer cell lines.

Table 1: Inhibitory Concentration (IC50) of LDN193189 on ALK Receptors

TargetIC50 (nM)
ALK10.8
ALK20.8
ALK35.3
ALK616.7

Data sourced from STEMCELL Technologies.[2]

Table 2: IC50 Values of LDN193189 for Cell Proliferation in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
Hs-633TFibrosarcoma0.299
EW-13Ewing's Sarcoma0.415
KU812Chronic Myeloid Leukemia0.429
KP-N-YSNeuroblastoma0.447
MOLT-13T-cell Leukemia0.460
MLMAHairy Cell Leukemia0.460
SU-DHL-16B-cell Lymphoma0.479
RCC-JFKidney Cancer0.497
NOS-1Osteosarcoma0.499
Hs-939-TMelanoma0.515
U-2-OSOsteosarcoma0.523
IMR-5Neuroblastoma0.531
786-0Kidney Cancer0.552
VMRC-RCZKidney Cancer0.556
HCC1395Breast Cancer0.586
A704Kidney Cancer0.589
SU-DHL-8B-cell Lymphoma0.597
DELLymphoid Neoplasm0.637
NU-DUL-1B-cell Lymphoma0.639
SU-DHL-10B-cell Lymphoma0.647
GA-10Burkitt Lymphoma0.650
JurkatT-cell Leukemia0.659
KYSE-520Esophageal Cancer0.665
SRLymphoid Neoplasm0.691
CESSAcute Myeloid Leukemia0.701

Data is derived from the Genomics of Drug Sensitivity in Cancer database. The IC50 values represent the concentration of LDN193189 required to inhibit cell proliferation by 50%.[6]

Experimental Protocols

Cell Proliferation Assessment using MTT Assay

This protocol outlines a general procedure for assessing cell proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: The following day, treat the cells with a range of LDN193189 concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Cell Proliferation Assessment using BrdU Assay

This protocol provides a general guideline for the BrdU (Bromodeoxyuridine) incorporation assay, a method for quantifying DNA synthesis.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • BrdU labeling solution

  • Fixing/denaturing solution

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with LDN193189 as described in the MTT assay protocol.

  • BrdU Labeling: Towards the end of the treatment period (e.g., the last 2-4 hours), add BrdU labeling solution to each well and incubate.

  • Fixation and Denaturation: After incubation, remove the medium and fix the cells. Then, add a denaturing solution to expose the incorporated BrdU.

  • Antibody Incubation: Wash the cells and incubate with an anti-BrdU primary antibody, followed by incubation with an HRP-conjugated secondary antibody.

  • Signal Development: Add TMB substrate and incubate until a color change is observed.

  • Stopping the Reaction: Add a stop solution to halt the color development.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Quantify the amount of BrdU incorporation as a measure of cell proliferation.

Visualizations

BMP_Signaling_Pathway BMP BMP Ligand TypeII_R BMP Type II Receptor BMP->TypeII_R Binds TypeI_R BMP Type I Receptor (ALK1/2/3/6) TypeII_R->TypeI_R Activates SMAD158 p-SMAD1/5/8 TypeI_R->SMAD158 Phosphorylates NonSMAD Non-SMAD Pathways (p38, Akt) TypeI_R->NonSMAD Activates LDN193189 LDN193189 LDN193189->TypeI_R Inhibits Complex SMAD Complex SMAD158->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Differentiation) Complex->Transcription Regulates CellularResponse Cellular Response Transcription->CellularResponse NonSMAD->CellularResponse

Caption: BMP signaling pathway and the inhibitory action of LDN193189.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Culture Cells SeedCells 3. Seed Cells in 96-well Plate CellCulture->SeedCells PrepareDrug 2. Prepare LDN193189 Stock Solution TreatCells 4. Treat with LDN193189 (Dose-Response) PrepareDrug->TreatCells SeedCells->TreatCells Incubate 5. Incubate for Desired Time TreatCells->Incubate AddReagent 6. Add Proliferation Assay Reagent (MTT or BrdU) Incubate->AddReagent Measure 7. Measure Signal (Absorbance) AddReagent->Measure Analyze 8. Calculate % Viability and IC50 Measure->Analyze

Caption: A typical experimental workflow for a cell proliferation assay.

Troubleshooting_Tree Start Problem with LDN193189 Experiment NoEffect No or Low Inhibition of Proliferation Start->NoEffect HighVariability High Variability Between Replicates Start->HighVariability UnexpectedIncrease Unexpected Increase in Proliferation Start->UnexpectedIncrease CellDeath Excessive Cell Death at Low Concentrations Start->CellDeath CheckConcentration CheckConcentration NoEffect->CheckConcentration Is concentration optimal? CheckSeeding CheckSeeding HighVariability->CheckSeeding Is cell seeding uniform? OffTarget OffTarget UnexpectedIncrease->OffTarget Consider Off-Target Effects or Context-Dependent Response CheckSolvent CheckSolvent CellDeath->CheckSolvent Is final DMSO concentration >0.1%? DoseResponse DoseResponse CheckConcentration->DoseResponse No CheckActivity CheckActivity CheckConcentration->CheckActivity Yes DoseResponse->NoEffect Perform Dose-Response CheckStock CheckStock CheckActivity->CheckStock Is compound active? NewStock NewStock CheckStock->NewStock No CheckPathway CheckPathway CheckStock->CheckPathway Yes NewStock->NoEffect Prepare Fresh Stock WesternBlot WesternBlot CheckPathway->WesternBlot Is BMP pathway active? WesternBlot->NoEffect Confirm with Western Blot (pSMAD1/5/8) ReviewTechnique ReviewTechnique CheckSeeding->ReviewTechnique No CheckEdgeEffects CheckEdgeEffects CheckSeeding->CheckEdgeEffects Yes ReviewTechnique->HighVariability Review Pipetting Technique AvoidEdges AvoidEdges CheckEdgeEffects->AvoidEdges Are edge effects present? AvoidEdges->HighVariability Avoid Using Outer Wells ReviewLiterature ReviewLiterature OffTarget->ReviewLiterature Review Literature for Cell Type ReduceDMSO ReduceDMSO CheckSolvent->ReduceDMSO Yes CheckCytotoxicity CheckCytotoxicity CheckSolvent->CheckCytotoxicity No ReduceDMSO->CellDeath Reduce DMSO Concentration LowerConcentration LowerConcentration CheckCytotoxicity->LowerConcentration Is compound cytotoxic to this cell line? LowerConcentration->CellDeath Test Lower Concentrations

Caption: A troubleshooting decision tree for LDN193189 experiments.

Troubleshooting Guide

Issue 1: No significant inhibition of cell proliferation is observed.

  • Question: Have you performed a dose-response curve to determine the optimal concentration?

    • Answer: The IC50 for proliferation can vary significantly between cell lines. It is crucial to test a wide range of concentrations (e.g., from 1 nM to 10 µM) to identify the effective dose for your specific cells.

  • Question: Is your LDN193189 stock solution active?

    • Answer: Improper storage or repeated freeze-thaw cycles can degrade the compound. Prepare a fresh stock solution and re-run the experiment.

  • Question: Is the BMP signaling pathway active and driving proliferation in your cell model?

    • Answer: LDN193189 will only inhibit proliferation if the BMP pathway is a key driver of cell growth. You can confirm pathway activity by performing a western blot for phosphorylated SMAD1/5/8 before and after treatment.

Issue 2: High variability in results between replicate wells.

  • Question: Is your cell seeding density uniform across the plate?

    • Answer: Inconsistent cell numbers at the start of the experiment will lead to variable results. Ensure proper mixing of the cell suspension before and during plating. Practice consistent pipetting techniques.

  • Question: Are you observing "edge effects" in your 96-well plate?

    • Answer: Wells on the edge of the plate are more prone to evaporation, which can concentrate the media and affect cell growth. To minimize this, you can avoid using the outer wells or fill them with sterile PBS.

Issue 3: An unexpected increase in cell proliferation is observed at certain concentrations.

  • Question: Could this be an off-target effect or a context-dependent response?

    • Answer: While LDN193189 is a potent BMP inhibitor, it can have off-target effects at higher concentrations.[3][4] Additionally, in some specific cellular contexts, inhibition of the BMP pathway might paradoxically promote proliferation. For instance, in vivo studies have unexpectedly shown that LDN193189 can enhance metastasis development in certain breast cancer models.[6][7] Review the literature for studies using LDN193189 in your specific cell type or a similar one.

Issue 4: Excessive cell death is observed even at low concentrations.

  • Question: What is the final concentration of the solvent (e.g., DMSO) in your cell culture medium?

    • Answer: High concentrations of DMSO can be toxic to cells. Ensure the final concentration does not exceed 0.1%.

  • Question: Is it possible that your cell line is particularly sensitive to the inhibition of the BMP pathway?

    • Answer: For some cell types, the BMP pathway is crucial for survival. In such cases, its inhibition could lead to apoptosis. Consider performing a cell viability assay that can distinguish between cytostatic and cytotoxic effects. You may also need to test a lower range of LDN193189 concentrations.

References

Validation & Comparative

A Head-to-Head Comparison: LDN193189 Hydrochloride vs. Dorsomorphin in BMP Signaling Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of BMP signaling inhibitors, the choice between LDN193189 hydrochloride and its parent compound, Dorsomorphin, is a critical one. This guide provides an objective comparison of their potency and selectivity, supported by experimental data, to inform inhibitor selection for studies in developmental biology, tissue regeneration, and disease modeling.

Potency: LDN193189 Demonstrates Significantly Higher Potency

This compound, a derivative of Dorsomorphin, exhibits substantially greater potency in inhibiting Bone Morphogenetic Protein (BMP) type I receptors.[1][2][3] This enhanced potency allows for its use at approximately 100-fold lower concentrations than Dorsomorphin.[1][3]

The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), with a lower value indicating higher potency. The table below summarizes the IC50 values for both compounds against various BMP type I receptors (also known as Activin receptor-like kinases or ALKs).

Target KinaseThis compound IC50 (nM)Dorsomorphin IC50 (nM)Fold Difference (approx.)
ALK1 (ACVRL1) 0.8[1][3][4][5][6]--
ALK2 (ACVR1) 0.8 - 5[1][3][4][5][6][7][8][9][10][11]107.9 - 148.1[12]~135-185x
ALK3 (BMPR1A) 5.3 - 30[1][4][6][7][8][9][10][11]--
ALK6 (BMPR1B) 16.7[1][3][4][6]--
BMP4-mediated Smad1/5/8 phosphorylation 5[4][5][9][13]470[13]94x

Note: Direct IC50 values for Dorsomorphin against ALK1, ALK3, and ALK6 are not as consistently reported in the literature as for ALK2. However, it is established that Dorsomorphin inhibits ALK2, ALK3, and ALK6.[14][15][16][17][18]

Selectivity: LDN193189 Offers a More Targeted Inhibition Profile

While both compounds target the BMP pathway, LDN193189 exhibits a more selective inhibition profile compared to Dorsomorphin. Dorsomorphin, also known as Compound C, is a potent inhibitor of AMP-activated protein kinase (AMPK) with a Ki of 109 nM.[14][18][19][20] This off-target activity can confound experimental results where specific inhibition of BMP signaling is desired.

LDN193189 was developed to have increased selectivity for BMP receptors over other kinases, including AMPK and VEGFR2.[12] It demonstrates over 200-fold selectivity for BMP signaling versus the TGF-β pathway.[4][9][13]

Off-Target KinaseThis compound IC50 (nM)Dorsomorphin IC50 (nM)
AMPK 1122[12]109 (Ki)[18][19][20], 234.6[12]
KDR (VEGFR2) 214.7[12]25.1[12]
ALK5 (TGFβR1) ≥ 500[11][13]10,760[12]

Signaling Pathways and Mechanism of Action

Both LDN193189 and Dorsomorphin act as ATP-competitive inhibitors of the kinase domain of BMP type I receptors. By binding to these receptors, they prevent the phosphorylation of downstream signaling molecules, primarily the receptor-regulated SMADs (R-SMADs) 1, 5, and 8.[17][21][22] This inhibition blocks the canonical BMP signaling cascade, which is crucial for a multitude of cellular processes including differentiation, proliferation, and apoptosis.[21][22]

The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors.[21][23] The constitutively active type II receptor then phosphorylates and activates the type I receptor, which in turn phosphorylates R-SMADs.[21] Phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4, and translocate to the nucleus to regulate target gene expression.[21][22]

Below is a diagram illustrating the canonical BMP/SMAD signaling pathway and the point of inhibition by LDN193189 and Dorsomorphin.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_ligand BMP Ligand TypeII_R BMP Type II Receptor TypeI_R BMP Type I Receptor (ALK2/3/6) BMP_ligand->TypeI_R TypeII_R->TypeI_R R_SMAD R-SMAD (1/5/8) TypeI_R->R_SMAD P p_R_SMAD p-R-SMAD R_SMAD->p_R_SMAD Complex p-R-SMAD/Co-SMAD Complex p_R_SMAD->Complex Co_SMAD Co-SMAD (SMAD4) Co_SMAD->Complex Gene_Expression Target Gene Expression Complex->Gene_Expression Inhibitor LDN193189 / Dorsomorphin Inhibitor->TypeI_R Inhibits ALP_Assay_Workflow start Start seed_cells Seed C2C12 cells in 96-well plate start->seed_cells attach Allow cells to attach overnight seed_cells->attach add_media Replace with differentiation medium + BMP ligand attach->add_media add_inhibitor Add inhibitor at various concentrations add_media->add_inhibitor incubate Incubate for 3-6 days add_inhibitor->incubate lyse_cells Wash and lyse cells incubate->lyse_cells transfer_lysate Transfer lysate to new plate lyse_cells->transfer_lysate add_substrate Add ALP substrate (pNPP) transfer_lysate->add_substrate measure_absorbance Measure absorbance at 405 nm add_substrate->measure_absorbance calculate_inhibition Calculate % inhibition and determine IC50 measure_absorbance->calculate_inhibition end_process End calculate_inhibition->end_process

References

A Head-to-Head Battle of BMP Inhibitors: LDN193189 vs. DMH1

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of cellular signaling, Bone Morphogenetic Proteins (BMPs) play a pivotal role in a vast array of biological processes, from embryonic development to tissue homeostasis. The ability to precisely modulate the BMP signaling pathway is a critical tool for researchers in developmental biology, regenerative medicine, and cancer therapeutics. Two of the most prominent small molecule inhibitors used to achieve this are LDN193189 and Dorsomorphin Homolog 1 (DMH1). This guide provides a comprehensive comparison of these two compounds, supported by experimental data, to aid researchers in selecting the optimal inhibitor for their specific needs.

At a Glance: Potency and Selectivity

Both LDN193189 and DMH1 are potent inhibitors of the BMP type I receptors, primarily targeting the Activin receptor-like kinases (ALKs). However, they exhibit distinct profiles in terms of their potency against specific ALK family members and their selectivity over other signaling pathways. DMH1 is generally considered a more selective inhibitor of the BMP pathway compared to LDN193189.[1]

TargetLDN193189 IC₅₀ (nM)DMH1 IC₅₀ (nM)
ALK10.827
ALK20.8, 513 - 108, 107.9
ALK35.3, 30<5
ALK616.747.6
ALK4≥ 500No detectable inhibition
ALK5≥ 500No detectable inhibition
VEGFR2Lower selectivityNo detectable inhibition
AMPKLower selectivityNo detectable inhibition

Note: IC₅₀ values are compiled from multiple sources and may vary depending on the specific assay conditions.

LDN193189 demonstrates high potency against ALK1, ALK2, ALK3, and ALK6.[2] In contrast, DMH1 shows a strong preference for ALK2 and ALK3, with significantly less activity against ALK1 and ALK6.[1] Crucially, DMH1 exhibits negligible inhibition of the TGF-β type I receptors ALK4 and ALK5, as well as VEGFR2 and AMPK, making it a more specific tool for dissecting BMP-specific signaling events.[1][3] LDN193189, while highly potent, has been shown to have some off-target effects on the TGF-β pathway and other kinases.[3][4]

Delving Deeper: Impact on Signaling Pathways

The primary mechanism by which both LDN193189 and DMH1 inhibit BMP signaling is by blocking the phosphorylation of downstream SMAD proteins (SMAD1/5/8). This prevents their translocation to the nucleus and subsequent regulation of target gene expression. However, their differential selectivity has implications for their effects on non-canonical BMP signaling pathways. Notably, unlike LDN193189, DMH1 has been reported to have no inhibitory effect on the p38/MAPK non-canonical pathway, further highlighting its specificity for the canonical SMAD-dependent pathway.[3]

Below is a diagram illustrating the canonical BMP signaling pathway and the points of inhibition for LDN193189 and DMH1.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand TypeII_R Type II Receptor (e.g., BMPR2) BMP->TypeII_R Binds TypeI_R Type I Receptor (ALK1/2/3/6) TypeII_R->TypeI_R Recruits & Phosphorylates SMAD158 SMAD1/5/8 TypeI_R->SMAD158 Phosphorylates p38 p38 MAPK TypeI_R->p38 Activates (Non-canonical) pSMAD158 p-SMAD1/5/8 SMAD_complex SMAD Complex pSMAD158->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Gene Target Gene Transcription SMAD_complex->Gene Translocates & Regulates LDN193189 LDN193189 LDN193189->TypeI_R DMH1 DMH1 DMH1->TypeI_R

Canonical BMP signaling pathway and inhibitor targets.

Experimental Corner: Methodologies for Comparison

To rigorously compare the efficacy and selectivity of LDN193189 and DMH1, several key experiments are typically employed. Below are detailed methodologies for two common assays.

Luciferase Reporter Assay for BMP Signaling Activity

This assay quantifies the transcriptional activity of the BMP signaling pathway.

Principle: Cells are transfected with a reporter plasmid containing a BMP-responsive element (BRE) linked to a luciferase gene. Activation of the BMP pathway leads to the expression of luciferase, which can be measured as luminescence.

Protocol:

  • Cell Culture and Transfection:

    • Plate C2C12 or HEK293T cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well.

    • Co-transfect the cells with a BRE-luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

    • Incubate for 24 hours.

  • Inhibitor and Ligand Treatment:

    • Pre-treat the cells with varying concentrations of LDN193189 or DMH1 (e.g., 0.1 nM to 10 µM) for 1-2 hours.

    • Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP4) for 16-24 hours.

  • Lysis and Luminescence Measurement:

    • Lyse the cells using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percentage of inhibition relative to the BMP-stimulated control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Luciferase_Assay_Workflow start Plate Cells (e.g., C2C12) transfect Transfect with BRE-Luciferase & Renilla start->transfect pretreat Pre-treat with LDN193189 or DMH1 transfect->pretreat stimulate Stimulate with BMP Ligand pretreat->stimulate lyse Lyse Cells stimulate->lyse measure Measure Luminescence (Firefly & Renilla) lyse->measure analyze Analyze Data (Normalize & Calculate IC₅₀) measure->analyze

Workflow for a BMP luciferase reporter assay.
Western Blot for Phospho-SMAD1/5/8

This assay directly measures the phosphorylation of the key downstream effectors of the BMP pathway.

Principle: Western blotting is used to detect the levels of phosphorylated SMAD1/5/8 in cell lysates following treatment with BMP ligand and inhibitors.

Protocol:

  • Cell Culture and Treatment:

    • Plate C2C12 or other responsive cells and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours.

    • Pre-treat with LDN193189 or DMH1 for 1 hour.

    • Stimulate with a BMP ligand (e.g., 100 ng/mL BMP4) for 30-60 minutes.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-SMAD1/5/8 overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence imager.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion: Making the Right Choice

The choice between LDN193189 and DMH1 ultimately depends on the specific experimental goals.

  • For highly specific inhibition of the canonical BMP-SMAD pathway , with minimal interference from other signaling cascades, DMH1 is the superior choice . Its high selectivity for ALK2 and ALK3, coupled with its lack of effect on the TGF-β and p38/MAPK pathways, makes it an ideal tool for precise pathway dissection.[1][3]

  • When broad and potent inhibition of multiple BMP type I receptors (ALK1/2/3/6) is desired , LDN193189 may be more suitable . However, researchers must be mindful of its potential off-target effects and may need to include appropriate controls to account for them.

By carefully considering the data presented and the specific requirements of their research, scientists can confidently select the most appropriate BMP inhibitor to advance their understanding of this critical signaling pathway.

References

Validating the Inhibitory Effect of LDN193189 on pSMAD1/5/8: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of LDN193189 and its alternatives for inhibiting the phosphorylation of SMAD1/5/8 (pSMAD1/5/8), a key step in the Bone Morphogenetic Protein (BMP) signaling pathway. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to assist researchers in selecting the most appropriate inhibitor for their studies.

Comparative Analysis of BMP Pathway Inhibitors

LDN193189 is a potent and selective inhibitor of the BMP type I receptors ALK2 and ALK3. Its efficacy in blocking SMAD1/5/8 phosphorylation is significantly higher than that of its structural predecessor, Dorsomorphin. Another common alternative is Noggin, a secreted protein that acts as a natural antagonist by directly binding to BMP ligands.

The following table summarizes the quantitative comparison of these inhibitors based on their half-maximal inhibitory concentration (IC50) for pSMAD1/5/8.

InhibitorTargetIC50 for pSMAD1/5/8 InhibitionKey Characteristics
LDN193189 ALK2/ALK3 (BMP Type I Receptors)~5 nM[1][2]High potency and selectivity for BMP pathway over TGF-β signaling.[1]
Dorsomorphin ALK2/ALK3/ALK6 (BMP Type I Receptors), AMPK, VEGFR2~470 nM[1]Less potent and less specific than LDN193189, with known off-target effects.
Noggin BMP Ligands (e.g., BMP2, BMP4, BMP7)Variable (depends on ligand concentration)Natural antagonist, acts extracellularly by sequestering BMP ligands.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Binds Noggin Noggin Noggin->BMP Ligand Inhibits binding Type I Receptor (ALK2/3) Type I Receptor (ALK2/3) Type II Receptor->Type I Receptor (ALK2/3) Recruits & Phosphorylates pSMAD158 pSMAD1/5/8 Type I Receptor (ALK2/3)->pSMAD158 Phosphorylates SMAD Complex SMAD Complex pSMAD158->SMAD Complex Binds to SMAD4 SMAD4 SMAD4->SMAD Complex Binds to Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Translocates to nucleus & Regulates LDN193189 LDN193189 LDN193189->Type I Receptor (ALK2/3) Inhibits kinase activity Dorsomorphin Dorsomorphin Dorsomorphin->Type I Receptor (ALK2/3) Inhibits kinase activity

Caption: BMP/SMAD Signaling Pathway and Inhibition.

Western_Blot_Workflow cluster_treatment Cell Treatment cluster_protein_analysis Protein Analysis cluster_detection Immunodetection A Seed Cells B Starve Cells A->B C Pre-treat with Inhibitor (LDN193189, Dorsomorphin, or Noggin) B->C D Stimulate with BMP Ligand C->D E Cell Lysis D->E F Protein Quantification (BCA Assay) E->F G SDS-PAGE F->G H Protein Transfer to PVDF Membrane G->H I Blocking H->I J Primary Antibody Incubation (anti-pSMAD1/5/8) I->J K Secondary Antibody Incubation (HRP-conjugated) J->K L Chemiluminescent Detection K->L M Imaging and Densitometry L->M

Caption: Western Blot Workflow for pSMAD1/5/8.

Detailed Experimental Protocol: Western Blot for pSMAD1/5/8

This protocol outlines the steps to validate the effect of LDN193189 on BMP-induced SMAD1/5/8 phosphorylation.

1. Cell Culture and Treatment:

  • Seed appropriate cells (e.g., C2C12, HEK293) in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 4-6 hours prior to treatment.

  • Pre-incubate the cells with the desired concentration of LDN193189 or alternative inhibitor (e.g., Dorsomorphin, Noggin) for 1-2 hours. A vehicle control (e.g., DMSO) should be included.

  • Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP2 or BMP4) for 30-60 minutes. Include an unstimulated control.

2. Cell Lysis and Protein Quantification:

  • Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells on ice using RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new tube.

  • Determine the protein concentration of each sample using a BCA protein assay kit.

3. SDS-PAGE and Western Blotting:

  • Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Separate the protein samples on a 10% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunodetection:

  • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated SMAD1/5/8 (e.g., anti-pSMAD1/5/8, typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, typically diluted 1:2000-1:5000 in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

5. Detection and Analysis:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate.

  • Capture the chemiluminescent signal using a digital imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total SMAD1 or a housekeeping protein like β-actin or GAPDH.

  • Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the pSMAD1/5/8 signal to the total SMAD1 or housekeeping protein signal.

References

A Researcher's Guide to Control Experiments for LDN193189 Hydrochloride Studies

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Methodologies and Performance Data for Robust BMP Signaling Inhibition Analysis

For researchers, scientists, and drug development professionals investigating the Bone Morphogenetic Protein (BMP) signaling pathway, LDN193189 hydrochloride stands out as a potent and selective inhibitor. Its efficacy in targeting the BMP type I receptors, specifically ALK2 and ALK3, thereby preventing the phosphorylation of SMAD1/5/8, has made it a valuable tool.[1][2] However, the integrity of any study hinges on the rigor of its experimental design, particularly the implementation of appropriate controls. This guide provides a comparative overview of essential control experiments for studies involving LDN193189, complete with detailed protocols and supporting data to ensure the generation of reproducible and reliable results.

The Cornerstone of Conclusive Data: Essential Controls

To unequivocally attribute observed effects to the inhibitory action of LDN193189, a well-defined set of controls is paramount. These controls serve to eliminate confounding variables and validate the experimental system.

  • Negative Control (Vehicle Control): Given that this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) for in vitro studies, a vehicle control is indispensable.[3][4] This control group consists of cells treated with the same concentration of DMSO as the experimental group receiving LDN193189. This practice ensures that any observed cellular changes are a direct result of the inhibitor and not the solvent.

  • Positive Control (BMP Ligand Stimulation): To confirm that the cellular model is responsive to BMP signaling, a positive control is essential. This involves treating cells with a known BMP ligand, such as BMP2, BMP4, or BMP6.[3] A robust response in the positive control group, such as a marked increase in SMAD1/5/8 phosphorylation, validates the competency of the signaling pathway in the experimental system.

  • Comparative Control (Alternative Inhibitor): To benchmark the performance of LDN193189, it is often compared with its parent compound, Dorsomorphin.[4] LDN193189 was developed as a more potent and selective derivative of Dorsomorphin.[2] Including Dorsomorphin in experiments allows for a direct comparison of efficacy and specificity.

Quantitative Comparison of LDN193189 and Dorsomorphin

The enhanced potency of LDN193189 over Dorsomorphin is evident in their respective half-maximal inhibitory concentrations (IC50). The following table summarizes key quantitative data, highlighting the superior inhibitory activity of LDN193189.

InhibitorTargetIC50 (in vitro kinase assay)Reference
LDN193189 ALK10.8 nM[1]
ALK20.8 nM[1]
ALK35.3 nM[1]
ALK616.7 nM[1]
Dorsomorphin ALK2~100-200 nM (estimated based on relative potency)[2]
ALK3~100-200 nM (estimated based on relative potency)[2]
ALK6~100-200 nM (estimated based on relative potency)[2]

Key Experimental Protocols

To assess the impact of LDN193189 on the BMP signaling pathway, several key experiments are routinely performed. Detailed methodologies for these assays are provided below.

Western Blotting for Phosphorylated SMAD1/5/8

This technique is fundamental for directly measuring the inhibition of the canonical BMP signaling pathway.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., C2C12 myoblasts) and grow to 70-80% confluency.[3] Starve cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours.

  • Inhibitor Pre-treatment: Pre-incubate the cells with LDN193189 (e.g., 100 nM) or the vehicle control (DMSO) for 1-2 hours.[5]

  • BMP Stimulation: Add a BMP ligand (e.g., 50 ng/mL BMP2) to the appropriate wells and incubate for 30-60 minutes.[3]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.[6]

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6] Incubate with a primary antibody against phosphorylated SMAD1/5/8 (pSMAD1/5/8) overnight at 4°C.[7]

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[6]

  • Normalization: Strip the membrane and re-probe with an antibody for total SMAD1 and a loading control (e.g., GAPDH or β-actin) to normalize the data.[8]

Quantitative PCR (qPCR) for BMP Target Gene Expression

This method quantifies the downstream effects of BMP signaling inhibition by measuring the expression of target genes such as Inhibitor of DNA binding 1 (ID1) and HES Related Family BHLH Transcription Factor With YRPW Motif 1 (HEY1).[9][10]

Protocol:

  • Cell Treatment and RNA Extraction: Treat cells as described in the Western Blotting protocol. Following treatment, lyse the cells and extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for the target genes (e.g., ID1, HEY1) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Analyze the qPCR data using the delta-delta Ct method to determine the relative fold change in gene expression between the different treatment groups.[11]

Alkaline Phosphatase (ALP) Activity Assay

This colorimetric or fluorometric assay is a functional readout of osteogenic differentiation, a process often induced by BMP signaling in cell types like C2C12.[12][13]

Protocol:

  • Cell Seeding and Treatment: Seed C2C12 cells in a 96-well plate.[1] Treat the cells with LDN193189, controls, and BMP ligand as required for the experiment. The treatment duration can range from 3 to 7 days, with media changes every 2-3 days.[12][14]

  • Cell Lysis: Wash the cells with PBS and lyse them using a lysis buffer (e.g., 0.1% Triton X-100 in PBS).[14]

  • ALP Reaction: Add a substrate solution, such as p-nitrophenyl phosphate (B84403) (pNPP) for a colorimetric assay or 4-methylumbelliferyl phosphate (4-MUP) for a fluorescent assay, to each well.[1][13]

  • Measurement: Incubate the plate at 37°C and measure the absorbance (at 405 nm for pNPP) or fluorescence at appropriate time points.[1]

  • Normalization: In a parallel plate, perform a cell viability assay (e.g., MTT or PrestoBlue) to normalize the ALP activity to the cell number.[12]

Visualizing the Pathway and Process

To further clarify the mechanism of action and experimental design, the following diagrams illustrate the BMP/SMAD signaling pathway and a typical experimental workflow.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Binds Type I Receptor (ALK2/3) Type I Receptor (ALK2/3) Type II Receptor->Type I Receptor (ALK2/3) p-Type I Receptor p-Type I Receptor SMAD1/5/8 SMAD1/5/8 p-Type I Receptor->SMAD1/5/8 Phosphorylates pSMAD1/5/8 pSMAD1/5/8 SMAD Complex SMAD Complex pSMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Nucleus Nucleus SMAD Complex->Nucleus Translocates to Target Gene Expression Target Gene Expression Nucleus->Target Gene Expression Regulates LDN193189 LDN193189 LDN193189->p-Type I Receptor Inhibits Kinase Activity

Caption: BMP/SMAD signaling pathway and the inhibitory action of LDN193189.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Groups cluster_analysis Downstream Analysis A 1. Cell Culture (e.g., C2C12 cells) B 2. Serum Starvation A->B C Vehicle Control (DMSO) B->C D Positive Control (+ BMP Ligand) B->D E LDN193189 (+ BMP Ligand) B->E F Dorsomorphin (+ BMP Ligand) B->F G Western Blot (pSMAD1/5/8) C->G H qPCR (Target Genes: ID1, HEY1) C->H I Functional Assay (e.g., ALP Activity) C->I D->G D->H D->I E->G E->H E->I F->G F->H F->I J Data Analysis & Comparison G->J H->J I->J

Caption: A typical experimental workflow for evaluating LDN193189 efficacy.

References

LDN193189 Hydrochloride: A Comparative Guide to its Selectivity for the BMP Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

LDN193189 hydrochloride is a potent and highly selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. Its remarkable selectivity for BMP over the closely related Transforming Growth Factor-β (TGF-β) pathway has established it as a critical tool in dissecting the distinct roles of these pathways in various biological processes, from embryonic development to disease pathology. This guide provides a comprehensive comparison of LDN193189's activity on both pathways, supported by quantitative data and detailed experimental methodologies.

Unraveling the BMP and TGF-β Signaling Cascades

Both BMP and TGF-β signaling pathways are initiated by ligands binding to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding event leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates downstream effector proteins known as SMADs. The BMP pathway primarily signals through SMAD1, SMAD5, and SMAD8, while the TGF-β pathway utilizes SMAD2 and SMAD3. These activated SMADs then form a complex with SMAD4 and translocate to the nucleus to regulate target gene expression.

BMP_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_ligand BMP Ligand TypeII_R Type II Receptor (BMPR2, ActRIIA/B) BMP_ligand->TypeII_R TypeI_R Type I Receptor (ALK1/2/3/6) TypeII_R->TypeI_R p_TypeI_R Phosphorylated Type I Receptor SMAD158 SMAD1/5/8 p_TypeI_R->SMAD158 Phosphorylates p_SMAD158 p-SMAD1/5/8 SMAD_complex_BMP SMAD1/5/8-SMAD4 Complex p_SMAD158->SMAD_complex_BMP SMAD4_BMP SMAD4 SMAD4_BMP->SMAD_complex_BMP SMAD_complex_nuc_BMP SMAD1/5/8-SMAD4 Complex SMAD_complex_BMP->SMAD_complex_nuc_BMP Translocation Target_Gene_BMP Target Gene Expression SMAD_complex_nuc_BMP->Target_Gene_BMP Regulates

Figure 1: Simplified BMP Signaling Pathway.

TGFB_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFB_ligand TGF-β Ligand TypeII_R Type II Receptor (TGFβRII) TGFB_ligand->TypeII_R TypeI_R Type I Receptor (ALK4/5/7) TypeII_R->TypeI_R p_TypeI_R Phosphorylated Type I Receptor SMAD23 SMAD2/3 p_TypeI_R->SMAD23 Phosphorylates p_SMAD23 p-SMAD2/3 SMAD_complex_TGFB SMAD2/3-SMAD4 Complex p_SMAD23->SMAD_complex_TGFB SMAD4_TGFB SMAD4 SMAD4_TGFB->SMAD_complex_TGFB SMAD_complex_nuc_TGFB SMAD2/3-SMAD4 Complex SMAD_complex_TGFB->SMAD_complex_nuc_TGFB Translocation Target_Gene_TGFB Target Gene Expression SMAD_complex_nuc_TGFB->Target_Gene_TGFB Regulates

Figure 2: Simplified TGF-β Signaling Pathway.

Quantitative Comparison of Inhibitory Activity

LDN193189 exhibits a significantly higher potency for BMP type I receptors (ALK1, ALK2, ALK3, and ALK6) compared to TGF-β type I receptors (ALK4, ALK5, and ALK7). This selectivity is evident from the half-maximal inhibitory concentration (IC50) values obtained from various in vitro and cell-based assays.

Target ReceptorAssay TypeIC50 (nM)PathwayReference
ALK1 In vitro Kinase Assay0.8BMP[1][2][3]
ALK2 In vitro Kinase Assay0.8BMP[1][2][3]
ALK3 In vitro Kinase Assay5.3BMP[1][2][3]
ALK6 In vitro Kinase Assay16.7BMP[1][2][3]
ALK2 Cell-based Assay (C2C12)5BMP[1][2][4][5]
ALK3 Cell-based Assay (C2C12)30BMP[1][2][4][5]
ALK4 Cell-based Assay≥ 500TGF-β[5][6]
ALK5 Cell-based Assay≥ 500TGF-β[5][6]
ALK7 Cell-based Assay≥ 500TGF-β[5][6]
BMP4-mediated Smad1/5/8 phosphorylation Cell-based Assay (PASMCs)5BMP[6]
TGF-β-mediated Smad2/3 phosphorylation Cell-based Assay (PASMCs)≥ 1000TGF-β[6]

Data compiled from multiple sources. PASMCs: Pulmonary Artery Smooth Muscle Cells.

The data clearly demonstrates that LDN193189 is approximately 200-fold more selective for the BMP pathway over the TGF-β pathway.[1][2][3][6]

Experimental Methodologies

The determination of LDN193189's selectivity involves several key experimental approaches. A generalized workflow for these experiments is outlined below.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., C2C12, HEK293) Ligand_Stimulation Ligand Stimulation (BMP or TGF-β) Cell_Culture->Ligand_Stimulation Inhibitor_Treatment LDN193189 Treatment (Dose-Response) Ligand_Stimulation->Inhibitor_Treatment Kinase_Assay In Vitro Kinase Assay Inhibitor_Treatment->Kinase_Assay Reporter_Assay Luciferase Reporter Assay (BRE-Luc or CAGA-Luc) Inhibitor_Treatment->Reporter_Assay Immunoblotting Immunoblotting (p-SMADs) Inhibitor_Treatment->Immunoblotting Data_Quantification Data Quantification Kinase_Assay->Data_Quantification Reporter_Assay->Data_Quantification Immunoblotting->Data_Quantification IC50_Calculation IC50 Calculation Data_Quantification->IC50_Calculation Selectivity_Determination Selectivity Determination IC50_Calculation->Selectivity_Determination

Figure 3: General Experimental Workflow.

In Vitro Kinase Assay

This assay directly measures the ability of LDN193189 to inhibit the enzymatic activity of purified recombinant ALK proteins.

  • Reaction Setup: A reaction mixture is prepared containing a purified recombinant ALK enzyme (e.g., ALK2, ALK3, or ALK5), a generic substrate (e.g., casein or a specific peptide), and ATP.

  • Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a controlled temperature (typically 30°C) for a specific time.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiolabeling with [γ-³²P]ATP followed by autoradiography, or by using fluorescence/luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: The percentage of kinase inhibition is calculated for each concentration of LDN193189, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Luciferase Reporter Assays

These assays measure the transcriptional activity of the BMP and TGF-β pathways in a cellular context.

  • Cell Line and Transfection: A suitable cell line (e.g., C2C12 or HEK293T) is transiently or stably transfected with a luciferase reporter construct.

    • For BMP pathway: A BMP-responsive element (BRE)-luciferase (BRE-Luc) reporter is used. The BRE contains SMAD1/5/8 binding sites.

    • For TGF-β pathway: A CAGA-luciferase (CAGA-Luc) reporter is used, which contains SMAD3/4 binding sites.

  • Cell Seeding and Treatment: Transfected cells are seeded in multi-well plates and allowed to adhere. The cells are then pre-treated with various concentrations of LDN193189 for a short period (e.g., 30-60 minutes).

  • Ligand Stimulation: The cells are stimulated with a specific ligand (e.g., BMP4 for the BRE-Luc reporter or TGF-β1 for the CAGA-Luc reporter) to activate the respective pathway.

  • Incubation: The cells are incubated for a sufficient period (typically 16-24 hours) to allow for luciferase gene expression.

  • Lysis and Luminescence Measurement: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer. A co-transfected Renilla luciferase construct is often used as an internal control to normalize for transfection efficiency and cell number.

  • Data Analysis: The relative luciferase activity is calculated for each inhibitor concentration, and the IC50 value is determined.

Immunoblotting for Phosphorylated SMADs

This technique directly assesses the phosphorylation status of the downstream SMAD effectors, providing a direct measure of pathway activation.

  • Cell Culture and Treatment: Cells (e.g., pulmonary artery smooth muscle cells or C2C12) are cultured and then serum-starved to reduce basal signaling. The cells are pre-incubated with different concentrations of LDN193189.

  • Ligand Stimulation: Cells are stimulated with either a BMP ligand (e.g., BMP4) or a TGF-β ligand (e.g., TGF-β1) for a short period (e.g., 30-60 minutes) to induce SMAD phosphorylation.

  • Cell Lysis: The cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification and Electrophoresis: The total protein concentration in the lysates is determined, and equal amounts of protein are separated by SDS-PAGE.

  • Western Blotting: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is then blocked and incubated with primary antibodies specific for phosphorylated SMAD1/5/8 (for the BMP pathway) or phosphorylated SMAD2/3 (for the TGF-β pathway). A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

  • Densitometry and Analysis: The intensity of the phosphorylated SMAD bands is quantified and normalized to the loading control. The percentage of inhibition is calculated for each LDN193189 concentration, and the IC50 value is determined.

Conclusion

The extensive experimental data unequivocally demonstrates that this compound is a highly selective inhibitor of the BMP signaling pathway. Its potent inhibition of BMP type I receptors, coupled with its minimal effect on the TGF-β pathway, makes it an invaluable pharmacological tool for researchers investigating the specific biological functions of BMP signaling. The detailed methodologies provided in this guide offer a framework for the accurate assessment of its selectivity and for its application in diverse research contexts.

References

Validating ALK2/ALK3 Inhibition: A Comparative Guide to LDN193189 Hydrochloride In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular biology and drug development, validating the specific inhibition of target kinases is a critical step. This guide provides a comprehensive comparison of LDN193189 hydrochloride, a potent inhibitor of Activin receptor-like kinase-2 (ALK2) and ALK3, with other commonly used alternatives. We present supporting experimental data, detailed protocols for in vitro validation, and clear visual diagrams to illustrate key concepts and workflows.

LDN193189 is a small molecule inhibitor that targets the Bone Morphogenetic Protein (BMP) signaling pathway by selectively inhibiting the BMP type I receptors ALK2 and ALK3.[1][2][3] This pathway is crucial for a multitude of cellular processes, including embryonic development, bone formation, and cellular differentiation. Dysregulation of the BMP/ALK pathway is implicated in various diseases, making its inhibitors valuable research tools and potential therapeutic agents.

The BMP/ALK Signaling Pathway

The BMP signaling cascade is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors. This leads to the phosphorylation and activation of the type I receptor (e.g., ALK2, ALK3), which in turn phosphorylates the downstream effector proteins, SMADs 1, 5, and 8. These phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes. LDN193189 exerts its inhibitory effect by blocking the kinase activity of ALK2 and ALK3, thereby preventing the phosphorylation of SMAD1/5/8.[4][5][6]

BMP_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_Ligand BMP Ligand TypeII_R BMP Type II Receptor BMP_Ligand->TypeII_R TypeI_R BMP Type I Receptor (ALK2/ALK3) TypeII_R->TypeI_R Phosphorylates SMAD158 SMAD1/5/8 TypeI_R->SMAD158 Phosphorylates pSMAD158 pSMAD1/5/8 SMAD_Complex pSMAD1/5/8-SMAD4 Complex pSMAD158->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Target_Genes Target Gene Transcription SMAD_Complex->Target_Genes Regulates LDN193189 LDN193189 Hydrochloride LDN193189->TypeI_R Inhibits

Fig. 1: BMP/ALK Signaling Pathway and Point of Inhibition by LDN193189.

Comparative Analysis of ALK2/ALK3 Inhibitors

LDN193189 is a derivative of Dorsomorphin, offering improved potency and selectivity.[7] However, several other small molecules are available for inhibiting ALK2/ALK3. A direct comparison of their half-maximal inhibitory concentrations (IC50) is essential for selecting the most appropriate compound for a given experiment.

InhibitorALK1 (IC50, nM)ALK2 (IC50, nM)ALK3 (IC50, nM)ALK6 (IC50, nM)Selectivity Notes
LDN193189 0.80.8[5]5.3[5]16.7[5]Potent inhibitor of ALK1/2/3/6. Exhibits over 200-fold selectivity for BMP vs. TGF-β pathways.[4][5]
Dorsomorphin -~200~200-Less potent parent compound of LDN193189. Also inhibits AMPK.
DMH1 -107.5--Selective for ALK2 over ALK3 and other BMP type I receptors.
K02288 -1.11.9-Potent inhibitor of ALK2 and ALK3.
LDN-212854 ----Exhibits a bias towards ALK2 over ALK1 and ALK3.[8]

Note: IC50 values can vary depending on the assay conditions. Data is compiled from various sources for comparative purposes.

Experimental Validation Workflows

Validating the inhibitory action of this compound in vitro typically involves a multi-step process, starting from direct enzyme inhibition assays and progressing to cell-based functional readouts.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cell_based Cell-Based Assays Kinase_Assay In Vitro Kinase Assay (Recombinant ALK2/ALK3) Cell_Culture Cell Culture (e.g., C2C12 cells) Treatment Treatment with BMP4 +/- LDN193189 Cell_Culture->Treatment Western_Blot Western Blot for pSMAD1/5/8 Treatment->Western_Blot Functional_Assay Alkaline Phosphatase Activity Assay Treatment->Functional_Assay

Fig. 2: Standard workflow for in vitro validation of an ALK2/ALK3 inhibitor.

Detailed Experimental Protocols

Here are standardized protocols for key experiments to validate ALK2/ALK3 inhibition by LDN193189.

In Vitro Kinase Assay

Objective: To directly measure the inhibitory effect of LDN193189 on the enzymatic activity of recombinant ALK2 and ALK3.

Materials:

  • Recombinant human ALK2 and ALK3 kinase domains

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP (radiolabeled [γ-32P]ATP or for use with ADP-Glo™ Kinase Assay)

  • Substrate (e.g., generic kinase substrate like myelin basic protein or a specific SMAD-derived peptide)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • Scintillation counter or luminometer

Protocol:

  • Prepare serial dilutions of this compound in kinase buffer. Include a DMSO-only vehicle control.

  • In a 96-well plate, add the recombinant kinase (ALK2 or ALK3) and the kinase substrate to each well.

  • Add the different concentrations of LDN193189 or vehicle control to the wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for 30-60 minutes at 30°C.

  • Stop the reaction (e.g., by adding EDTA or using a specific stop solution for the assay kit).

  • Quantify kinase activity. For radiolabeled assays, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter. For ADP-Glo™, measure the luminescent signal according to the manufacturer's protocol.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot for Phospho-SMAD1/5/8

Objective: To assess the ability of LDN193189 to block BMP-induced phosphorylation of SMAD1/5/8 in a cellular context.

Materials:

  • C2C12 myoblast cells (or other BMP-responsive cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant human BMP4

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-SMAD1/5/8, anti-total-SMAD1

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Protocol:

  • Seed C2C12 cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 4-6 hours in a low-serum medium (e.g., 0.5% FBS).

  • Pre-treat the cells with various concentrations of LDN193189 (e.g., 1 nM to 1 µM) or vehicle (DMSO) for 1-2 hours.

  • Stimulate the cells with a fixed concentration of BMP4 (e.g., 25-50 ng/mL) for 30-60 minutes. Include an unstimulated control.

  • Wash the cells with ice-cold PBS and lyse them on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration (e.g., using a BCA assay).

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-SMAD1/5/8 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • To normalize, strip the membrane and re-probe with an anti-total-SMAD1 antibody.

C2C12 Alkaline Phosphatase (ALP) Assay

Objective: To measure the effect of LDN193189 on a downstream functional consequence of BMP signaling, osteogenic differentiation, for which ALP activity is a key marker.[9]

Materials:

  • C2C12 cells

  • Culture medium (DMEM with 2% FBS)

  • Recombinant human BMP4

  • This compound

  • ALP substrate (e.g., p-nitrophenyl phosphate, pNPP)

  • Lysis buffer (e.g., Tris-buffered saline with 1% Triton X-100)

  • 96-well plates

  • Spectrophotometer (405 nm)

Protocol:

  • Seed C2C12 cells in a 96-well plate at a low density (e.g., 2,000 cells/well).[9]

  • Allow cells to attach overnight.

  • Treat the cells in quadruplicate with BMP4 (e.g., 50 ng/mL) in the presence of varying concentrations of LDN193189 or vehicle control.[9]

  • Culture the cells for 3-6 days, replacing the medium with fresh treatments every 2-3 days.

  • After the incubation period, wash the cells with PBS.

  • Lyse the cells in the wells using the lysis buffer.[9]

  • Transfer the lysate to a new 96-well plate and add the pNPP substrate solution.

  • Incubate at 37°C for 30-60 minutes, or until a yellow color develops.

  • Stop the reaction (e.g., with NaOH) and measure the absorbance at 405 nm.[9]

  • Normalize the ALP activity to total protein content or cell number in parallel wells if necessary.

Logic of Comparison

The validation process follows a logical progression from direct target engagement to cellular and functional outcomes. This multi-faceted approach provides robust evidence for the specific inhibitory activity of the compound.

Logical_Comparison cluster_results Results Hypothesis Hypothesis: LDN193189 inhibits ALK2/ALK3 Test1 Test 1: Direct Target Inhibition (Biochemical Kinase Assay) Hypothesis->Test1 Test2 Test 2: Downstream Pathway Inhibition (pSMAD1/5/8 Western Blot) Hypothesis->Test2 Test3 Test 3: Functional Outcome Inhibition (Alkaline Phosphatase Assay) Hypothesis->Test3 Result1 Decreased Kinase Activity Test1->Result1 Result2 Decreased pSMAD1/5/8 Levels Test2->Result2 Result3 Decreased ALP Activity Test3->Result3 Conclusion Conclusion: LDN193189 is a potent and specific in vitro inhibitor of the BMP-ALK2/3 pathway Result1->Conclusion Result2->Conclusion Result3->Conclusion

References

In Vivo Efficacy of LDN193189 vs. Other BMP Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Bone Morphogenetic Protein (BMP) signaling pathway is a critical regulator of a vast array of biological processes, from embryonic development to adult tissue homeostasis. Dysregulation of this pathway is implicated in numerous diseases, including rare genetic disorders like Fibrodysplasia Ossificans Progressiva (FOP), certain cancers such as Diffuse Intrinsic Pontine Glioma (DIPG), and processes like cancer metastasis. Consequently, the development of potent and selective BMP inhibitors is an area of intense research. This guide provides an objective comparison of the in vivo efficacy of LDN193189, a widely used small molecule inhibitor, against other prominent BMP inhibitors, supported by experimental data and detailed protocols.

Overview of BMP Signaling Inhibition

BMPs, members of the Transforming Growth Factor-β (TGF-β) superfamily, initiate signaling by binding to a complex of Type I and Type II serine/threonine kinase receptors on the cell surface. This leads to the phosphorylation of the Type I receptor, Activin receptor-like kinase (ALK), which in turn phosphorylates intracellular SMAD proteins (SMAD1/5/8). These activated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes. Inhibition of this pathway can be achieved at different levels: extracellularly by natural antagonists like Noggin that sequester BMP ligands, or intracellularly by small molecules that block the kinase activity of ALK receptors.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular BMP BMP Ligand BMPR2 BMPR-II BMP->BMPR2 Binds Noggin Noggin Noggin->BMP Sequesters ALK ALK2/3/6 (BMPR-I) BMPR2->ALK Activates pSMAD p-SMAD1/5/8 ALK->pSMAD Phosphorylates Complex p-SMAD/SMAD4 Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates Transcription Gene Transcription Nucleus->Transcription Regulates LDN193189 LDN193189 & Other Small Molecules LDN193189->ALK Inhibits Kinase Activity

Caption: Canonical BMP signaling pathway and points of inhibition.

Comparative In Vivo Efficacy Data

The following table summarizes key quantitative data from various preclinical studies, comparing the in vivo performance of LDN193189 with other small molecule inhibitors and natural antagonists.

InhibitorDisease ModelKey Efficacy FindingsDosageAnimal ModelReference(s)
LDN193189 DIPG (ACVR1 R206H mutant)Extended survival compared to vehicle controls.25 mg/kg, oralImmunodeficient mice with orthotopic xenografts[1][2][3]
FOP (ACVR1 Q207D transgenic)Prevented heterotopic ossification.Not specified in abstractTransgenic ALK2Q207D mice[4][5]
Prostate Cancer (Bone metastasis)Prevented tumor growth rate in bone and osteoblastic lesions.Not specified in abstractIn vivo model[6]
Breast Cancer (Bone metastasis)Paradoxically enhanced metastasis development in one study.Not specified in abstractIn vivo model[6]
LDN-214117 DIPG (ACVR1 R206H mutant)Extended survival compared to vehicle controls; orally bioavailable with good brain penetration.25 mg/kg, oralImmunodeficient mice with orthotopic xenografts[1][2][3]
Dorsomorphin (B1670891) Angiogenesis (VEGF signaling)Inhibited intersomitic vessel (ISV) formation (EC50 ≈ 5 µM); showed off-target effects on VEGF signaling.5-10 µM in waterZebrafish embryos[7]
Bone Mineralization Inhibited bone mineralization when administered after dorsoventral axis formation.Not specified in abstractZebrafish embryos[8]
DMH1 Angiogenesis Did not disrupt angiogenesis, demonstrating higher selectivity for BMP over VEGF signaling compared to Dorsomorphin.Not specified in abstractZebrafish embryos[9]
Noggin Neurogenesis Promoted neuronal differentiation of SVZ cells grafted to the striatum by antagonizing BMPs.Ectopic expressionMice[10]
Embryonic Patterning Rescued dorsal structures in ventralized embryos by inhibiting BMP signaling.mRNA injectionXenopus embryos[11]
E6201 DIPG (ACVR1 R206H mutant)Prolonged survival of xenografted mice.Not specified in abstractMice with xenografts[4][5]
RK783 FOP (ACVR1-R206H & Q207D models)Prevented ectopic cartilage and heterotopic ossification via oral dosing.Not specified in abstractFOP mouse models[12]

Key Experimental Protocols

Detailed methodologies are crucial for interpreting and reproducing in vivo efficacy data. Below are protocols for key experiments cited in the comparison.

DIPG Orthotopic Xenograft Model (for LDN193189 & LDN-214117)
  • Objective: To assess the efficacy of ALK2 inhibitors in a preclinical model of ACVR1-mutant DIPG.[1][2]

  • Animal Model: Immunodeficient mice (e.g., NOD-SCID).

  • Cell Line: Human DIPG cells harboring an H3.3K27M and ACVR1 R206H mutation (e.g., HSJD-DIPG-007).

  • Procedure:

    • Implantation: HSJD-DIPG-007 cells are stereotactically injected into the pons of the mice.

    • Tumor Confirmation: Tumor growth is monitored, often using bioluminescence imaging if cells are luciferase-tagged.

    • Treatment: Once tumors are established, mice are randomized into treatment and vehicle control groups. LDN193189 or LDN-214117 is administered (e.g., 25 mg/kg) daily via oral gavage for a defined period (e.g., 28 days).[3]

    • Endpoint: The primary endpoint is overall survival. Mice are monitored for neurological symptoms and euthanized at a predetermined humane endpoint. Survival curves are then generated and statistically analyzed (e.g., Kaplan-Meier analysis).

  • Supportive Data: Pharmacokinetic studies are often performed to confirm that the inhibitors are orally bioavailable and achieve sufficient concentrations in the brain.[1][3]

DIPG_Workflow A 1. Cell Culture (HSJD-DIPG-007 cells) B 2. Orthotopic Injection (Pons of Immunodeficient Mice) A->B C 3. Tumor Growth Monitoring (e.g., Bioluminescence) B->C D 4. Randomization C->D E 5a. Treatment Group (e.g., 25 mg/kg LDN193189, oral) D->E F 5b. Vehicle Control Group D->F G 6. Daily Dosing (e.g., 28 days) E->G F->G H 7. Monitor Survival & Neurological Symptoms G->H I 8. Data Analysis (Kaplan-Meier Survival Curves) H->I

Caption: Experimental workflow for testing BMP inhibitors in a DIPG mouse model.

Zebrafish Embryo Model (for Dorsomorphin & Analogs)
  • Objective: To conduct in vivo structure-activity relationship (SAR) studies and assess inhibitor selectivity against BMP and VEGF pathways.[7][9]

  • Animal Model: Zebrafish (Danio rerio) embryos, often using a transgenic line like Tg(fli1:EGFP) where endothelial cells express green fluorescent protein (GFP).

  • Procedure:

    • Dorsalization Assay: To assess anti-BMP activity, embryos are dechorionated and placed in multi-well plates at ~3 hours post-fertilization (hpf). They are then exposed to various concentrations of the inhibitor (e.g., Dorsomorphin, DMH1). The degree of dorsalization (an expansion of dorsal tissues at the expense of ventral ones) is scored visually at ~24-30 hpf.

    • Anti-Angiogenesis Assay: To assess off-target anti-VEGF activity, embryos are treated with the inhibitor starting at a later stage (~12 hpf), after the primary body axis is established. At ~48 hpf, the formation of intersomitic vessels (ISVs) is visualized via fluorescence microscopy in Tg(fli1:EGFP) embryos. Inhibition of ISV formation indicates anti-angiogenic effects.[7]

  • Endpoint: For the dorsalization assay, the endpoint is a qualitative or semi-quantitative score of the embryonic phenotype. For the angiogenesis assay, it is the count or integrity of the ISVs, from which an EC50 can be calculated.[7]

Inhibitor Selectivity and Origin

The choice of inhibitor often depends on the specific research question, balancing potency with selectivity. LDN193189 is a potent but somewhat broad inhibitor of Type I BMP receptors, while others have been developed for greater selectivity or different modes of action.

Inhibitor_Comparison cluster_origin Inhibitor Origin & Class cluster_sm Small Molecules (Kinase Inhibitors) cluster_bio Biologics (Ligand Traps) LDN193189 LDN193189 (Pan-BMPR1) DMH1 DMH1 (ALK2/3 Selective) LDN193189->DMH1 Related to LDN214117 LDN-214117 (ALK2 Selective) LDN193189->LDN214117 Related to Dorsomorphin Dorsomorphin (Less Selective) Dorsomorphin->LDN193189 Derived from Noggin Noggin (Natural Antagonist) Llama_VHH Llama VHHs (Highly Specific Anti-BMP4) Noggin->Llama_VHH Different Biologic Types

Caption: Classification of BMP inhibitors by origin and selectivity.

Discussion and Conclusion

LDN193189 remains a cornerstone tool for the in vivo study of BMP signaling due to its well-characterized potency and efficacy in multiple disease models, such as FOP and DIPG.[3][4][5] It effectively inhibits BMP type I receptors ALK1, ALK2, ALK3, and ALK6.[13][14] However, research highlights the need for careful consideration of its application. For instance, one study reported that LDN193189 could unexpectedly promote breast cancer metastasis, suggesting that the role of BMP signaling can be highly context-dependent.[6]

Derivatives of the same chemical scaffold, such as LDN-214117, have been developed to improve properties like brain penetration, which is critical for treating CNS disorders like DIPG.[1][3] The progenitor molecule, Dorsomorphin, is less potent and exhibits significant off-target activity, particularly against the VEGF receptor, making it a less ideal choice for studies where pathway specificity is paramount.[7][9] Its analog, DMH1, was specifically developed to overcome this limitation, showing high selectivity for the BMP pathway over VEGF signaling.[9]

Biologics like the natural antagonist Noggin operate via a different mechanism, sequestering BMP ligands extracellularly.[10][11] While highly effective, their delivery for systemic therapies can be more complex than for small molecules. Newer biologics, such as llama-derived nanobodies, offer the potential for high specificity against individual BMP ligands, which may be advantageous for minimizing off-target effects.[15]

References

Unveiling the Potency of LDN193189: A Comparative Guide to BMP Pathway Inhibition using Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate Bone Morphogenetic Protein (BMP) signaling pathway, the choice of a potent and specific inhibitor is paramount. This guide provides an objective comparison of LDN193189, a widely used small molecule inhibitor, with other alternatives, supported by experimental data from luciferase reporter assays.

The BMP signaling cascade plays a crucial role in embryonic development, tissue homeostasis, and various disease processes. Consequently, small molecule inhibitors that can modulate this pathway are invaluable tools for both basic research and therapeutic development. The luciferase reporter assay, particularly utilizing a BMP-responsive element (BRE) driving luciferase expression (BRE-Luc), stands as a robust and sensitive method for quantifying BMP pathway activation and the efficacy of its inhibitors.

Performance Comparison of BMP Pathway Inhibitors

The inhibitory potency of LDN193189 and other commonly used BMP inhibitors, such as Dorsomorphin (B1670891) and its analogs, has been quantified using in vitro luciferase reporter assays and direct kinase assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. A lower IC50 value indicates a more potent inhibitor.

CompoundTargetAssay TypeIC50 (nM)Reference
LDN193189 ALK2/3BRE-Luciferase Reporter Assay~5-30[1]
ALK2 (purified kinase)Kinase Assay40.7[2]
Dorsomorphin ALK2/3/6BRE-Luciferase Reporter AssayVaries (~100-1000)[3]
ALK2 (purified kinase)Kinase Assay148.1[2]
DMH1 ALK2BRE-Luciferase Reporter Assay~100[2]
ALK2 (purified kinase)Kinase Assay107.9[2]
DMH2 ALK2BRE-Luciferase Reporter Assay~20[2]
ALK2 (purified kinase)Kinase Assay42.8[2]
DMH3 ALK2BRE-Luciferase Reporter Assay~7[2]
ALK2 (purified kinase)Kinase Assay26.7[2]

As the data indicates, LDN193189 demonstrates high potency in inhibiting BMP signaling, with IC50 values in the low nanomolar range in cell-based luciferase reporter assays.[1] When compared to its parent compound, Dorsomorphin, LDN193189 exhibits significantly greater potency.[2][3] Furthermore, while some dorsomorphin analogs like DMH3 show comparable or even slightly higher potency against ALK2 in kinase assays, LDN193189 remains a widely used and well-characterized inhibitor for targeting BMP type I receptors ALK2 and ALK3.[1][2]

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for interpreting the comparative data and for designing future experiments.

BRE-Luciferase Reporter Assay for BMP Pathway Inhibition

This protocol outlines the key steps for assessing the inhibitory effect of compounds like LDN193189 on BMP-induced luciferase expression.

1. Cell Culture and Transfection:

  • HEK293, C2C12, or other suitable cells are cultured in appropriate media.

  • Cells are transiently or stably transfected with a BMP-responsive element (BRE) luciferase reporter construct (e.g., pGL3-BRE-Luc) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).[4]

2. Compound Treatment and BMP Stimulation:

  • Transfected cells are seeded in multi-well plates.

  • Cells are pre-incubated with varying concentrations of the inhibitor (e.g., LDN193189) or vehicle control for a specified period (e.g., 1 hour).

  • Subsequently, cells are stimulated with a recombinant BMP ligand (e.g., BMP2, BMP4) to activate the signaling pathway.

3. Cell Lysis and Luciferase Activity Measurement:

  • After an incubation period (e.g., 16-24 hours), cells are lysed using a passive lysis buffer.

  • The luciferase activity in the cell lysates is measured using a luminometer. Firefly luciferase activity (from the BRE reporter) is normalized to the Renilla luciferase activity (from the control plasmid).

4. Data Analysis:

  • The normalized luciferase activity is plotted against the inhibitor concentration.

  • The IC50 value, representing the concentration of the inhibitor that causes a 50% reduction in the BMP-induced luciferase activity, is calculated using non-linear regression analysis.

Visualizing the Molecular Mechanisms and Experimental Process

Diagrams are essential for a clear understanding of the complex biological pathways and experimental workflows.

BMP_Signaling_Pathway BMP_Ligand BMP Ligand TypeII_Receptor Type II Receptor (e.g., BMPR2) BMP_Ligand->TypeII_Receptor Binds TypeI_Receptor Type I Receptor (ALK2/3/6) TypeII_Receptor->TypeI_Receptor Recruits & Phosphorylates SMAD1_5_8 SMAD1/5/8 TypeI_Receptor->SMAD1_5_8 Phosphorylates pSMAD1_5_8 p-SMAD1/5/8 SMAD_Complex SMAD Complex pSMAD1_5_8->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Translocates to BRE BMP Responsive Element (BRE) Target_Gene Target Gene Expression BRE->Target_Gene Regulates LDN193189 LDN193189 LDN193189->TypeI_Receptor Inhibits

Caption: Canonical BMP signaling pathway and the inhibitory action of LDN193189.

Luciferase_Assay_Workflow Cell_Culture 1. Cell Culture (e.g., HEK293) Transfection 2. Transfection with BRE-Luc & Renilla Plasmids Cell_Culture->Transfection Seeding 3. Seed Cells in Multi-well Plate Transfection->Seeding Inhibitor_Treatment 4. Add LDN193189 (or other inhibitors) Seeding->Inhibitor_Treatment BMP_Stimulation 5. Stimulate with BMP Ligand Inhibitor_Treatment->BMP_Stimulation Incubation 6. Incubate (16-24 hours) BMP_Stimulation->Incubation Lysis 7. Cell Lysis Incubation->Lysis Luminometry 8. Measure Luciferase Activity Lysis->Luminometry Data_Analysis 9. Data Analysis (Calculate IC50) Luminometry->Data_Analysis

Caption: Experimental workflow for the Luciferase Reporter Assay.

References

Unveiling the Off-Target Profile of LDN193189 Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complexities of kinase inhibitor selectivity, this guide provides a comprehensive comparison of the off-target inhibition profile of LDN193189 hydrochloride against other commonly used Bone Morphogenetic Protein (BMP) signaling inhibitors. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this guide aims to facilitate informed decisions in experimental design and drug discovery.

LDN193189 is a potent and selective small molecule inhibitor of the BMP type I receptors, primarily targeting Activin Receptor-Like Kinase 2 (ALK2) and ALK3.[1][2] While highly valued for its ability to block BMP signaling, a thorough understanding of its interactions with other kinases is crucial to avoid misinterpretation of experimental results and potential off-target effects. This guide compares the kinase inhibition profile of LDN193189 with three other well-known BMP pathway inhibitors: Dorsomorphin, DMH1, and K02288.

Comparative Kinase Inhibition Profiles

The following tables summarize the quantitative data on the inhibitory activity of LDN193189 and its alternatives against their primary targets and a panel of off-target kinases. The data is presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, providing a clear comparison of potency and selectivity.

Table 1: Inhibition of Primary BMP Pathway Targets

CompoundALK1 (IC50, nM)ALK2 (IC50, nM)ALK3 (IC50, nM)ALK6 (IC50, nM)
LDN193189 0.8[1][3]0.8[1][3]5.3[1][3]16.7[1][3]
Dorsomorphin -Selectively inhibits[4]Selectively inhibits[4]Selectively inhibits[4]
DMH1 Inhibits at nM concentrations[5][6]13 - 108[5][6][7]Inhibits at nM concentrations[5][6]Negligible effect[8]
K02288 1.8[7][9]1.1[7][9]34.4[9]6.4[7][9]

Table 2: Off-Target Kinase Inhibition Profile

CompoundOff-Target KinaseInhibition Data
LDN193189 ActRIIAIC50 = 210 nM[10]
ActRIIB88% binding at 100 nM[10]
ABL>50% inhibition at 0.1 µM[11]
SIK2>50% inhibition at 0.1 µM[11]
KDR (VEGFR2)IC50 = 214.7 nM[12]
Dorsomorphin AMPKKi = 109 nM[4][13]
KDR (VEGFR2)IC50 = 25.1 nM[12]
ZAPK, SYK, PKCθ, PKA, JAK3No significant inhibition[13]
DMH1 ALK5 (TGFβRI)No detectable inhibition[5][6]
AMPKNo detectable inhibition[5][6]
KDR (VEGFR2)No detectable inhibition[5][6]
PDGFRβNo detectable inhibition[5][6]
K02288 ABL>50% inhibition at 0.1 µM[11]
ARG (ABL2)>50% inhibition at 0.1 µM[11]
ALK5 (TGFβRI)IC50 = 321 nM[9]
ActRIIAIC50 = 220 nM[9]

Signaling Pathway and Inhibitor Action

The diagram below illustrates the canonical BMP signaling pathway and the points of inhibition for LDN193189 and its alternatives. These inhibitors act as ATP-competitive inhibitors of the type I BMP receptors' kinase domain.

BMP_Signaling_Pathway BMP Signaling Pathway and Inhibitor Targets cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors (Target ALK1/2/3/6) BMP Ligand BMP Ligand Type II Receptor (BMPR2, ActRIIA/B) Type II Receptor (BMPR2, ActRIIA/B) BMP Ligand->Type II Receptor (BMPR2, ActRIIA/B) 1. Binding Type I Receptor (ALK1/2/3/6) Type I Receptor (ALK1/2/3/6) Type II Receptor (BMPR2, ActRIIA/B)->Type I Receptor (ALK1/2/3/6) 2. Recruitment & Phosphorylation SMAD 1/5/8 (P) p-SMAD1/5/8 Type I Receptor (ALK1/2/3/6)->SMAD 1/5/8 (P) 3. Phosphorylation SMAD Complex SMAD Complex SMAD 1/5/8 (P)->SMAD Complex SMAD 4 SMAD 4 SMAD 4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription 4. Nuclear Translocation & Regulation LDN193189 LDN193189 LDN193189->Type I Receptor (ALK1/2/3/6) Dorsomorphin Dorsomorphin Dorsomorphin->Type I Receptor (ALK1/2/3/6) DMH1 DMH1 DMH1->Type I Receptor (ALK1/2/3/6) K02288 K02288 K02288->Type I Receptor (ALK1/2/3/6)

Caption: BMP signaling pathway and points of inhibition.

Experimental Protocols

The data presented in this guide were generated using various in vitro kinase assay methodologies. Below are detailed descriptions of the principles behind these key experiments.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: The assay quantifies the transfer of a phosphate (B84403) group from ATP to a specific substrate (peptide or protein) by the kinase. The inhibitory effect of a compound is determined by the reduction in this phosphorylation event.

General Workflow:

  • Reagent Preparation:

    • Prepare a reaction buffer containing appropriate salts, pH, and cofactors (e.g., MgCl2).

    • Dilute the purified kinase to a predetermined concentration in the reaction buffer.

    • Prepare a solution of the kinase-specific substrate.

    • Prepare serial dilutions of the test compound (e.g., LDN193189) in DMSO, followed by dilution in the reaction buffer.

  • Assay Execution:

    • In a microplate, combine the kinase, substrate, and test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP. The concentration of ATP is typically near its Km value for the specific kinase.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA) or by denaturing the enzyme.

  • Detection and Data Analysis:

    • The method of detection depends on the assay format:

      • Radiometric Assays: Utilize [γ-³²P]-ATP or [γ-³³P]-ATP and measure the incorporation of the radiolabeled phosphate into the substrate.[14]

      • Luminescence-Based Assays (e.g., Kinase-Glo®): Measure the amount of ATP remaining in the reaction. The light output is inversely proportional to kinase activity.[15]

      • Fluorescence-Based Assays (e.g., TR-FRET): Employ fluorescently labeled antibodies that specifically recognize the phosphorylated substrate.[14]

    • The results are used to calculate the percent inhibition for each compound concentration.

    • IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

KINOMEscan® Competition Binding Assay

This is a high-throughput method used to determine the binding affinity of a compound against a large panel of kinases.

Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the immobilized ligand is quantified.

General Workflow:

  • Assay Components: The assay consists of three main components: a DNA-tagged kinase, an immobilized ligand, and the test compound.[16]

  • Competition Binding: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. If the compound binds to the active site of the kinase, it will prevent the kinase from binding to the immobilized ligand.[17]

  • Quantification: The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) to detect the DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.[16]

  • Data Analysis: The results are used to calculate the percent of kinase remaining bound to the immobilized ligand in the presence of the test compound. For determining the dissociation constant (Kd), the assay is performed with a range of compound concentrations, and the data is fitted to a binding curve.[16]

Conclusion

This compound is a highly potent inhibitor of BMP type I receptors. However, like many kinase inhibitors, it exhibits off-target effects that researchers should consider. This guide provides a comparative analysis of its kinase inhibition profile alongside common alternatives. Dorsomorphin, the parent compound of LDN193189, shows significant off-target inhibition of AMPK and KDR.[12][13] In contrast, DMH1 demonstrates high selectivity for BMP type I receptors with minimal off-target effects on the kinases tested.[5][6] K02288, another potent BMP inhibitor, shares some off-targets with LDN193189, such as ABL kinase.[11]

The choice of inhibitor should be guided by the specific experimental context and the potential impact of off-target activities. For studies requiring highly specific inhibition of the BMP pathway, DMH1 may be a more suitable choice. When using LDN193189, it is crucial to be aware of its potential effects on kinases such as ActRIIA/B and ABL, and to include appropriate controls to validate the observed phenotypes. This comparative guide serves as a valuable resource for researchers to make more informed decisions when selecting and utilizing BMP signaling inhibitors in their studies.

References

A Head-to-Head Battle: LDN193189 vs. Noggin for BMP Signaling Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of Bone Morphogenetic Protein (BMP) signaling, the choice of an appropriate inhibitor is critical. This guide provides a comprehensive comparison of two widely used BMP signaling inhibitors: the small molecule LDN193189 and the endogenous protein antagonist Noggin. We delve into their mechanisms of action, specificity, and practical considerations, supported by experimental data and detailed protocols to inform your research decisions.

At a Glance: Key Differences

FeatureLDN193189Noggin
Molecular Type Small molecule (pyrazolo[1,5-a]pyrimidine derivative)Secreted glycoprotein
Mechanism of Action ATP-competitive inhibitor of BMP type I receptors (ALK1, ALK2, ALK3, ALK6)Direct binding to BMP ligands (e.g., BMP2, BMP4, BMP7), preventing receptor interaction
Target Intracellular kinase domain of BMP type I receptorsExtracellular BMP ligands
Cell Permeability Cell-permeableNot cell-permeable
Specificity Selective for BMP type I receptors over TGF-β type I receptors (ALK4/5/7). May have some off-target effects on other kinases.Specific for a subset of BMP ligands. Does not directly inhibit receptor kinases.
Mode of Delivery Added to cell culture media; can be administered in vivo.Added to cell culture media as a recombinant protein.

Mechanism of Action: A Tale of Two Strategies

LDN193189 and Noggin employ fundamentally different strategies to abrogate BMP signaling. LDN193189, a derivative of dorsomorphin, functions as a potent, ATP-competitive inhibitor of the kinase activity of BMP type I receptors, also known as Activin receptor-like kinases (ALKs).[1][2] By binding to the intracellular kinase domain of ALK1, ALK2, ALK3, and ALK6, LDN193189 prevents the phosphorylation and subsequent activation of the downstream signaling mediators, Smad1, Smad5, and Smad8.[3][4]

In contrast, Noggin is a naturally occurring secreted protein that acts as an extracellular antagonist of BMPs.[5] It directly binds to specific BMP ligands, such as BMP2, BMP4, and BMP7, with high affinity.[6] This interaction physically sequesters the BMPs, preventing them from binding to and activating their cell surface receptors.[6]

Figure 1. Mechanisms of BMP Signaling Inhibition. cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space BMP Ligand BMP Ligand BMP Receptor Complex BMP Receptor Complex BMP Ligand->BMP Receptor Complex Activates Noggin Noggin Noggin->BMP Ligand Binds and Sequesters ALK Kinase Domain ALK Kinase Domain BMP Receptor Complex->ALK Kinase Domain Activates Smad1/5/8 Smad1/5/8 ALK Kinase Domain->Smad1/5/8 Phosphorylates LDN193189 LDN193189 LDN193189->ALK Kinase Domain Inhibits pSmad1/5/8 pSmad1/5/8 Smad1/5/8->pSmad1/5/8 Gene Transcription Gene Transcription pSmad1/5/8->Gene Transcription Regulates

Caption: Mechanisms of BMP Signaling Inhibition.

Quantitative Comparison of Inhibitor Performance

Direct quantitative comparisons of LDN193189 and Noggin can be challenging due to their different mechanisms of action and the variability in experimental setups. However, available data provides insights into their respective potencies.

InhibitorAssay TypeTargetMetricValueReference(s)
LDN193189 In vitro kinase assayALK1IC500.8 nM[7][8]
ALK2IC500.8 nM[7][8]
ALK3IC505.3 nM[7][8]
ALK6IC5016.7 nM[7][8]
Cell-based assay (Smad1/5/8 phosphorylation)BMP signalingIC504.9 nM[7]
Noggin Alkaline phosphatase assay (ATDC5 cells)BMP4-induced differentiationED500.05 - 0.08 µg/mL[9]

Note: IC50 (half-maximal inhibitory concentration) and ED50 (half-maximal effective dose) values are dependent on the specific experimental conditions and should be considered as relative indicators of potency.

A study directly comparing the specificity of various BMP inhibitors using a BMP-responsive element (BRE)-luciferase reporter assay in C2C12 myoblast cells revealed that Noggin could significantly inhibit BMP2, BMP4, BMP5, BMP6, and BMP7-mediated signaling.[6] In the same study, LDN193189 was found to be less selective, inhibiting signals from BMP9 and BMP10 in addition to the other BMPs.[6]

Practical Considerations: Stability and Solubility

InhibitorFormulationSolubilityStorage and Stability
LDN193189 Powder (often as hydrochloride salt)Soluble in DMSO and water.[7][10]The powder is stable for at least 2 years at -20°C.[11] Stock solutions in DMSO are stable for at least 1 month at 4°C, but long-term storage in aliquots at -20°C is recommended.[3][11]
Noggin Lyophilized proteinReconstitute in sterile water or acidic buffer.[9][12]Lyophilized protein is stable for several weeks at room temperature and long-term at -20°C.[9][12] Reconstituted aliquots can be stored at -20°C or -80°C for several months.[9] Avoid repeated freeze-thaw cycles.[9]

Experimental Protocols

Alkaline Phosphatase (ALP) Assay for Osteogenic Differentiation

This assay measures the activity of alkaline phosphatase, an early marker of osteoblast differentiation, which is induced by BMP signaling.

Figure 2. Alkaline Phosphatase Assay Workflow. Seed Cells Seed Cells Treat with BMP and Inhibitor Treat with BMP and Inhibitor Seed Cells->Treat with BMP and Inhibitor Incubate Incubate Treat with BMP and Inhibitor->Incubate Lyse Cells Lyse Cells Incubate->Lyse Cells Add ALP Substrate Add ALP Substrate Lyse Cells->Add ALP Substrate Measure Absorbance Measure Absorbance Add ALP Substrate->Measure Absorbance

Caption: Alkaline Phosphatase Assay Workflow.

Methodology:

  • Cell Seeding: Plate a suitable cell line (e.g., C2C12, MC3T3-E1) in a 96-well plate at a density that allows for growth during the assay period.

  • Treatment: After cell adherence (typically 24 hours), replace the medium with fresh medium containing a BMP ligand (e.g., BMP2 or BMP4) with or without varying concentrations of LDN193189 or Noggin. Include appropriate vehicle controls.

  • Incubation: Culture the cells for 3-5 days to allow for osteogenic differentiation.

  • Cell Lysis: Aspirate the medium and wash the cells with PBS. Lyse the cells using a suitable lysis buffer (e.g., Triton X-100 based buffer).

  • ALP Activity Measurement: Add an alkaline phosphatase substrate, such as p-nitrophenyl phosphate (B84403) (pNPP), to the cell lysates.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader. The amount of color development is proportional to the ALP activity.

  • Normalization: Normalize the ALP activity to the total protein concentration in each well, determined by a protein assay (e.g., BCA assay).

Western Blot for Smad1/5/8 Phosphorylation

This method directly assesses the activation of the canonical BMP signaling pathway by detecting the phosphorylated forms of Smad1, Smad5, and Smad8.

Figure 3. Smad Phosphorylation Western Blot Workflow. Cell Treatment Cell Treatment Cell Lysis Cell Lysis Cell Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting Immunoblotting Protein Transfer->Immunoblotting Detection Detection Immunoblotting->Detection

Caption: Smad Phosphorylation Western Blot Workflow.

Methodology:

  • Cell Culture and Treatment: Grow cells to 80-90% confluency. Serum-starve the cells for several hours before treatment.

  • Stimulation: Pre-incubate the cells with LDN193189, Noggin, or vehicle control for a specified time (e.g., 1 hour). Stimulate the cells with a BMP ligand for a short period (e.g., 30-60 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or similar protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with a primary antibody specific for phosphorylated Smad1/5/8. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Loading Control: Strip and re-probe the membrane with an antibody for total Smad1/5/8 or a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

BMP-Responsive Luciferase Reporter Assay

This is a highly sensitive and quantitative method to measure the transcriptional activity of the BMP-Smad signaling pathway.

Methodology:

  • Cell Line: Utilize a cell line stably or transiently transfected with a luciferase reporter construct driven by a BMP-responsive element (BRE), which contains Smad binding sites.[14][15]

  • Cell Seeding and Treatment: Seed the reporter cells in a 96-well plate. After attachment, treat the cells with a BMP ligand in the presence or absence of LDN193189 or Noggin.

  • Incubation: Culture the cells for a sufficient period (e.g., 18-24 hours) to allow for luciferase expression.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay reagent kit.

  • Normalization: If using a dual-luciferase system, normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Choosing the Right Inhibitor for Your Application

The selection between LDN193189 and Noggin depends heavily on the specific experimental goals.

Choose LDN193189 for:

  • Broad inhibition of BMP type I receptor activity: It targets multiple ALK receptors involved in BMP signaling.

  • Cell-permeable inhibition: It can be used to study intracellular signaling events.

  • In vivo studies: Its small molecule nature makes it suitable for systemic administration in animal models.[16]

  • Cost-effective, high-throughput screening: As a small molecule, it is generally more affordable and amenable to large-scale screens than a recombinant protein.

Choose Noggin for:

  • Targeting specific extracellular BMP ligands: It provides a more targeted approach by neutralizing specific BMPs before they can engage with their receptors.[6]

  • Studying the role of endogenous BMPs: As a natural antagonist, it can be used to probe the function of secreted BMPs in a given biological system.

  • Avoiding off-target kinase inhibition: Since it does not target kinases, it can be a better choice when off-target effects of small molecule kinase inhibitors are a concern.

  • Mimicking physiological regulation: Its use can more closely replicate the natural regulation of BMP signaling by endogenous antagonists.

Conclusion

Both LDN193189 and Noggin are powerful tools for dissecting the intricate roles of BMP signaling in health and disease. LDN193189 offers a broad, cell-permeable approach to inhibiting BMP receptor kinase activity, making it a versatile tool for a wide range of applications. Noggin, on the other hand, provides a more targeted, physiological means of antagonizing specific BMP ligands in the extracellular space. A thorough understanding of their distinct mechanisms, specificities, and practical considerations, as outlined in this guide, will empower researchers to select the most appropriate inhibitor to achieve their experimental objectives and advance our understanding of BMP-mediated biological processes.

References

Unveiling the Selectivity Profile of LDN193189 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

LDN193189 hydrochloride is a potent and widely utilized small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It primarily targets the Type I BMP receptors, specifically ALK1, ALK2, ALK3, and ALK6.[1][2][3] While its efficacy in modulating BMP signaling is well-documented, a thorough understanding of its cross-reactivity with other signaling pathways is crucial for the accurate interpretation of experimental results and for the development of targeted therapeutics. This guide provides a comparative analysis of LDN193189's selectivity, supported by experimental data, and offers detailed protocols for assessing its off-target effects.

Kinase Inhibition Profile of LDN193189

LDN193189 exhibits high affinity for its primary targets within the BMP pathway. However, kinome-wide screening studies have revealed a degree of promiscuity, with notable interactions with other kinases, including other members of the TGF-β superfamily and kinases in unrelated pathways.

Quantitative Analysis of Kinase Inhibition

The following table summarizes the inhibitory activity of LDN193189 against a panel of kinases, as determined by in vitro kinase assays. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity.

Kinase TargetPathwayIC50 (nM)Reference
Primary Targets
ALK1 (ACVRL1)BMP Signaling0.8[1][3]
ALK2 (ACVR1)BMP Signaling0.8[1][3]
ALK3 (BMPR1A)BMP Signaling5.3[1][3]
ALK6 (BMPR1B)BMP Signaling16.7[1][3]
Off-Targets
ALK4 (ACVR1B)Activin/Nodal Signaling≥ 500[4]
ALK5 (TGFBR1)TGF-β Signaling≥ 500[4]
ALK7 (ACVR1C)Activin/Nodal Signaling≥ 500[4]
ActRIIAActivin/Nodal Signaling14 (Kd)[4]
RIPK2Inflammatory SignalingPotent Activity[5]
ABL family kinasesTyrosine Kinase SignalingPotent Activity[5]

Note: A lower IC50 value indicates a higher potency of the inhibitor.

Kinome-wide profiling of LDN193189 has demonstrated that while it is highly potent against BMP type I receptors, it can inhibit other kinases, particularly at higher concentrations.[6] For instance, one study described its profile as "rather promiscuous".[6] This underscores the importance of using the lowest effective concentration of LDN193189 in cellular assays to minimize off-target effects.

Impact on Cellular Signaling Pathways

Beyond direct kinase inhibition, it is essential to assess the functional consequences of LDN193189 treatment on intracellular signaling cascades. Studies have shown that LDN193189 not only blocks the canonical BMP-Smad1/5/8 pathway but also affects non-Smad pathways that can be activated by BMPs, such as the p38 MAPK and Akt signaling pathways.

cluster_BMP BMP Signaling BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Type I Receptor (ALK1/2/3/6) Type I Receptor (ALK1/2/3/6) Type II Receptor->Type I Receptor (ALK1/2/3/6) Smad1/5/8 Smad1/5/8 Type I Receptor (ALK1/2/3/6)->Smad1/5/8 p38 MAPK p38 MAPK Type I Receptor (ALK1/2/3/6)->p38 MAPK Akt Akt Type I Receptor (ALK1/2/3/6)->Akt Gene Transcription Gene Transcription Smad1/5/8->Gene Transcription LDN193189 LDN193189 LDN193189->Type I Receptor (ALK1/2/3/6) Inhibition

Figure 1: Simplified BMP signaling pathway and the inhibitory action of LDN193189.

Experimental Protocols

To enable researchers to independently verify the selectivity of LDN193189 and compare it with alternative inhibitors, detailed experimental protocols are provided below.

In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the IC50 of an inhibitor against a purified kinase using a luminescence-based assay that measures ATP consumption.

cluster_workflow In Vitro Kinase Assay Workflow A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Dispense Inhibitor Dilutions into 384-well plate A->B C Add Kinase and Substrate B->C D Initiate Reaction with ATP C->D E Incubate at Room Temperature D->E F Add Kinase-Glo® Reagent (Measures remaining ATP) E->F G Measure Luminescence F->G H Calculate % Inhibition and IC50 G->H

Figure 2: Workflow for a typical in vitro kinase inhibition assay.

Materials:

  • Purified recombinant kinase of interest

  • Specific peptide substrate for the kinase

  • ATP

  • This compound and other inhibitors for comparison

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 384-well white opaque plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of LDN193189 and other test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 or 1:10 dilutions.

  • Reaction Setup:

    • Add 1 µL of the diluted compounds to the wells of a 384-well plate. Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Prepare a master mix containing the kinase and its substrate in the kinase assay buffer. Add 4 µL of this master mix to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction:

    • Prepare a solution of ATP in kinase assay buffer at a concentration close to the Km for the specific kinase.

    • Add 5 µL of the ATP solution to each well to start the reaction.

    • Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Add 10 µL of the Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Western Blot Assay for BMP Signaling Inhibition

This protocol details how to assess the effect of LDN193189 on the phosphorylation of Smad1/5/8 in C2C12 cells, a common model for studying BMP signaling.

cluster_workflow Cellular Western Blot Workflow A Seed C2C12 cells B Starve cells in low-serum media A->B C Pre-treat with LDN193189 B->C D Stimulate with BMP2 C->D E Lyse cells and quantify protein D->E F SDS-PAGE and Western Blot E->F G Probe with antibodies for p-Smad1/5/8 and total Smad1 F->G H Image and quantify band intensity G->H

Figure 3: Workflow for assessing BMP signaling inhibition in C2C12 cells via Western blot.

Materials:

  • C2C12 myoblast cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Recombinant Human BMP2

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Smad1/5/8, anti-Smad1, and anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Protein electrophoresis and blotting equipment

Procedure:

  • Cell Culture:

    • Culture C2C12 cells in DMEM supplemented with 10% FBS.

    • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Treatment:

    • Starve the cells in DMEM with 0.5% FBS for 4 hours.

    • Pre-treat the cells with various concentrations of LDN193189 (e.g., 1, 10, 100 nM) or a vehicle control (DMSO) for 1 hour.

    • Stimulate the cells with 50 ng/mL of BMP2 for 1 hour.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against phospho-Smad1/5/8 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for total Smad1 and GAPDH to ensure equal loading.

  • Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phospho-Smad1/5/8 signal to the total Smad1 and GAPDH signals.

    • Compare the levels of Smad phosphorylation in LDN193189-treated cells to the BMP2-stimulated control.

Conclusion and Recommendations

This compound is a highly potent inhibitor of the BMP signaling pathway. However, researchers must be aware of its potential for off-target effects, especially at higher concentrations. The data presented in this guide highlights its activity against several other kinases. For experiments aiming to specifically dissect the role of BMP signaling, it is recommended to:

  • Use the lowest effective concentration of LDN193189, determined through careful dose-response studies.

  • Whenever possible, confirm key findings using a structurally distinct BMP inhibitor with a different cross-reactivity profile.

  • Directly assess the effect of LDN193189 on other relevant signaling pathways in the experimental system being used.

By taking these precautions, researchers can leverage the power of LDN193189 as a chemical probe while minimizing the confounding influence of its off-target activities.

References

Safety Operating Guide

Personal protective equipment for handling LDN193189 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for LDN193189 Hydrochloride

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling of this compound, a potent and selective inhibitor of bone morphogenetic protein (BMP) type I receptors ALK2 and ALK3.[1][2][3] Adherence to these procedural steps is critical for laboratory safety and experimental integrity.

Hazard Identification and Personal Protective Equipment

This compound is classified as hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Some safety data sheets (SDS) also note that the material may be irritating to mucous membranes and the upper respiratory tract and may be harmful through inhalation, ingestion, or skin absorption.[5] Therefore, stringent adherence to personal protective equipment (PPE) guidelines is mandatory.

Recommended Personal Protective Equipment (PPE): [4][6][7]

Protection Type Specific Recommendations
Eye/Face Protection Use chemical safety goggles or a face shield.
Skin Protection Wear protective gloves (e.g., nitrile rubber) and a lab coat or protective suit. Ensure gloves are impermeable and resistant to the chemical.
Respiratory Protection Use a NIOSH (US) or CEN (EU) approved respirator if working in a poorly ventilated area or when dust is formed.
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4]
Safe Handling and Storage Protocols

Proper handling and storage are crucial to maintain the stability of this compound and prevent accidental exposure.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[4][6]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[7][8] Do not breathe dust, fumes, gas, mist, vapors, or spray.[4][5]

  • Preparation of Solutions: this compound is soluble in DMSO and methanol.[9] When preparing stock solutions, dissolve the compound in an appropriate solvent, purging with an inert gas.[8] For aqueous solutions, it is sparingly soluble; enhance solubility by diluting the organic solvent solution into aqueous buffers or isotonic saline.[8] It is not recommended to store aqueous solutions for more than one day.[8]

  • Weighing: When weighing the solid compound, do so in an enclosure that provides user protection.

Storage Conditions: [6][7][9]

Parameter Recommendation
Temperature Store at -20°C for long-term storage. Short-term storage at 2-8°C is also possible.
Light Protect from light.
Container Keep the container tightly closed in a dry and well-ventilated place.
Emergency Procedures

In the event of accidental exposure or spillage, immediate and appropriate action is critical.

First-Aid Measures: [4][5][6][7]

Exposure Type First-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Accidental Release Measures:

In case of a spill, ensure the area is well-ventilated.[6] Wear appropriate personal protective equipment, including respiratory protection.[5][7] Avoid generating dust.[7]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[6][7]

  • Clean-up: For solid spills, gently sweep up and shovel the material into a suitable, closed container for disposal.[7] For liquid spills, absorb with an inert, non-combustible material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal.[4][6]

  • Decontamination: Clean the spill area thoroughly with a suitable decontaminant.

Disposal Plan

All waste materials, including contaminated PPE, empty containers, and unused product, must be disposed of as hazardous waste.[6] Disposal should be conducted in accordance with all applicable federal, state, and local environmental regulations.[4][5] Do not dispose of down the drain or with household waste.

Visual Workflow Guides

To further clarify the procedural steps, the following diagrams illustrate the safe handling workflow and emergency response logic.

Safe_Handling_Workflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Don Appropriate PPE (Gloves, Gown, Eye Protection) B Work in a Ventilated Area (Fume Hood) A->B C Weigh Solid Compound B->C D Prepare Stock Solution (e.g., in DMSO) C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Dispose of Contaminated Waste (PPE, consumables) F->G H Store Remaining Compound at -20°C F->H

Caption: Safe Handling and Disposal Workflow.

Emergency_Procedure_Workflow Emergency Procedures for this compound Exposure or Spill cluster_exposure Personal Exposure cluster_spill Spill Start Emergency Event ExposureType Type of Exposure? Start->ExposureType Personal Exposure SpillType Spill Occurred Start->SpillType Spill Skin Skin Contact ExposureType->Skin Skin Eye Eye Contact ExposureType->Eye Eye Inhalation Inhalation ExposureType->Inhalation Inhalation Ingestion Ingestion ExposureType->Ingestion Ingestion WashSkin Wash with Soap and Water for 15 min Skin->WashSkin FlushEyes Flush Eyes with Water for 15 min Eye->FlushEyes FreshAir Move to Fresh Air Inhalation->FreshAir RinseMouth Rinse Mouth with Water (Do NOT induce vomiting) Ingestion->RinseMouth SeekMedical Seek Immediate Medical Attention WashSkin->SeekMedical FlushEyes->SeekMedical FreshAir->SeekMedical RinseMouth->SeekMedical EnsureVentilation Ensure Adequate Ventilation SpillType->EnsureVentilation DonPPE Don Appropriate PPE EnsureVentilation->DonPPE ContainSpill Contain Spill with Inert Material DonPPE->ContainSpill CollectWaste Collect Waste in a Sealed Container ContainSpill->CollectWaste DisposeWaste Dispose as Hazardous Waste CollectWaste->DisposeWaste

Caption: Emergency Response Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LDN193189 hydrochloride
Reactant of Route 2
LDN193189 hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.